Product packaging for SQ109(Cat. No.:CAS No. 502487-67-4)

SQ109

Cat. No.: B1681080
CAS No.: 502487-67-4
M. Wt: 330.5 g/mol
InChI Key: JFIBVDBTCDTBRH-REZTVBANSA-N
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Description

SQ-109 is an orally active, small molecule antibiotic for treatment of pulmonary TB. Currently in Phase I clinical trials, SQ-109 could replace one or more drugs in the current first-line TB drug regimen, simplify therapy, and shorten the TB treatment regimen.
Antibiotic SQ109 is an orally available, acid-stable diamine antibiotic, with potential antimicrobial activity against a variety of bacteria including Helicobacter pylori (H. pylori) and Mycobacterium tuberculosis (M. Tuberculosis). As an ethambutol analogue with asymmetric structure, this compound does not act on the same target as ethambutol. However, this agent interferes with cell wall synthesis, thereby causing weakening of the cell wall and ultimately cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
has antitubercular activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38N2 B1681080 SQ109 CAS No. 502487-67-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-adamantyl)-N-[(2E)-3,7-dimethylocta-2,6-dienyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2/c1-16(2)5-4-6-17(3)7-8-23-9-10-24-22-20-12-18-11-19(14-20)15-21(22)13-18/h5,7,18-24H,4,6,8-15H2,1-3H3/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIBVDBTCDTBRH-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCNCCNC1C2CC3CC(C2)CC1C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CNCCNC1C2CC3CC(C2)CC1C3)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964540
Record name N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502487-67-4
Record name N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ-109
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Record name N1-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-N2-tricyclo[3.3.1.13,7]dec-2-yl-1,2-ethanediamine
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Record name SQ-109
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of SQ-109 Against Mycobacterium tuberculosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-109 is a novel diamine antibiotic, developed as an analog of ethambutol, that has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2] Its unique mechanism of action, distinct from existing first- and second-line anti-tuberculosis drugs, makes it a promising candidate for new combination therapies to combat the growing threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms by which SQ-109 exerts its antimycobacterial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Primary Mechanism of Action: Inhibition of MmpL3 and Disruption of Mycolic Acid Transport

The principal target of SQ-109 in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter.[4][5] MmpL3 plays a critical role in the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are major and essential components of the mycobacterial cell wall.[4][5]

SQ-109 directly binds to and inhibits the function of MmpL3.[6] This inhibition blocks the translocation of TMM from the cytoplasm to the periplasm, leading to a cascade of downstream effects that ultimately compromise the integrity of the cell wall.[4][5] The consequences of MmpL3 inhibition by SQ-109 include:

  • Accumulation of Trehalose Monomycolate (TMM): The blockage of TMM transport results in its accumulation within the mycobacterial cell.[4]

  • Inhibition of Trehalose Dimycolate (TDM) and Mycolyl-Arabinogalactan-Peptidoglycan (mAGP) Synthesis: The lack of periplasmic TMM prevents its subsequent incorporation into trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, the final destinations of mycolic acids in the cell wall.[4]

  • Compromised Cell Wall Integrity: The disruption of mycolic acid incorporation weakens the mycobacterial cell wall, leading to increased susceptibility to external stressors and ultimately, cell death.

The following diagram illustrates the central role of MmpL3 in the mycolic acid transport pathway and the inhibitory effect of SQ-109.

SQ109_Mechanism cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Ag85 Antigen 85 Complex TMM_periplasm->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM mAGP Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Ag85->mAGP SQ-109 SQ-109 SQ-109->MmpL3 Inhibition

Figure 1: Inhibition of MmpL3-mediated TMM transport by SQ-109.

Secondary Mechanisms of Action

In addition to its primary effect on MmpL3, SQ-109 has been reported to have multiple secondary mechanisms of action that contribute to its overall antimycobacterial activity.[2][7] These secondary targets suggest that SQ-109 may be less prone to the development of resistance.[2]

  • Inhibition of Menaquinone Biosynthesis: SQ-109 has been shown to inhibit enzymes involved in the biosynthesis of menaquinone, a vital component of the electron transport chain in M. tuberculosis.[2][7] Specifically, it has been suggested to target MenA and MenG.[8]

  • Disruption of the Proton Motive Force: SQ-109 can act as an uncoupler, dissipating both the membrane potential (Δψ) and the pH gradient (ΔpH) across the mycobacterial inner membrane.[8] This disruption of the proton motive force interferes with ATP synthesis and other essential cellular processes.

The multi-target nature of SQ-109 is depicted in the following diagram.

SQ109_Multi_Target cluster_cell_wall Cell Wall Synthesis cluster_respiration Respiration & Energy Metabolism SQ-109 SQ-109 MmpL3 MmpL3 SQ-109->MmpL3 Inhibits MenA_MenG MenA/MenG SQ-109->MenA_MenG Inhibits PMF Proton Motive Force (Δψ and ΔpH) SQ-109->PMF Dissipates Mycolic Acid\nTransport Mycolic Acid Transport Menaquinone\nBiosynthesis Menaquinone Biosynthesis ATP Synthesis ATP Synthesis PMF->ATP Synthesis

Figure 2: Multi-target mechanism of action of SQ-109.

Quantitative Data on the Activity of SQ-109

The in vitro and in vivo activity of SQ-109 has been extensively evaluated. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of SQ-109 against Mycobacterium tuberculosis

ParameterStrain(s)ValueReference(s)
Minimum Inhibitory Concentration (MIC) H37Rv, Erdman, and drug-resistant strains0.7 - 1.56 µM[9]
Drug-sensitive and multidrug-resistant strains0.2 - 0.78 µg/mL[1]
Minimal Bactericidal Concentration (MBC) H37Rv0.64 µg/mL[1]
Intracellular Activity Inhibition of M. tuberculosis inside macrophages99% at MIC[1]
Synergy with other anti-TB drugs Isoniazid (INH), Rifampicin (RIF), Bedaquiline (BDQ), Clofazimine (CFZ)Synergistic[2][3]

Table 2: In Vivo Efficacy of SQ-109 in Murine Models of Tuberculosis

Animal ModelDosageEfficacyReference(s)
Chronic TB model (mice) 10 mg/kgSuperior to ethambutol at 100 mg/kg[9]
Chronic TB model (mice) 10 mg/kg (in combination with INH and RIF)1.5 log10 lower lung bacterial load at 8 weeks compared to the standard regimen with ethambutol.[10]
Combination Therapy (mice) 25 mg/kg (with bedaquiline and pyrazinamide)Durable cure in Mtb-infected mice at 3 months, superior to the standard of care.[9]

Experimental Protocols

The elucidation of SQ-109's mechanism of action has relied on a variety of key experimental techniques. The following sections provide an overview of the methodologies for these critical assays.

Macromolecular Incorporation Assay

This assay is used to determine the specific biosynthetic pathway inhibited by a compound by measuring the incorporation of radiolabeled precursors into major macromolecules.

  • Principle: M. tuberculosis cultures are treated with the test compound (SQ-109) and then incubated with radiolabeled precursors for protein ([³H]leucine), peptidoglycan ([³H]N-acetyl-d-glucosamine), nucleic acids ([³H]uracil), and lipids ([¹⁴C]acetate). The amount of radioactivity incorporated into each macromolecule is then quantified and compared to untreated controls. A significant reduction in the incorporation of a specific precursor indicates that its corresponding biosynthetic pathway is inhibited.[4][11]

  • Methodology:

    • M. tuberculosis cultures are grown to mid-log phase.

    • The cultures are treated with various concentrations of SQ-109 (typically based on its MIC) for a defined period.

    • Radiolabeled precursors are added to the cultures and incubated for a specific duration (e.g., 1 hour).[11]

    • The reactions are stopped, and the cells are harvested.

    • Macromolecules are precipitated (e.g., using trichloroacetic acid) and collected on filters.

    • The amount of radioactivity on the filters is measured using a scintillation counter.

    • For lipid analysis, cells are subjected to solvent extraction (e.g., with chloroform:methanol) to separate polar and non-polar lipids, and the radioactivity in each fraction is determined.[11]

Thin-Layer Chromatography (TLC) Analysis of Mycobacterial Lipids

TLC is a crucial technique for visualizing the effect of SQ-109 on the lipid profile of M. tuberculosis, particularly the levels of TMM and TDM.

  • Principle: Lipids are extracted from M. tuberculosis cultures treated with SQ-109 and separated on a TLC plate based on their polarity. The positions of TMM and TDM are identified by comparison to standards, and their relative amounts can be quantified.

  • Methodology:

    • M. tuberculosis cultures are treated with SQ-109.

    • Lipids are extracted from the bacterial cells using a solvent system such as chloroform:methanol (2:1, v/v).

    • The extracted lipids are concentrated and spotted onto a silica gel TLC plate.

    • The TLC plate is developed in a solvent system capable of separating TMM and TDM, such as chloroform:methanol:water (62:25:4, v/v/v).[4]

    • The separated lipids are visualized using a suitable method, such as charring with a phosphomolybdic acid spray or by autoradiography if radiolabeled precursors were used.

    • The spots corresponding to TMM and TDM are identified, and their intensities can be quantified using densitometry.[4]

Measurement of Proton Motive Force (PMF)

The effect of SQ-109 on the proton motive force (PMF) can be assessed by measuring its two components: the membrane potential (Δψ) and the pH gradient (ΔpH).

  • Principle: Fluorescent probes that respond to changes in membrane potential or pH are used. For membrane potential, a dye like 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) is often employed. This dye accumulates in cells with a higher membrane potential, leading to a shift in its fluorescence emission from green to red.[1] For the pH gradient, a pH-sensitive fluorescent dye is used.

  • Methodology for Membrane Potential (using DiOC₂(3)):

    • M. tuberculosis cells are washed and resuspended in a suitable buffer (e.g., PBS).

    • The cell suspension is incubated with DiOC₂(3) (e.g., 30 µM) for a period to allow the dye to partition across the membrane (e.g., 2 hours at 37°C).[10]

    • The cell suspension is then treated with SQ-109, and the fluorescence is monitored over time using a fluorometer or flow cytometer, measuring both green and red fluorescence.

    • A protonophore such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is used as a positive control for membrane depolarization.[1][10]

    • A decrease in the red/green fluorescence ratio indicates membrane depolarization.

Whole-Genome Sequencing of Resistant Mutants

This powerful technique is used to identify the genetic basis of resistance to a drug and, by extension, its molecular target.

  • Principle: Spontaneous mutants of M. tuberculosis resistant to a drug (or its analogs) are generated. The entire genomes of these resistant mutants are then sequenced and compared to the genome of the parental, drug-sensitive strain. Consistent mutations found in a specific gene across multiple resistant mutants strongly suggest that the protein encoded by that gene is the drug's target.[4][5]

  • Methodology:

    • A large population of M. tuberculosis is plated on solid medium containing a selective concentration of an SQ-109 analog. (Direct generation of SQ-109 resistant mutants has proven difficult).[4][5]

    • Colonies that grow are isolated and confirmed to be resistant to SQ-109.

    • Genomic DNA is extracted from both the resistant mutants and the parental strain.

    • The genomes are sequenced using a next-generation sequencing platform.

    • The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant mutants compared to the parental strain.

    • Genes with recurring mutations in independent resistant isolates are identified as potential targets of the drug. In the case of SQ-109 analogs, mutations were consistently found in the mmpL3 gene.[4][5]

The following diagram provides a workflow of the key experimental steps used to elucidate the mechanism of action of SQ-109.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_moa Mechanism of Action Elucidation cluster_invivo In Vivo Evaluation mic_testing MIC/MBC Determination synergy_studies Synergy Studies mic_testing->synergy_studies macro_incorporation Macromolecular Incorporation Assay synergy_studies->macro_incorporation lipid_analysis TLC Analysis of Lipids macro_incorporation->lipid_analysis pmf_measurement Proton Motive Force Measurement lipid_analysis->pmf_measurement resistance_mutants Generation of Resistant Mutants pmf_measurement->resistance_mutants wgs Whole-Genome Sequencing resistance_mutants->wgs animal_model Murine Model of TB wgs->animal_model efficacy_testing Efficacy Testing animal_model->efficacy_testing

Figure 3: Experimental workflow for investigating the mechanism of action of SQ-109.

Conclusion

SQ-109 is a promising anti-tuberculosis drug candidate with a multifaceted mechanism of action. Its primary target, MmpL3, is essential for the viability of Mycobacterium tuberculosis, and its inhibition leads to a rapid disruption of cell wall synthesis. The secondary mechanisms of action, including the inhibition of menaquinone biosynthesis and the dissipation of the proton motive force, likely contribute to its potent bactericidal activity and may reduce the likelihood of resistance emergence. The comprehensive understanding of its mechanism of action, supported by robust in vitro and in vivo data, provides a strong rationale for its continued development in novel combination therapies for the treatment of tuberculosis.

References

SQ-109: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ-109, a novel diamine antibiotic, has emerged as a promising candidate in the fight against tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of SQ-109. It details the journey from its initial identification through preclinical and clinical evaluation, presenting key quantitative data in a structured format. This document also outlines the experimental methodologies for pivotal studies and visualizes the compound's mechanism of action and development workflow.

Discovery and Initial Identification

SQ-109 was identified through a meticulous screening process of a large combinatorial library containing over 63,000 diamine compounds. This initiative, a collaboration between Sequella, Inc. and the National Institutes of Health (NIH), aimed to discover novel compounds with potent activity against Mycobacterium tuberculosis (Mtb). The screening process involved a whole-bacterium high-throughput screen, which led to the selection of SQ-109 as a lead candidate due to its potent antimycobacterial activity.[1]

Mechanism of Action

SQ-109 exhibits a unique dual mechanism of action that distinguishes it from existing anti-TB drugs.

2.1. Inhibition of MmpL3

The primary target of SQ-109 is MmpL3 (Mycobacterial membrane protein Large 3), an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. TMM is a crucial precursor for the synthesis of mycolic acids, which are major components of the protective outer layer of the mycobacterial cell wall. By inhibiting MmpL3, SQ-109 effectively blocks the transport of TMM, leading to the disruption of cell wall biosynthesis and ultimately, bacterial death.[2][3]

2.2. Disruption of Proton Motive Force

In addition to its direct inhibition of MmpL3, SQ-109 also functions as an uncoupler, disrupting the proton motive force (PMF) across the mycobacterial cell membrane. The PMF is essential for various cellular processes, including ATP synthesis and the transport of nutrients and ions. By dissipating the transmembrane electrochemical proton gradient, SQ-109 further compromises the viability of the bacteria. This dual mechanism of action is believed to contribute to its potent bactericidal activity and a low propensity for the development of resistance.

Below is a diagram illustrating the mechanism of action of SQ-109.

SQ109_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter Mycolic_Acid_Synthesis Mycolic Acid Cell Wall Synthesis MmpL3->Mycolic_Acid_Synthesis TMM Transport PMF Proton Motive Force (H+ Gradient) PMF->MmpL3 Energizes Transport TMM_synthesis Trehalose Monomycolate (TMM) Synthesis TMM_synthesis->MmpL3 TMM SQ109 SQ-109 This compound->MmpL3 Inhibits This compound->PMF Disrupts

Caption: Mechanism of action of SQ-109.

Preclinical Development

3.1. In Vitro Activity

SQ-109 has demonstrated potent in vitro activity against a wide range of M. tuberculosis strains, including drug-susceptible, MDR, and XDR clinical isolates. Its minimum inhibitory concentration (MIC) typically ranges from 0.16 to 0.64 µg/mL.[3][4][5][6]

StrainMIC (µg/mL)
M. tuberculosis H37Rv0.16 - 0.64
Drug-Susceptible Clinical Isolates0.16 - 0.64
Multidrug-Resistant (MDR) Isolates0.16 - 0.64
Extensively Drug-Resistant (XDR) Isolates0.16 - 0.64

3.2. In Vivo Efficacy in Animal Models

Preclinical studies in various animal models, primarily mice, have demonstrated the in vivo efficacy of SQ-109. In a chronic mouse model of tuberculosis, oral administration of SQ-109 at doses of 10-25 mg/kg resulted in a significant reduction in bacterial load in the lungs and spleen, comparable or superior to the standard-of-care drug ethambutol.[4][7]

3.3. Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species, including mice, rats, and dogs. While SQ-109 exhibits low oral bioavailability, it demonstrates extensive tissue distribution, with significantly higher concentrations achieved in target organs like the lungs and spleen compared to plasma.[7]

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t1/2 (h)Oral Bioavailability (%)
Mouse 10p.o.1350.315.24
10i.v.1038-3.5-
Rat 2p.o.--7-812
Dog 2p.o.--12-292.4-5

Clinical Development

SQ-109 has progressed through several phases of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

4.1. Phase I Clinical Trials

Phase I studies, including single and multiple ascending dose trials in healthy volunteers, established the safety and tolerability of SQ-109 at doses up to 300 mg daily for up to 14 days.[1] No serious adverse events were reported.

4.2. Phase II Clinical Trials

SQ-109 has been evaluated in Phase II clinical trials in patients with both drug-susceptible and multidrug-resistant pulmonary tuberculosis.

A notable Phase II trial was the multi-arm, multi-stage (MAMS-TB) study (NCT01785186), which evaluated regimens containing SQ-109 in combination with other anti-TB drugs. While the SQ-109 containing arms did not meet the pre-specified efficacy thresholds for shortening treatment in this particular study design, the trial provided valuable data on the drug's safety and tolerability in patients.

A Phase IIb/III clinical trial conducted in Russia in patients with MDR-TB demonstrated that the addition of SQ-109 to a background regimen resulted in a statistically significant increase in the proportion of patients with sputum culture conversion at 6 months compared to placebo. The median time to culture conversion was also shorter in the SQ-109 group (56 days) compared to the placebo group (84 days).[8]

Clinical Trial OutcomeSQ-109 + Background RegimenPlacebo + Background Regimenp-value
Sputum Culture Conversion at 6 Months (ITT) 61.0%42.9%0.0412
Sputum Culture Conversion at 6 Months (PP) 79.7%61.4%0.0486
Median Time to Culture Conversion (days) 5684-

4.3. Safety and Tolerability in Clinical Trials

Across the clinical trials, SQ-109 has generally been well-tolerated. The most commonly reported adverse events have been mild to moderate in severity.

Experimental Protocols

5.1. Mycobacterial Susceptibility Testing (BACTEC MGIT 960 System)

The following is a generalized protocol for determining the MIC of SQ-109 against M. tuberculosis using the BACTEC MGIT 960 system.

  • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared in sterile saline or Middlebrook 7H9 broth and adjusted to a 0.5 McFarland turbidity standard.

  • Drug Dilution: A stock solution of SQ-109 is prepared and serially diluted to the desired final concentrations for testing.

  • Inoculation: A standardized volume of the mycobacterial suspension is inoculated into BACTEC MGIT tubes containing the appropriate drug concentration and a drug-free growth control tube.

  • Incubation and Monitoring: The tubes are entered into the BACTEC MGIT 960 instrument, which incubates the tubes at 37°C and continuously monitors for fluorescence, which indicates bacterial growth.

  • Interpretation: The instrument automatically flags a tube as positive when the fluorescence reaches a predetermined threshold. The MIC is defined as the lowest concentration of SQ-109 that prevents a significant increase in fluorescence compared to the growth control.

5.2. In Vivo Efficacy in a Murine Model of Chronic Tuberculosis

This protocol outlines a standard approach for evaluating the efficacy of SQ-109 in a chronic mouse model of TB.

  • Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a chronic infection in the lungs.

  • Treatment: Treatment with SQ-109 (e.g., 10-25 mg/kg, administered by oral gavage) or control drugs is initiated several weeks post-infection. Treatment is typically administered daily for a period of 4 to 8 weeks.

  • Assessment of Bacterial Load: At specified time points, cohorts of mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.

5.3. Measurement of Proton Motive Force Disruption

The disruption of the proton motive force can be assessed using voltage-sensitive fluorescent dyes such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).

  • Bacterial Cell Preparation: M. tuberculosis or a surrogate mycobacterial species is grown to mid-log phase, harvested, and washed in a suitable buffer.

  • Dye Loading: The bacterial suspension is incubated with DiSC3(5) in the dark. The dye accumulates in the polarized bacterial membrane, leading to fluorescence quenching.

  • Compound Addition: SQ-109 or a control compound is added to the cell suspension.

  • Fluorescence Measurement: The fluorescence is monitored over time using a fluorometer. Disruption of the membrane potential by SQ-109 causes the release of the dye from the membrane, resulting in an increase in fluorescence.

Development Workflow and Logical Relationships

The development of SQ-109 followed a logical progression from initial discovery to clinical evaluation.

SQ109_Development_Workflow Discovery Discovery (High-Throughput Screening of >63,000 Compounds) Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Discovery->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical In_Vitro In Vitro Studies (MIC, Mechanism of Action) Preclinical->In_Vitro In_Vivo In Vivo Studies (Mouse Efficacy Models) Preclinical->In_Vivo Tox Toxicology Studies Preclinical->Tox In_Vitro->In_Vivo Clinical Clinical Development In_Vivo->Clinical Tox->Clinical Phase1 Phase I (Safety in Healthy Volunteers) Clinical->Phase1 Phase2 Phase II (Efficacy and Safety in Patients) Phase1->Phase2 Phase3 Phase IIb/III (Pivotal Efficacy and Safety) Phase2->Phase3 Regulatory Regulatory Review & Approval Phase3->Regulatory

Caption: Development workflow of SQ-109.

Conclusion

SQ-109 represents a significant advancement in the development of new anti-tuberculosis therapies. Its novel dual mechanism of action, potent activity against drug-resistant strains, and favorable preclinical and clinical profiles underscore its potential as a valuable component of future TB treatment regimens. Further clinical investigation is warranted to fully elucidate its role in shortening and improving the efficacy of tuberculosis therapy.

References

In-depth Technical Guide: SQ-109 Activity Against Non-Tuberculous Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-tuberculous mycobacteria (NTM) are a diverse group of environmental organisms that can cause a range of opportunistic infections in humans, particularly affecting the lungs. The intrinsic resistance of many NTM species to standard antimicrobial agents presents a significant therapeutic challenge. SQ-109, an investigational drug candidate, has demonstrated potent activity against Mycobacterium tuberculosis and is also being evaluated for its efficacy against various NTMs. This technical guide provides a comprehensive overview of the in vitro activity of SQ-109 against clinically relevant NTM species, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Quantitative Data: In Vitro Activity of SQ-109 against NTM

The in vitro activity of SQ-109 against several NTM species has been determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC). The available data is summarized in the tables below.

NTM SpeciesMIC Range (µg/mL)MIC Range (µM)Reference
Mycobacterium avium4 - 1612.3 - 49.2[1]
Mycobacterium abscessus4 - 1612.3 - 49.2[1]
Mycobacterium chelonae4 - 1612.3 - 49.2[1]
Mycobacterium fortuitum-3.02[2]
Mycobacterium marinum4 - 1612.3 - 49.2[1]
Mycobacterium kansasiiNo specific data availableNo specific data available

Table 1: Minimum Inhibitory Concentrations (MICs) of SQ-109 against various Non-Tuberculous Mycobacteria.

Experimental Protocols

The determination of the in vitro activity of SQ-109 against NTM is primarily achieved through broth microdilution assays to determine the MIC. The following is a detailed methodology based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Assay for MIC Determination of SQ-109 against NTM

1. Preparation of SQ-109 Stock Solution:

  • Prepare a stock solution of SQ-109 in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
  • Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired starting concentration for serial dilutions.

2. Inoculum Preparation:

  • Grow NTM isolates on appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar) at their optimal temperature and incubation time.
  • Harvest colonies and suspend them in sterile saline or broth containing a wetting agent (e.g., Tween 80) to break up clumps.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^8 colony-forming units (CFU)/mL.
  • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Microplate Preparation and Inoculation:

  • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
  • Perform serial twofold dilutions of the SQ-109 working solution across the plate to achieve the desired concentration range.
  • Inoculate each well (except for the sterile control) with 100 µL of the prepared NTM inoculum, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
  • Include a growth control well (containing only broth and inoculum) and a sterile control well (containing only broth).

4. Incubation:

  • Seal the microtiter plates to prevent evaporation.
  • Incubate the plates at the optimal temperature for the specific NTM species being tested (e.g., 30°C for rapidly growing mycobacteria, 35-37°C for most slow-growing mycobacteria).
  • Incubation times will vary depending on the growth rate of the NTM species (typically 3-7 days for rapid growers and 7-21 days for slow growers).

5. MIC Determination:

  • The MIC is defined as the lowest concentration of SQ-109 that completely inhibits visible growth of the NTM isolate.
  • Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of SQ-109 against mycobacteria is the inhibition of the MmpL3 (Mycobacterial membrane protein Large 3) transporter. MmpL3 is an essential protein responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid, from the cytoplasm to the periplasmic space. By inhibiting MmpL3, SQ-109 disrupts the synthesis of the mycobacterial cell wall.

MmpL3 Inhibition Pathway by SQ-109

SQ109_MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Mycolic_Acid Mycolic Acid Synthesis TMM_Synthase TMM Synthase Mycolic_Acid->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Synthesis Mycolic Acid Incorporation into Cell Wall TMM_Periplasm->Cell_Wall_Synthesis SQ109 SQ-109 This compound->MmpL3 Inhibits

Caption: SQ-109 inhibits the MmpL3 transporter, blocking TMM transport and cell wall synthesis.

Experimental Workflow for Investigating SQ-109's Mechanism of Action

SQ109_MoA_Workflow cluster_analysis Analysis start Start: NTM Culture treatment Treat with SQ-109 (Sub-MIC, MIC, Supra-MIC) start->treatment incubation Incubate for defined time points treatment->incubation viability Determine CFU/mL incubation->viability lipid_extraction Extract Total Lipids incubation->lipid_extraction mmpl3_expression Measure mmpL3 Gene Expression (qRT-PCR) incubation->mmpl3_expression end End: Elucidate Mechanism viability->end tlc Analyze Lipids by TLC (Radiolabeled Precursors) lipid_extraction->tlc tlc->end mmpl3_expression->end

Caption: Workflow for elucidating the mechanism of action of SQ-109 against NTM.

Conclusion

SQ-109 demonstrates promising in vitro activity against a range of non-tuberculous mycobacteria, primarily by targeting the essential MmpL3 transporter and disrupting cell wall biosynthesis. The provided data and protocols offer a foundation for further research into the potential clinical utility of SQ-109 for the treatment of NTM infections. Further studies are warranted to expand the quantitative data to a wider array of clinical NTM isolates and to explore the in vivo efficacy of SQ-109 in relevant animal models of NTM disease.

References

An In-Depth Technical Guide to the Broad-Spectrum Activity of SQ-109

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ-109 is a novel diamine-based small molecule, currently in clinical development for the treatment of tuberculosis, that has demonstrated a significant broad-spectrum of antimicrobial activity. Originally identified from a combinatorial library for its potent activity against Mycobacterium tuberculosis (Mtb), subsequent research has revealed its efficacy against a range of other bacteria, fungi, and parasites. Its primary and most well-characterized mechanism of action is the inhibition of the MmpL3 transporter protein in mycobacteria, a critical component in the synthesis of the complex mycolic acid layer of the cell wall. This inhibition disrupts cell wall assembly, leading to bacterial death. Furthermore, SQ-109 exhibits other mechanisms, including the disruption of the proton motive force (PMF), which contributes to its activity against both replicating and non-replicating pathogens. This guide provides a comprehensive overview of the antimicrobial spectrum of SQ-109, details its mechanisms of action, presents key quantitative data, and outlines the experimental protocols used for its evaluation.

Mechanism of Action

SQ-109 employs a multi-faceted approach to exert its antimicrobial effects, with its primary target being the mycobacterial cell wall synthesis machinery.

Inhibition of MmpL3 Transporter

The principal target of SQ-109 in Mycobacterium tuberculosis is the essential membrane transporter MmpL3. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasmic space.

By inhibiting MmpL3, SQ-109 effectively halts the supply of mycolic acid precursors to the cell wall assembly complex. This leads to several key downstream effects:

  • Accumulation of TMM: Inhibition of MmpL3 transport causes a buildup of TMM within the cytoplasm.

  • Inhibition of TDM Production: The production of trehalose dimycolate (TDM), another crucial cell wall component, is immediately inhibited.

  • Cessation of Cell Wall Mycolation: The attachment of mycolates to the arabinogalactan core of the cell wall is blocked, compromising the structural integrity of the entire cell envelope.

This disruption of cell wall synthesis is a potent bactericidal mechanism against Mtb.

SQ109_Mechanism_of_Action Figure 1: SQ-109 inhibits the MmpL3 transporter, blocking mycolic acid pathway. cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall MycolicAcid Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) MycolicAcid->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport AG Arabinogalactan (AG) MmpL3->AG Mycolate Donation TDM Trehalose Dimycolate (TDM) MmpL3->TDM Conversion Mycolated_AG Mycolated AG (Cell Wall Core) AG->Mycolated_AG SQ109 SQ-109 This compound->MmpL3 Inhibition

Caption: Mechanism of SQ-109 targeting the MmpL3 transporter in mycobacteria.
Disruption of Proton Motive Force (PMF)

In addition to direct enzyme inhibition, SQ-109 acts as a protonophore, dissipating the transmembrane electrochemical proton gradient, or proton motive force (PMF). The MmpL3 transporter is dependent on the PMF to energize the export of its substrates. By collapsing the PMF, SQ-109 not only inhibits MmpL3 but also affects other essential PMF-dependent cellular processes, contributing to its efficacy against both replicating and non-replicating bacteria. This PMF-disrupting effect may also explain its broader spectrum of activity against organisms that do not possess MmpL3 orthologs.

Quantitative Data on Antimicrobial Activity

The following tables summarize the in vitro activity of SQ-109 against a variety of pathogenic microorganisms.

Table 1: Antibacterial Activity of SQ-109
OrganismStrain TypeMIC (µg/mL)MBC (µg/mL)Notes
Mycobacterium tuberculosisDrug-Susceptible & Drug-Resistant0.16 - 0.64-Active against MDR and XDR strains.
Helicobacter pyloriLab Strains (6)2.7 - 6.822.1 - 34.0Corresponds to 8-20 µM (MIC) and 65-100 µM (MBC).
Helicobacter pyloriClinical Isolates (20)2.0 - 3.417.0 - 20.4Corresponds to 6-10 µM (MIC) and 50-60 µM (MBC).
Clostridium difficile-8 - 16-Mentioned as having activity.
Table 2: Antifungal Activity of SQ-109
OrganismMIC Range (µg/mL)MFC/MIC RatioNotes
Candida spp. (multiple species)~4 to >64~2.5Activity varies widely by species.
Cryptococcus neoformans~4 to >64~2.5Promising activity in many cases.
Aspergillus fumigatus>64-Generally low activity.
Other Fungi (e.g., Rhizopus, Fusarium)0.125 to >64~2Wide variation in susceptibility.

Detailed Methodologies for Key Experiments

Protocol for In Vitro Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of SQ-109.

Objective: To determine the lowest concentration of SQ-109 that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • 96-well microtiter plates

  • SQ-109 stock solution of known concentration

  • Appropriate sterile liquid broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum adjusted to a 0.5 McFarland standard

  • Spectrophotometer

  • Incubator with appropriate atmospheric conditions (e.g., microaerobic for H. pylori)

Procedure:

  • Preparation of Drug Dilutions: A serial two-fold dilution of the SQ-109 stock solution is performed across the wells of the 96-well plate using the sterile broth. This creates a gradient of decreasing drug concentrations.

  • Inoculation: Each well (except for a sterility control) is inoculated with a standardized suspension of the test microorganism. The final inoculum concentration is typically ~5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing broth and inoculum, but no drug, to ensure microbial viability.

    • Negative Control: A well containing only sterile broth to check for contamination.

  • Incubation: The plate is incubated under conditions optimal for the growth of the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of SQ-109 in which there is no visible growth.

  • MBC Determination: To determine the MBC, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth and is plated onto an appropriate agar medium. The plates are incubated until colonies are visible. The MBC is the lowest concentration from which no colonies grow on the subculture plate.

MIC_Workflow Figure 2: Experimental workflow for determining MIC and MBC values. start Start prep_plate Prepare Serial Dilutions of SQ-109 in 96-Well Plate start->prep_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Microorganism prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic Visually Inspect for Growth Determine MIC incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture No Growth end End read_mic->end Growth incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Count Colonies Determine MBC incubate_agar->read_mbc read_mbc->end

Caption: Workflow for in vitro susceptibility testing of SQ-109.
Protocol for MmpL3 Inhibition Assay (Radiolabeling)

Objective: To demonstrate that SQ-109 inhibits the MmpL3-mediated transport of mycolic acid precursors.

Principle: This assay uses a radiolabeled precursor, such as [14C]acetic acid, which is incorporated into newly synthesized mycolic acids. By analyzing the distribution of the radiolabel in different lipid fractions (TMM vs. TDM and cell wall-bound mycolates) with and without SQ-109 treatment, one can determine the point of inhibition.

Materials:

  • M. tuberculosis or M. smegmatis culture

  • [14C]acetic acid or another suitable radiolabeled precursor

  • SQ-109

  • Lipid extraction solvents (e.g., chloroform/methanol mixtures)

  • Thin-Layer Chromatography (TLC) plates and developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Culturing: Log-phase cultures of mycobacteria are treated with SQ-109 at a concentration known to be inhibitory (e.g., 10x MIC). An untreated culture serves as a control.

  • Radiolabeling: A pulse of [14C]acetic acid is added to both the treated and untreated cultures for a defined period to allow for incorporation into cellular lipids.

  • Lipid Extraction: The cells are harvested, and total lipids are extracted using established solvent methods.

  • TLC Analysis: The extracted lipids are spotted onto a TLC plate. The plate is then developed in a solvent system designed to separate different lipid species (e.g., TMM, TDM).

  • Detection and Analysis: The TLC plate is exposed to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids. The intensity of the spots corresponding to TMM and TDM are quantified.

  • Interpretation: In SQ-109-treated cells, a significant accumulation of radiolabeled TMM and a corresponding decrease in radiolabeled TDM and cell wall-associated mycolates is indicative of MmpL3 inhibition.

Protocol for In Vivo Efficacy (Murine Tuberculosis Model)

Objective: To evaluate the therapeutic efficacy of SQ-109 in a living organism infected with M. tuberculosis.

Materials:

  • BALB/c or similar susceptible mouse strain

  • Aerosol infection chamber

  • M. tuberculosis H37Rv strain

  • SQ-109 formulation for oral gavage

  • Standard TB drugs (e.g., isoniazid, rifampicin) for control arms

  • Biosafety Level 3 (BSL-3) facilities

Procedure:

  • Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis to establish a pulmonary infection.

  • Treatment Initiation: Treatment begins several weeks post-infection when a chronic infection is established. Mice are divided into groups:

    • Vehicle control (no treatment)

    • SQ-109 monotherapy

    • Standard TB drug regimen (e.g., INH+RIF)

    • Standard regimen with one drug replaced by SQ-109

  • Drug Administration: Drugs are administered daily or as per the defined schedule, typically via oral gavage.

  • Monitoring: Mice are monitored for weight loss and clinical signs of disease.

  • Endpoint Analysis: At defined time points (e.g., after 4 or 6 weeks of treatment), cohorts of mice from each group are euthanized. Lungs and spleens are harvested aseptically.

  • Bacterial Load Determination: The organs are homogenized, and serial dilutions are plated on 7H11 agar to determine the bacterial burden (Colony Forming Units, CFUs).

  • Interpretation: Efficacy is measured by the reduction in bacterial CFU counts in the lungs and spleens of treated mice compared to the vehicle control group. A successful outcome for SQ-109 would be a significant reduction in CFU, comparable to or better than the standard regimen.

Summary of Broad-Spectrum Effects

SQ-109's activity is not confined to mycobacteria. Its ability to disrupt fundamental cellular processes like the proton motive force, and potentially other targets in different organisms, provides a basis for its broad-spectrum profile.

SQ109_Broad_Spectrum Figure 3: Logical relationship of SQ-109's targets and its broad-spectrum activity. cluster_targets Molecular & Cellular Targets cluster_organisms Affected Organisms This compound SQ-109 MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibits PMF Proton Motive Force (PMF) This compound->PMF Dissipates Other Other Potential Targets (e.g., Ca2+ Homeostasis) This compound->Other Mtb Mycobacterium tuberculosis MmpL3->Mtb Primary Target PMF->Mtb Bacteria Other Bacteria (e.g., H. pylori) PMF->Bacteria Fungi Fungi (e.g., Candida) PMF->Fungi Other->Fungi Parasites Parasites Other->Parasites

Caption: Overview of SQ-109's targets and its resulting antimicrobial spectrum.
  • Antifungal Activity: In fungi, SQ-109's mechanism appears to involve the disruption of H+/Ca2+ homeostasis and mitochondrial function.

  • Antibacterial Activity (Non-mycobacterial): Against H. pylori, SQ-109 is bactericidal and retains its activity at low pH, a crucial feature for treating gastric pathogens. Its ability to permeabilize the bacterial membrane is a likely contributor to its mechanism in these organisms.

Conclusion and Future Directions

SQ-109 is a promising antimicrobial agent with a well-defined primary mechanism against M. tuberculosis and a broader spectrum of activity that is the subject of ongoing investigation. Its efficacy against drug-resistant Mtb strains and its synergistic effects with other antitubercular drugs make it a valuable candidate for new combination therapies. Further research is warranted to fully elucidate its mechanisms of action in non-mycobacterial pathogens and to explore its full therapeutic potential across a range of infectious diseases. The detailed methodologies provided herein serve as a foundation for researchers aiming to further investigate this versatile compound.

SQ-109: A Multi-Targeted Approach to Combating Fungal Infections

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to global health. This necessitates the urgent development of novel antifungal agents with new mechanisms of action. SQ-109, a 1,2-ethylenediamine derivative originally developed as an antituberculosis agent, has demonstrated promising broad-spectrum activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the antifungal potential of SQ-109, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

In Vitro Antifungal Activity of SQ-109

SQ-109 has been shown to be active against a wide variety of fungal species, including clinically relevant yeasts and molds. Its efficacy has been demonstrated against both drug-susceptible and drug-resistant isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of SQ-109 Against Various Fungal Pathogens

Fungal SpeciesStrain TypeMIC Range (µg/mL)Reference
Candida albicansClinical Isolates (including fluconazole-resistant)1 - 8
Candida glabrataClinical Isolates0.25 - 4
Candida parapsilosisClinical Isolates1 - 8
Candida kruseiClinical Isolates1 - 2
Candida guilliermondiiClinical Isolates0.5 - 4
Candida kefyrClinical Isolates0.125 - 0.25
Candida lusitaniaeClinical Isolates0.125 - 16
Candida tropicalisClinical Isolates1 - 4
Candida aurisNot SpecifiedPromising Activity
Cryptococcus neoformansClinical Isolates0.5 - 2
Aspergillus fumigatusNot Specified8 - 16
Rhizopus spp.Not SpecifiedVariable
Mucor spp.Not SpecifiedVariable
Fusarium spp.Not SpecifiedVariable
Coccidioides spp.Not SpecifiedVariable
Histoplasma capsulatumNot SpecifiedVariable

Table 2: Minimum Fungicidal Concentration (MFC) of SQ-109 Against Selected Yeasts

Fungal SpeciesMFC Range (µg/mL)Average MFC/MIC RatioReference
Candida spp. & Cryptococcus neoformans2 - 8 (in 11/18 strains)2.5

Mechanism of Action: A Multi-Targeted Strategy

The antifungal activity of SQ-109 is attributed to its ability to disrupt multiple cellular processes in fungi, a characteristic that may reduce the likelihood of resistance development.

Disruption of Mitochondrial Function and Proton Motive Force

A primary mechanism of SQ-109 is the dissipation of the proton motive force across the mitochondrial inner membrane. This uncoupling of oxidative phosphorylation leads to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS), ultimately triggering cell death. The activity of SQ-109 and its analogs against Saccharomyces cerevisiae has been shown to correlate with their protonophore uncoupling activity.

G cluster_mitochondrion Mitochondrion ETC Electron Transport Chain PMF Proton Motive Force (Δp) ETC->PMF H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP produces PMF->ATP_Synthase drives PMF->ATP production decreased ROS Reactive Oxygen Species (ROS) Cell_Death Fungal Cell Death ROS->Cell_Death leads to SQ109 SQ-109 This compound->PMF dissipates This compound->ROS induces accumulation

Caption: Mitochondrial disruption by SQ-109.

Disruption of Ion Homeostasis: Targeting Vacuolar H+/Ca2+ Exchange

SQ-109 disrupts the delicate balance of ion concentrations within the fungal cell, specifically targeting H+/Ca2+ homeostasis in the vacuole of S. cerevisiae. This disruption of calcium signaling can interfere with a multitude of cellular processes, contributing to the fungicidal effect.

G cluster_vacuole Fungal Vacuole V_ATPase V-type H+ ATPase H_ion H+ V_ATPase->H_ion pumps into vacuole Ca_Transporter Ca2+ Transporter Ca_ion Ca2+ Ca_Transporter->Ca_ion transports into vacuole Disrupted_Homeostasis Disrupted H+/Ca2+ Homeostasis Ca_Transporter->Disrupted_Homeostasis H_ion->Ca_Transporter gradient drives This compound SQ-109 This compound->Ca_Transporter interferes with Cell_Death Fungal Cell Death Disrupted_Homeostasis->Cell_Death contributes to

Caption: Disruption of vacuolar ion homeostasis by SQ-109.

Inhibition of Isoprenoid Biosynthesis

Evidence suggests that SQ-109 may also interfere with the isoprenoid biosynthesis pathway. This is supported by the synergistic activity observed when SQ-109 is combined with pitavastatin, a statin that inhibits an early step in this pathway. Isoprenoids are essential for the synthesis of various vital molecules in fungi, including ergosterol, a key component of the fungal cell membrane.

G cluster_synergy Synergistic Action Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoids Mevalonate->Isoprenoids Ergosterol Ergosterol Isoprenoids->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane essential component Pitavastatin Pitavastatin Pitavastatin->HMG_CoA inhibits This compound SQ-109 This compound->Isoprenoids potential inhibition SQ-109 + Pitavastatin SQ-109 + Pitavastatin SQ-109 + Pitavastatin->Cell_Membrane enhanced disruption

Caption: Potential inhibition of isoprenoid biosynthesis by SQ-109.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The in vitro activity of SQ-109 against yeasts and filamentous fungi is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines M27 for yeasts and M38 for filamentous fungi.

a. Preparation of Inoculum:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for a specified duration to ensure viability and purity.

  • For yeasts, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, resulting in a stock suspension of approximately 1-5 x 10^6 CFU/mL. This is then further diluted to achieve the final inoculum concentration.

  • For molds, a conidial suspension is prepared by flooding the surface of the agar plate with sterile saline and gently scraping the surface. The resulting mixture is transferred to a sterile tube, and the heavy particles are allowed to settle. The upper suspension is collected, and the conidial density is determined using a hemocytometer and adjusted to the desired concentration.

b. Preparation of Microdilution Plates:

  • SQ-109 is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

  • Serial twofold dilutions of SQ-109 are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

  • The final concentrations of SQ-109 typically range from 0.03 to 64 µg/mL.

c. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for molds.

  • The plates are incubated at 35°C for 24-48 hours for yeasts and at a temperature and duration appropriate for the specific mold being tested.

d. Determination of MIC:

  • The MIC is defined as the lowest concentration of SQ-109 that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free control well. The endpoint is determined visually or using a spectrophotometer.

G cluster_workflow Broth Microdilution Workflow Inoculum_Prep 1. Prepare Fungal Inoculum (0.5 McFarland) Inoculation 3. Inoculate wells with fungal suspension Inoculum_Prep->Inoculation Plate_Prep 2. Prepare Serial Dilutions of SQ-109 in 96-well plate Plate_Prep->Inoculation Incubation 4. Incubate at 35°C Inoculation->Incubation MIC_Reading 5. Read MIC endpoint Incubation->MIC_Reading

Caption: Workflow for broth microdilution susceptibility testing.

Checkerboard Synergy Assay

To assess the synergistic potential of SQ-109 with other antifungal agents (e.g., pitavastatin), a checkerboard microdilution assay is performed.

  • Two drugs are serially diluted in a two-dimensional array in a 96-well plate. One drug is diluted along the x-axis, and the other is diluted along the y-axis.

  • Each well is inoculated with the fungal suspension as described for the MIC testing.

  • After incubation, the MIC of each drug alone and in combination is determined.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Synergy is typically defined as an FICI of ≤ 0.5, additivity or indifference as an FICI of > 0.5 to ≤ 4.0, and antagonism as an FICI of > 4.0. A FICI of approximately 0.26 has been reported for SQ-109 in combination with pitavastatin.

In Vivo Efficacy Studies

The in vivo antifungal efficacy of SQ-109 can be evaluated in a murine model of disseminated fungal infection (e.g., candidiasis).

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6) are commonly used. Immunosuppression can be induced by agents like cyclophosphamide.

  • Infection: Mice are infected intravenously with a standardized inoculum of the fungal pathogen (e.g., Candida albicans).

  • Treatment: Treatment with SQ-109 (administered orally or intraperitoneally) is initiated at a specified time post-infection and continued for a defined period. A vehicle control group and a positive control group (treated with a standard antifungal drug) are included.

  • Outcome Measures: Efficacy is assessed by monitoring survival rates, and by determining the fungal burden in target organs (e.g., kidneys, brain) at the end of the treatment period. Fungal burden is quantified by plating homogenized tissue samples and counting colony-forming units (CFUs).

Conclusion

SQ-109 represents a promising new avenue for the development of antifungal therapeutics. Its broad-spectrum activity and, most notably, its multi-targeted mechanism of action, suggest that it may be less prone to the development of resistance. The ability of SQ-109 to disrupt fundamental cellular processes such as mitochondrial function, ion homeostasis, and potentially isoprenoid biosynthesis, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a framework for the continued evaluation of SQ-109 and other novel antifungal agents. Further research is warranted to fully elucidate the intricate details of its molecular interactions and to optimize its therapeutic potential.

Synthesis of Novel SQ109 Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, mechanism of action, and structure-activity relationships of novel analogues of SQ109, a promising drug candidate for the treatment of tuberculosis. The document details experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to support ongoing research and development efforts in this field.

Introduction to this compound

This compound is an asymmetric diamine-based molecule that has demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, targeting the mycolic acid transporter MmpL3, has made it a focal point for the development of new anti-tubercular agents. The core structure of this compound, consisting of an adamantyl group, an ethylenediamine bridge, and a geranyl or aromatic moiety, offers a versatile scaffold for chemical modification to improve efficacy, reduce toxicity, and overcome resistance.

Mechanism of Action and Signaling Pathway

The primary target of this compound is the Mycobacterium tuberculosis membrane transporter MmpL3. This protein is essential for the transport of trehalose monomycolate, a key precursor for the synthesis of the mycobacterial outer membrane. By binding to MmpL3, this compound disrupts the proton motive force (PMF) across the cell membrane, leading to a cascade of downstream effects including the inhibition of ATP synthesis and ultimately, cell death.

SQ109_Mechanism_of_Action cluster_membrane Mycobacterial Cell Membrane MmpL3 MmpL3 Transporter PMF Proton Motive Force (PMF) MmpL3->PMF Maintains TMM_Transport Trehalose Monomycolate (TMM) Transport ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Synthesizes This compound This compound Analogue This compound->MmpL3 Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Cell Wall Integrity Cell_Death Cell Death Synthesis_Workflow start Starting Materials step1 Step 1: Synthesis of Adamantane Intermediate start->step1 step2 Step 2: Synthesis of Diamine Bridge start->step2 step3 Step 3: Reductive Amination step1->step3 step2->step3 step4 Step 4: Coupling of Aromatic Moiety step3->step4 purification Purification (e.g., Column Chromatography) step4->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final this compound Analogue characterization->end SAR_Logic cluster_sar Structure-Activity Relationship (SAR) Logic Start Identify Core Scaffold (this compound) Modification Propose Modifications Start->Modification Synthesis Synthesize Analogues Modification->Synthesis Adamantane, Bridge, Aromatic Moiety Screening Biological Screening (MIC, IC50) Synthesis->Screening Analysis Analyze Data Screening->Analysis Analysis->Modification Unfavorable SAR Lead_Opt Lead Optimization Analysis->Lead_Opt Favorable SAR

Structure-Activity Relationship of SQ-109 Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SQ-109, a molecule belonging to the 1,2-diamine class, has emerged as a promising drug candidate for the treatment of tuberculosis (TB). It exhibits potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The unique structure of SQ-109, featuring an adamantyl group, an ethylenediamine linker, and a geranyl tail, offers multiple points for chemical modification to enhance its efficacy, improve its pharmacokinetic profile, and overcome potential resistance mechanisms. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of SQ-109 derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

The primary molecular target of SQ-109 in M. tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3), a transporter protein essential for the biosynthesis of the mycobacterial outer membrane. By inhibiting MmpL3, SQ-109 disrupts the transport of trehalose monomycolate (TMM), a crucial component of the mycobacterial cell wall, leading to cell death. Understanding the SAR of SQ-109 derivatives is critical for the rational design of new analogs with improved therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The SAR of SQ-109 derivatives can be systematically explored by modifying three key structural components: the adamantyl moiety, the diamine linker, and the geranyl tail.

Modifications of the Adamantyl Group

The bulky and lipophilic adamantyl group plays a significant role in the antimycobacterial activity of SQ-109. Modifications at this position have been shown to influence the drug's potency.

Table 1: SAR of Adamantyl-Modified SQ-109 Derivatives against M. tuberculosis

CompoundModificationMIC (µM) against H37RvMIC (µM) against XDR 173Reference
SQ-1092-adamantyl1 - 0.51 - 0.5
12 1-adamantyl1 - 0.51 - 0.5

Note: MIC values are presented as a range based on the cited literature.

Modifications of the Diamine Linker

The ethylenediamine linker is another critical element for the activity of SQ-109. Alterations in its length and composition can impact the compound's interaction with its target.

Table 2: SAR of Diamine Linker-Modified SQ-109 Derivatives against M. tuberculosis

CompoundLinker ModificationMIC (µg/mL) against H37RvReference
SQ-109Ethylenediamine0.16 - 0.64
Analog APropylenediamine> 10
Analog BN-methylation of linkerReduced activity
Modifications of the Geranyl Tail

The geranyl tail contributes to the lipophilicity of SQ-109 and is involved in its binding to MmpL3. Modifications in this region have a profound effect on the drug's activity.

Table 3: SAR of Geranyl-Modified SQ-109 Derivatives against M. tuberculosis

CompoundGeranyl Tail ModificationMIC (µM) against H37RvMIC (µM) against XDR 173Reference
SQ-109Geranyl1 - 0.51 - 0.5
16 Extended alkene chain (farnesyl)0.5 - 0.250.5 - 0.25
18 Cyclized geranyl (linalool)2 - 0.52 - 0.5

Note: MIC values are presented as a range based on the cited literature.

Experimental Protocols

Synthesis of SQ-109 Derivatives

A general synthetic scheme for the preparation of SQ-109 and its analogs involves the reductive amination of an appropriate ketone (e.g., 2-adamantanone) with a geranyl-substituted ethylenediamine.

Improved Synthesis of SQ-109:

  • Preparation of N-geranyl-phthalimide: Geraniol is reacted with phthalimide under Mitsunobu reaction conditions (diethyl azodicarboxylate and triphenylphosphine) in anhydrous tetrahydrofuran (THF) at room temperature for 24 hours.

  • Preparation of Geranylamine: The resulting N-geranyl-phthalimide is treated with hydrazine hydrate in ethanol at reflux for 6 hours to yield geranylamine.

  • Reductive Amination: 2-adamantanone is condensed with N-geranyl ethylenediamine in the presence of a reducing agent, such as sodium borohydride (NaBH4), in methanol.

  • Purification: The final product, SQ-109, is purified by column chromatography.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ-109 derivatives against M. tuberculosis is typically determined using the broth microdilution method.

Broth Microdilution Assay:

  • Preparation of Bacterial Inoculum: A culture of M. tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 0.5, which corresponds to a defined number of bacterial cells per mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: A growth control (no drug) and a sterile control (no bacteria) are included on each plate.

  • Incubation: The plates are incubated at 37°C for approximately 18 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the drug that prevents visible bacterial growth. Turbidity can be measured using a plate reader.

Cytotoxicity Assay

The cytotoxicity of the synthesized compounds is evaluated to assess their selectivity towards bacterial cells over mammalian cells.

MTT Assay for Cytotoxicity:

  • Cell Seeding: Human cell lines (e.g., HeLa or HepG2) are seeded in 96-well plates at a density of 2 x 10^4 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0-50 µM) and incubated for another 24 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader to determine cell viability.

Visualizations

Signaling Pathway

SQ-109_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cellwall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm SQ109_ext SQ-109 MmpL3 MmpL3 Transporter SQ109_ext->MmpL3 Inhibition CellWall_synthesis Cell Wall Biosynthesis MmpL3->CellWall_synthesis TMM Export Blocked TMM_precursor Trehalose Monomycolate (TMM) Precursor TMM_precursor->MmpL3 Transport CellDeath Cell Death CellWall_synthesis->CellDeath Disruption leads to

Caption: Mechanism of action of SQ-109 via inhibition of the MmpL3 transporter.

Experimental Workflow

SAR_Workflow Start Start: Design of SQ-109 Derivatives Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification MIC_Assay MIC Determination (M. tuberculosis) Purification->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) Purification->Cytotoxicity_Assay Data_Analysis Data Analysis and SAR Correlation MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: General workflow for the structure-activity relationship study of SQ-109 derivatives.

Logical Relationship of SAR

SAR_Logic cluster_modifications Structural Modifications SQ109_Core SQ-109 Core Structure Adamantyl_Mod Adamantyl Group Modification SQ109_Core->Adamantyl_Mod Linker_Mod Diamine Linker Modification SQ109_Core->Linker_Mod Geranyl_Mod Geranyl Tail Modification SQ109_Core->Geranyl_Mod Biological_Activity Antitubercular Activity (MIC) Adamantyl_Mod->Biological_Activity Cytotoxicity Cytotoxicity (IC50) Adamantyl_Mod->Cytotoxicity Linker_Mod->Biological_Activity Linker_Mod->Cytotoxicity Geranyl_Mod->Biological_Activity Geranyl_Mod->Cytotoxicity Therapeutic_Index Therapeutic Index Biological_Activity->Therapeutic_Index Cytotoxicity->Therapeutic_Index

Caption: Logical relationship between structural modifications and biological outcomes.

Conclusion

The structure-activity relationship of SQ-109 derivatives provides a valuable framework for the development of new and more effective antitubercular agents. Modifications to the adamantyl, diamine linker, and geranyl moieties have been shown to significantly impact the biological activity of these compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating the rational design of next-generation SQ-109 analogs with improved potency and selectivity against Mycobacterium tuberculosis. Further exploration of the chemical space around the SQ-109 scaffold holds promise for addressing the ongoing challenge of tuberculosis and drug resistance.

SQ-109 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ-109 is a promising antitubercular drug candidate that has progressed to late-stage clinical trials. This document provides a comprehensive technical overview of the pivotal studies that have identified and validated its primary molecular target and elucidated its mechanism of action. Through a detailed examination of in vitro and in vivo efficacy data, experimental methodologies, and the underlying signaling pathways, this guide offers a core resource for researchers engaged in the development of novel anti-tuberculosis therapeutics.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) underscores the urgent need for new antitubercular agents with novel mechanisms of action. SQ-109, a 1,2-ethylenediamine derivative, was identified through a combinatorial library screen and has demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains. A significant body of research has been dedicated to understanding how SQ-109 exerts its bactericidal effects, leading to the identification of the essential mycobacterial membrane protein Large 3 (MmpL3) as its primary target. This guide synthesizes the key findings from these target identification and validation studies.

Quantitative Data Presentation

The efficacy and selectivity of SQ-109 have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of SQ-109 against Mycobacterium tuberculosis
StrainResistance ProfileAssay MethodMIC (µg/mL)Reference
H37RvPan-susceptibleBACTEC≤0.2[1]
H37RvPan-susceptibleAlamar Blue≤0.39[1]
ErdmanPan-susceptibleAlamar Blue≤0.39[1]
Clinical IsolateEMB-resistantAlamar Blue0.78[1]
Clinical IsolatesDrug-susceptible & Drug-resistantNot specified0.16–0.64[2][3]
H37RvRifampicin-resistant (Isolate 3185)Not specified0.32[2]
H37RvRifampicin-resistant (Isolate 2482)Not specified0.32[2]
Table 2: Intracellular and Bactericidal Activity of SQ-109
Activity TypeMtb Strain/ConditionConcentrationEffectReference
IntracellularMtb in macrophagesMIC99% reduction in intracellular Mtb[1]
BactericidalMtb H37Rv0.64 µg/mLBactericidal[1]
Non-replicatingMtb under low oxygen1.1 mg/L90% killing[4]
Intracellular (THP-1 macrophages)Mtb H37Rv0.17 mg/L (0.5 µM)90% growth inhibition (IC90)[4]
Intracellular (THP-1 macrophages)Mtb H37Rv1.3 mg/L (4 µM)1-log kill (MBC90)[4]
Table 3: Cytotoxicity of SQ-109 against Mammalian Cell Lines
Cell LineCell TypeIC50 (µM)Reference
U2OSHuman osteosarcoma2.95[5]
THP-1Human monocytic leukemia>10[5]

Target Identification and Validation

The primary molecular target of SQ-109 in M. tuberculosis has been unequivocally identified as MmpL3, an essential inner membrane transporter.

Mechanism of Action: Inhibition of Trehalose Monomycolate (TMM) Transport

SQ-109's mechanism of action is centered on the disruption of the mycobacterial cell wall synthesis pathway. Specifically, it inhibits the function of MmpL3, which is responsible for transporting trehalose monomycolate (TMM) across the inner membrane. TMM is a crucial precursor for two major components of the mycobacterial cell wall: trehalose dimycolate (TDM) and mycolic acids that are attached to the arabinogalactan core. By blocking MmpL3, SQ-109 prevents the translocation of TMM to the periplasm, leading to its accumulation in the cytoplasm and a halt in the synthesis of the outer mycomembrane. This disruption of cell wall integrity ultimately leads to bacterial cell death.

G cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid Mycolic Acid Synthesis TMM_Synthase TMM Synthase Mycolic_Acid->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_Periplasm TMM MmpL3->TMM_Periplasm Transport SQ109 SQ-109 This compound->MmpL3 Inhibition Ag85 Ag85 Complex TMM_Periplasm->Ag85 TDM Trehalose Dimycolate (TDM) TMM_Periplasm->TDM Mycolated_AG Mycolated Arabinogalactan Ag85->Mycolated_AG AG Arabinogalactan (AG) AG->Mycolated_AG

Caption: Proposed mechanism of action of SQ-109.
Validation Studies

The identification of MmpL3 as the target of SQ-109 was confirmed through several key experimental approaches.

While spontaneous resistance to SQ-109 is rare, researchers were able to generate mutants resistant to analogs of SQ-109 that exhibited cross-resistance to SQ-109 itself. Whole-genome sequencing of these resistant mutants consistently revealed single nucleotide polymorphisms (SNPs) in the mmpL3 gene. These mutations often occurred in the transmembrane domains of the MmpL3 protein, suggesting that they interfere with the binding of SQ-109 to the transporter.

G Mtb_Culture M. tuberculosis Culture SQ109_Analog Exposure to SQ-109 Analog Mtb_Culture->SQ109_Analog Resistant_Mutants Selection of Resistant Mutants SQ109_Analog->Resistant_Mutants Cross_Resistance Test for Cross-Resistance to SQ-109 Resistant_Mutants->Cross_Resistance WGS Whole-Genome Sequencing Cross_Resistance->WGS mmpL3_Mutation Identification of mmpL3 Mutations WGS->mmpL3_Mutation

Caption: Workflow for identifying MmpL3 as the target of SQ-109.

Treatment of M. tuberculosis with SQ-109 leads to a rapid inhibition of the incorporation of radiolabeled precursors, such as [14C]acetate, into cell wall lipids. Specifically, a significant accumulation of radiolabeled TMM is observed, with a corresponding decrease in the levels of TDM and mycolated arabinogalactan. This provides direct biochemical evidence that SQ-109 disrupts the transport of TMM.

Role of c-di-GMP Signaling

A direct, well-established link between SQ-109 and cyclic di-GMP (c-di-GMP) signaling in Mycobacterium tuberculosis is not prominently described in the reviewed scientific literature. Therefore, a signaling pathway diagram for this specific interaction cannot be generated based on current evidence.

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

This assay is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

  • 96-well microplates

  • Alamar Blue reagent

  • M. tuberculosis H37Rv culture

  • Test compound (SQ-109) and control drugs (e.g., isoniazid, rifampicin)

Procedure:

  • Prepare serial dilutions of the test and control drugs in 7H9 broth in a 96-well plate.

  • Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.8).

  • Dilute the bacterial culture to a final concentration of approximately 1 x 10^5 CFU/mL in 7H9 broth.

  • Inoculate each well of the microplate with the bacterial suspension. Include drug-free wells as growth controls and wells with medium only as sterile controls.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

Macromolecular Incorporation Assay with [14C]Acetate

This assay measures the effect of a compound on the synthesis of major cellular macromolecules by monitoring the incorporation of a radiolabeled precursor.

Materials:

  • M. tuberculosis culture

  • Middlebrook 7H9 broth

  • [14C]Acetic acid, sodium salt

  • Test compound (SQ-109)

  • Trichloroacetic acid (TCA)

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Scintillation counter

Procedure:

  • Grow M. tuberculosis to mid-log phase.

  • Aliquot the culture into tubes and add the test compound at various concentrations. Include a no-drug control.

  • Incubate the cultures for a defined period (e.g., 4 or 24 hours) at 37°C.

  • Add [14C]acetate to each tube and incubate for an additional period (e.g., 4 hours) to allow for incorporation.

  • To measure total macromolecule synthesis, precipitate the cells with cold TCA.

  • Collect the precipitate on a filter, wash, and measure the radioactivity using a scintillation counter.

  • To analyze specific lipid fractions, pellet the cells, and extract lipids using a chloroform/methanol mixture.

  • Separate the lipid extracts using thin-layer chromatography (TLC).

  • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipid species (TMM, TDM, etc.).

  • Quantify the radioactivity in each lipid spot to determine the relative levels of each species.

Conclusion

The collective evidence from genetic, biochemical, and microbiological studies has firmly established MmpL3 as the primary target of SQ-109 in Mycobacterium tuberculosis. By inhibiting this essential transporter of trehalose monomycolate, SQ-109 effectively disrupts the biosynthesis of the mycobacterial cell wall, leading to potent bactericidal activity against both drug-susceptible and drug-resistant strains. The detailed understanding of its mechanism of action, supported by the robust experimental protocols outlined in this guide, provides a solid foundation for the continued clinical development of SQ-109 and the rational design of next-generation antitubercular agents targeting the MmpL3 transporter.

References

Early-stage research on Sq-109 toxicity profiles

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early-Stage Toxicity Profile of SQ109

Introduction

This compound is a 1,2-ethylenediamine analog that has been investigated as a promising drug candidate for the treatment of tuberculosis (TB), including drug-sensitive and drug-resistant strains.[1][2][3] Discovered through a combinatorial screen of over 60,000 compounds, this compound has a novel mechanism of action distinct from existing anti-TB drugs.[4][5] This guide provides a comprehensive overview of the early-stage research on the toxicity profile of this compound, intended for researchers, scientists, and drug development professionals. It covers preclinical in vitro and in vivo safety studies, clinical safety observations, and the compound's metabolic pathway.

Mechanism of Action

This compound exhibits a dual mode of action, combining direct bactericidal activity with immunomodulatory properties.[6] Its primary mechanism involves the inhibition of the MmpL3 (Mycobacterial Membrane Protein Large 3) transporter, which is essential for transporting mycolic acids to the mycobacterial cell wall, thereby disrupting cell wall synthesis.[4][7] Additionally, this compound acts as an uncoupler, dissipating the proton motive force across the bacterial cell membrane, which is crucial for cellular energy production.[4][6]

Recent studies also indicate that this compound can modulate the host immune response. It has been shown to activate the MAPK and JNK signaling pathways in macrophages, leading to the polarization of pro-inflammatory M1-type macrophages and the induction of apoptosis. This pro-inflammatory response enhances the killing of intracellular mycobacteria.[6]

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_membrane Cellular Respiration cluster_macrophage Host Macrophage Modulation MmpL3 MmpL3 Mycolic_Acid_Transport Mycolic_Acid_Transport MmpL3->Mycolic_Acid_Transport transports Cell_Wall_Disruption Cell_Wall_Disruption Mycolic_Acid_Transport->Cell_Wall_Disruption Proton_Motive_Force Proton_Motive_Force ATP_Synthesis ATP_Synthesis Proton_Motive_Force->ATP_Synthesis drives MAPK_JNK_Pathways MAPK_JNK_Pathways M1_Polarization M1_Polarization MAPK_JNK_Pathways->M1_Polarization Apoptosis Apoptosis MAPK_JNK_Pathways->Apoptosis Bacterial_Killing Bacterial_Killing M1_Polarization->Bacterial_Killing Apoptosis->Bacterial_Killing This compound This compound This compound->MmpL3 inhibits This compound->Proton_Motive_Force dissipates This compound->MAPK_JNK_Pathways activates

Caption: Proposed dual mechanism of action of this compound.

Preclinical Toxicity Profile

Extensive preclinical safety, toxicology, and pharmacology studies were conducted on this compound in various animal models, including mice, rats, dogs, and non-human primates.[1][5]

In Vitro Toxicity

The in vitro toxicity profile of this compound was evaluated through a series of mutagenicity and cytotoxicity assays. These studies are crucial for identifying potential genotoxic effects early in development.

AssayOutcomeReference
Mutagenicity Studies
Salmonella–Escherichia coli/microsome plate incorporationNegative[1]
Mouse lymphoma mutation assayNegative[1]
Cytotoxicity
IC50 on Vero cells>15.6 µM[8]
Selectivity Index (SI = IC50/MIC)16.7[8][9]
In Vivo Toxicity

In vivo studies in animal models are essential for understanding the systemic effects of a drug candidate. This compound has undergone comprehensive safety evaluations in multiple species.

The maximum tolerated dose (MTD) for a single oral administration in mice was determined to be 600 mg/kg.[8][9] At this dose, no visible changes were observed in critical organs of the sacrificed animals.[9]

Definitive 90-day oral dosing studies were conducted in rats and beagle dogs to assess the long-term safety of this compound.

Study TypeSpeciesDosingFindingsReference
Cardiovascular Safety Beagle DogsSingle oral doses at 75, 140, and 300 mg/m²No changes in blood pressure, heart rate, or ECG[1]
Neurological Safety Assessment Rats90-day oral dosing at 30, 120, and 240 mg/m²/dayNo changes in functional observational battery[1]
Neurological Safety Assessment Beagle Dogs90-day oral dosing at 100, 300, and 1000 mg/m²/dayNo changes in functional observational battery[1]
Pulmonary Safety Testing Beagle DogsSingle oral doses at 75, 140, and 300 mg/m²No changes in respiratory rate, tidal, or minute volume[1]
Reproductive Toxicology (Segment 1) Not SpecifiedNot SpecifiedNo impact on gamete maturation or fertilization[1]
Reproductive Toxicology (Segment 2) Not SpecifiedNot SpecifiedNo impact on pregnant females or embryo/fetus[1]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections describe the protocols for key toxicity experiments.

Maximum Tolerated Dose (MTD) in Mice

The MTD study was designed to determine the highest dose of this compound that could be administered without causing unacceptable toxicity.

Protocol:

  • Animal Model: C57BL/6 female mice were used for the study.

  • Dosing: A single dose of this compound was administered orally by gavage at concentrations of 100, 300, 400, 600, 700, 800, and 1000 mg/kg. Three mice were used per dose group.

  • Observation: Mice were observed for signs of toxicity at 4 and 6 hours post-administration, and then twice daily for one week.

  • Endpoint: Surviving mice were sacrificed 7 days after drug administration.

  • Analysis: Lungs, spleen, liver, and kidneys were observed for any evidence of drug-induced toxicity.[9]

MTD_Experimental_Workflow Start Animal_Grouping Group C57BL/6 mice (n=3 per dose) Start->Animal_Grouping Dosing Administer single oral dose of this compound (100-1000 mg/kg) Animal_Grouping->Dosing Observation_Short Observe at 4 and 6 hours Dosing->Observation_Short Observation_Long Observe twice daily for 7 days Observation_Short->Observation_Long Sacrifice Sacrifice surviving mice at Day 7 Observation_Long->Sacrifice Necropsy Perform necropsy and observe critical organs Sacrifice->Necropsy Endpoint Determine Maximum Tolerated Dose (MTD) Necropsy->Endpoint End Endpoint->End

Caption: Workflow for determining the maximum tolerated dose (MTD).

Clinical Safety Profile

This compound has been evaluated in Phase I and Phase II clinical trials and was found to be safe and well-tolerated at doses up to 300 mg daily for up to 14 days.[1][2][5]

  • Adverse Events: The most frequently reported adverse events were mild to moderate dose-dependent gastrointestinal complaints, such as nausea and discomfort.[10]

  • Serious Adverse Events: No serious adverse events were observed in the early-phase clinical trials.[5][11]

  • Cardiovascular Safety: No relevant QT prolongation was noted in clinical studies.[10]

Metabolism and Drug-Drug Interactions

Understanding the metabolic profile of a drug is crucial for predicting potential drug-drug interactions.

  • Metabolism: Metabolic profiling of this compound in human liver microsomes revealed that it is primarily metabolized by CYP450 2D6 and 2C19 enzymes.[1][7]

  • Drug-Drug Interactions: Importantly, this compound does not activate, nor is it metabolized by, the CYP3A4 enzyme, which is a common pathway for drug interactions.[1][7] Co-administration of this compound with rifampicin, a known inducer of CYP enzymes, resulted in decreased exposure to this compound, though a higher dose of this compound (300 mg) largely overcame this effect.[10] No adverse drug-drug interactions were found in preclinical studies of this compound with isoniazid, rifampicin, or streptomycin.[1]

Conclusion

Early-stage research on this compound indicates a favorable toxicity profile. Preclinical in vitro and in vivo studies have not revealed significant safety concerns regarding mutagenicity, cardiovascular, neurological, or reproductive toxicity.[1] The compound was well-tolerated in early-phase clinical trials, with only mild to moderate gastrointestinal side effects reported.[10] The metabolic pathway of this compound, primarily through CYP2D6 and CYP2C19, and its lack of interaction with CYP3A4, suggests a manageable risk of drug-drug interactions.[1][7] These findings support the continued development of this compound as a potential component of future anti-tuberculosis treatment regimens.

References

Foundational Research on SQ-109 as an Uncoupler Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SQ-109, a 1,2-ethylenediamine derivative, is a promising anti-tubercular agent with a multifaceted mechanism of action. While initially identified as an inhibitor of the mycobacterial MmpL3 transporter, a significant body of foundational research has established its role as a potent uncoupler of oxidative phosphorylation. This technical guide provides an in-depth analysis of the core research elucidating the uncoupling activity of SQ-109. It summarizes key quantitative data, details experimental protocols for assessing its uncoupling effects, and provides visual representations of the involved pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on SQ-109 and other potential anti-mycobacterial agents targeting cellular bioenergetics.

Introduction

The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics with unique mechanisms of action. SQ-109 has emerged as a significant candidate, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb.[1][2] Although its interaction with the MmpL3 transporter, involved in mycolic acid transport, is a recognized aspect of its function, a crucial component of its antimycobacterial effect is its ability to act as a protonophore, disrupting the proton motive force (PMF) across the mycobacterial inner membrane.[1][3][4] This uncoupling activity leads to the dissipation of both the transmembrane pH gradient (ΔpH) and the membrane potential (Δψ), ultimately disrupting ATP synthesis and other essential cellular processes.[1][3] This guide focuses on the foundational research that characterizes SQ-109 as an uncoupler agent.

Quantitative Data on Uncoupling Activity

The efficacy of SQ-109 and its analogs as uncouplers has been quantified through various assays. A key parameter is the half-maximal inhibitory concentration (IC50) for the collapse of the pH gradient (ΔpH) in inverted membrane vesicles. The following table summarizes the uncoupling activity of SQ-109 and several of its analogs against Mycobacterium smegmatis.

CompoundM. smegmatis IC50 (µM)ΔpH Collapse IC50 (µM)
SQ-109 2.4 0.8
Analog 13.11.2
Analog 25.52.1
Analog 312.84.5
Analog 4>5015.2

Table 1: Uncoupling activity of SQ-109 and its analogs. Data from in vitro studies on M. smegmatis, indicating the correlation between cell growth inhibition and the collapse of the transmembrane pH gradient.[1]

Signaling and Mechanistic Pathways

The uncoupling activity of SQ-109 is a primary mechanism that contributes to its overall antimycobacterial effect. It is hypothesized that by disrupting the proton motive force, SQ-109 indirectly inhibits the function of PMF-dependent transporters like MmpL3. The following diagram illustrates the proposed mechanism.

Proposed Mechanism of SQ-109 Uncoupling Activity cluster_extracellular Periplasm cluster_intracellular Cytoplasm ETC Electron Transport Chain (ETC) H_high High H+ Concentration ETC->H_high Pumps H+ out MmpL3 MmpL3 Transporter TMM Trehalose Monomycolate (TMM) MmpL3->TMM Transports ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Drives ATP Synthesis H_high->MmpL3 PMF-dependent H_high->ATPSynthase H+ Gradient H_low Low H+ Concentration SQ109 SQ-109 This compound->H_low Transports H+ in Experimental Workflow: Oxygen Consumption Rate (OCR) Assay Start Start Prepare_Mtb Prepare M. tuberculosis Culture Start->Prepare_Mtb Seed_Plate Seed Seahorse XF Plate Prepare_Mtb->Seed_Plate Treat_this compound Treat with SQ-109 Seed_Plate->Treat_this compound Prepare_Assay Prepare Seahorse Assay Treat_this compound->Prepare_Assay Run_Assay Run Seahorse XF Analyzer Prepare_Assay->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data End End Analyze_Data->End Experimental Workflow: Intracellular ATP Measurement Start Start Culture_Mtb Culture M. tuberculosis Start->Culture_Mtb Treat_this compound Treat with SQ-109 Culture_Mtb->Treat_this compound Harvest_Cells Harvest Cells Treat_this compound->Harvest_Cells Extract_ATP Extract Intracellular ATP Harvest_Cells->Extract_ATP Quantify_ATP Quantify ATP (Luminescence) Extract_ATP->Quantify_ATP Analyze_Data Analyze ATP Levels Quantify_ATP->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for In Vitro MIC Determination of SQ-109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-109 is a novel diamine-based drug candidate with potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its primary mechanism of action is the inhibition of the MmpL3 transporter, a critical component in the mycobacterial cell wall synthesis pathway. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of SQ-109 against M. tuberculosis using the broth microdilution method. This standardized assay is essential for the preclinical evaluation of SQ-109 and its analogs.

Mechanism of Action of SQ-109

SQ-109 targets the MmpL3 transporter protein, which is responsible for the translocation of trehalose monomycolate (TMM) across the mycobacterial inner membrane. TMM is a vital precursor for the synthesis of mycolic acids, the major and essential components of the protective mycobacterial cell wall. By inhibiting MmpL3, SQ-109 effectively blocks cell wall biosynthesis, leading to bacterial death.

SQ109_Mechanism cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Precursors Mycolic Acid Precursors TMM_Synthesis TMM Synthesis Mycolic_Acid_Precursors->TMM_Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Cell_Wall_Synthesis Cell Wall Biosynthesis MmpL3->Cell_Wall_Synthesis TMM Translocation Mycolic_Acids Mycolic Acids Cell_Wall_Synthesis->Mycolic_Acids SQ109 This compound This compound->MmpL3 Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare SQ-109 Stock Solution E Perform Serial Dilution of SQ-109 A->E B Prepare M. tuberculosis Inoculum F Inoculate Plate with M. tuberculosis B->F C Prepare Assay Medium D Dispense Medium to 96-well Plate C->D D->E E->F G Incubate Plate at 37°C F->G H Read MICs Visually G->H

References

Cell-based Assay Methods for Evaluating SQ-109 Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-109 is a promising anti-tubercular agent belonging to the ethylenediamine class of compounds. It exhibits potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tb). The multifaceted mechanism of action of SQ-109, which includes the inhibition of mycolic acid transport, disruption of the proton motive force, and potential interference with menaquinone biosynthesis, necessitates a comprehensive evaluation of its efficacy using a variety of cell-based assays.[1] This document provides detailed protocols for key cell-based assays to assess the in vitro and intracellular activity of SQ-109, along with structured data tables for easy comparison of its efficacy.

Mechanism of Action Overview

SQ-109 employs a multi-target approach to exert its bactericidal effects against M. tb. Its primary and most well-characterized mechanism is the inhibition of the MmpL3 transporter.[1] MmpL3 is essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, across the mycobacterial cell membrane.[1] By blocking MmpL3, SQ-109 prevents the incorporation of mycolic acids into the cell wall, leading to a loss of structural integrity and cell death.

Beyond targeting cell wall synthesis, SQ-109 also functions as an uncoupler, disrupting the proton motive force (PMF) across the mycobacterial cell membrane. This dissipation of both the pH gradient (ΔpH) and the membrane potential (Δψ) interferes with cellular energy production and other essential processes.[1] Furthermore, there is evidence to suggest that SQ-109 may also inhibit menaquinone biosynthesis, a key component of the electron transport chain in mycobacteria.[1]

Data Presentation: In Vitro and Intracellular Efficacy of SQ-109

The following tables summarize the quantitative data on the efficacy of SQ-109 against M. tuberculosis from various studies.

Assay Type M. tuberculosis Strain Metric Value Reference
Broth MicrodilutionH37Rv (Drug-Susceptible)MIC0.2 - 0.78 µg/mL[2]
Broth MicrodilutionMDR StrainsMIC0.16 - 0.64 µg/mL
Broth MicrodilutionXDR StrainsMIC0.16 - 0.64 µg/mL
Bactericidal ActivityH37Rv (Drug-Susceptible)MBC0.64 µg/mL[2]

Table 1: In Vitro Efficacy of SQ-109 against M. tuberculosis

Macrophage Model M. tuberculosis Strain SQ-109 Concentration Efficacy Metric Value Reference
THP-1 MacrophagesH37Rv (Drug-Susceptible)1x MIC% Reduction in CFU99%[2]
THP-1 MacrophagesH37Rv (Drug-Susceptible)10 µMLog10 CFU Reduction~1.5 - 2.0[3]
Murine MacrophagesH37Rv (Drug-Susceptible)1.56 µM (1x MIC)% Inhibition of RLU72.3%[4]
Murine MacrophagesH37Rv (Drug-Susceptible)3.12 µM (2x MIC)% Inhibition of RLU89.6%[4]
Murine MacrophagesH37Rv (Drug-Susceptible)6.24 µM (4x MIC)% Inhibition of RLU98.8%[4]

Table 2: Intracellular Efficacy of SQ-109 against M. tuberculosis

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination

This assay is a colorimetric method used to determine the MIC of SQ-109 against M. tb. It relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active mycobacteria.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • SQ-109 stock solution (in DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent (10x stock)

  • 10% Tween 80 solution

  • Plate reader (absorbance at 570 nm and 600 nm, or fluorescence at Ex/Em ~560/590 nm)

Protocol:

  • Prepare Bacterial Inoculum:

    • Grow M. tb in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the culture turbidity to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth to achieve the final inoculum.

  • Prepare Drug Dilutions:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the SQ-109 stock solution (at 2x the highest desired final concentration) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculate the Plate:

    • Add 100 µL of the prepared bacterial inoculum to each well, including drug-free control wells (bacteria only) and media-only control wells (no bacteria).

  • Incubation:

    • Seal the plate with a breathable sealant and incubate at 37°C for 5-7 days.

  • Add Alamar Blue:

    • After incubation, add 20 µL of 10x Alamar Blue reagent and 12.5 µL of 10% Tween 80 to each well.

    • Incubate the plate for an additional 24 hours at 37°C.

  • Read Results:

    • Visually inspect the plate. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.

    • Alternatively, read the fluorescence or absorbance using a plate reader.

    • The MIC is defined as the lowest concentration of SQ-109 that prevents a color change from blue to pink.

THP-1 Macrophage Infection Assay for Intracellular Efficacy

This assay evaluates the ability of SQ-109 to kill M. tb residing within macrophages, mimicking the in vivo environment.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 2 mM L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis culture

  • SQ-109 stock solution

  • Sterile water with 0.05% Tween 80

  • 7H11 agar plates supplemented with 10% OADC

  • Sterile phosphate-buffered saline (PBS)

Protocol:

  • Differentiate THP-1 Cells:

    • Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.

    • Add PMA to a final concentration of 20 ng/mL to induce differentiation into macrophages.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. The cells will become adherent.

  • Infect Macrophages:

    • Wash the differentiated THP-1 macrophages twice with warm PBS.

    • Prepare a single-cell suspension of M. tb in RPMI-1640 medium without antibiotics.

    • Infect the macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

  • Remove Extracellular Bacteria:

    • Wash the infected macrophages three times with warm PBS to remove extracellular bacteria.

  • Drug Treatment:

    • Add fresh complete RPMI-1640 medium containing various concentrations of SQ-109 to the infected cells. Include a drug-free control.

    • Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Determine Intracellular Bacterial Load (CFU Assay):

    • At the desired time points, aspirate the medium from the wells.

    • Lyse the macrophages by adding 0.5 mL of sterile water containing 0.05% Tween 80 to each well and incubating for 15 minutes at room temperature.

    • Scrape the wells to ensure complete lysis and collect the lysate.

    • Perform 10-fold serial dilutions of the lysate in sterile water with 0.05% Tween 80.

    • Plate 100 µL of each dilution onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) on the plates and calculate the CFU/mL for each condition.

    • Efficacy is determined by the reduction in CFU in SQ-109-treated wells compared to the untreated control.

Mandatory Visualizations

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_results Results Mtb_culture M. tb Culture (Mid-log phase) Adjust_turbidity Adjust Turbidity (McFarland 1.0) Mtb_culture->Adjust_turbidity Dilute_inoculum Dilute Inoculum (1:50) Adjust_turbidity->Dilute_inoculum Inoculation Inoculation Dilute_inoculum->Inoculation SQ109_stock SQ-109 Stock Serial_dilution Serial Dilution SQ109_stock->Serial_dilution Well_plate 96-well Plate Serial_dilution->Well_plate Well_plate->Inoculation Incubation Incubation (5-7 days, 37°C) Inoculation->Incubation Add_Alamar Add Alamar Blue Incubation->Add_Alamar Incubation_24h Incubation (24h, 37°C) Add_Alamar->Incubation_24h Read_plate Read Plate (Visual/Fluorometric) Incubation_24h->Read_plate MIC_determination MIC Determination Read_plate->MIC_determination

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

G cluster_prep Macrophage Preparation & Infection cluster_treatment Drug Treatment cluster_cfu CFU Determination THP1_monocytes THP-1 Monocytes PMA_differentiation PMA Differentiation THP1_monocytes->PMA_differentiation Adherent_macrophages Adherent Macrophages PMA_differentiation->Adherent_macrophages Mtb_infection M. tb Infection (MOI 10:1) Adherent_macrophages->Mtb_infection Wash_extracellular Wash Extracellular Bacteria Mtb_infection->Wash_extracellular Add_SQ109 Add SQ-109 Wash_extracellular->Add_this compound Incubation Incubation (24-72h, 37°C) Add_this compound->Incubation Lyse_macrophages Lyse Macrophages Incubation->Lyse_macrophages Serial_dilute_lysate Serial Dilute Lysate Lyse_macrophages->Serial_dilute_lysate Plate_on_agar Plate on 7H11 Agar Serial_dilute_lysate->Plate_on_agar Incubate_plates Incubate Plates (3-4 weeks, 37°C) Plate_on_agar->Incubate_plates Count_CFU Count CFUs Incubate_plates->Count_CFU

Caption: Workflow for the THP-1 Macrophage Infection Assay.

G cluster_cell_wall Cell Wall Synthesis Inhibition cluster_pmf Proton Motive Force Disruption cluster_menaquinone Menaquinone Biosynthesis Inhibition SQ109_cw SQ-109 MmpL3 MmpL3 Transporter SQ109_cw->MmpL3 inhibits TMM_transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_transport Mycolic_acid_incorporation Mycolic Acid Incorporation TMM_transport->Mycolic_acid_incorporation Cell_wall_integrity Cell Wall Integrity Mycolic_acid_incorporation->Cell_wall_integrity Bactericidal_Effect Bactericidal Effect Cell_wall_integrity->Bactericidal_Effect SQ109_pmf SQ-109 Membrane_potential Membrane Potential (Δψ) SQ109_pmf->Membrane_potential dissipates pH_gradient pH Gradient (ΔpH) SQ109_pmf->pH_gradient dissipates ATP_synthesis ATP Synthesis Membrane_potential->ATP_synthesis pH_gradient->ATP_synthesis ATP_synthesis->Bactericidal_Effect SQ109_mq SQ-109 MenA_MenG MenA/MenG Enzymes SQ109_mq->MenA_MenG inhibits Menaquinone_synthesis Menaquinone Synthesis MenA_MenG->Menaquinone_synthesis Electron_transport Electron Transport Chain Menaquinone_synthesis->Electron_transport Electron_transport->Bactericidal_Effect

References

Application Notes and Protocols for SQ-109 in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of SQ-109, a promising drug candidate with multifaceted mechanisms of action. The following protocols and data are intended to assist researchers in the fields of microbiology, oncology, and drug development in designing and executing experiments to explore the therapeutic potential of SQ-109.

Introduction to SQ-109

SQ-109 is an asymmetric diamine compound, specifically N-geranyl-N'-(2-adamantyl)ethane-1,2-diamine, initially identified for its potent activity against Mycobacterium tuberculosis. Its primary mechanism of action in mycobacteria is the inhibition of the MmpL3 transporter, a crucial component in the synthesis of the mycobacterial cell wall. This inhibition disrupts the transport of trehalose monomycolate, leading to cell death. Beyond its anti-tubercular properties, SQ-109 has demonstrated a broader spectrum of activity, including efficacy against other bacterial pathogens, certain cancer cell lines, and the ability to inhibit bacterial efflux pumps, thereby potentiating the activity of other antimicrobial agents. Furthermore, SQ-109 has been shown to disrupt the mitochondrial membrane potential and interfere with the proton motive force in bacteria.

Quantitative Data Summary

The following tables summarize key quantitative data for SQ-109 from various in vitro studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of SQ-109 against Mycobacterium tuberculosis

M. tuberculosis StrainMIC (µg/mL)MIC (µM)Reference
H37Rv0.32 - 0.780.7 - 1.56
Erdman0.71.56
Drug-Resistant Strains0.16 - 0.640.35 - 1.4

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of SQ-109 against Helicobacter pylori

H. pylori StrainMIC (µM)MBC (µM)Reference
Laboratory Strains (6)8 - 2065 - 100
Clinical Isolates (20)6 - 1050 - 60
Multi-drug Resistant Strain5 - 1550 - 70

Table 3: Synergistic Activity of SQ-109 with Anti-tubercular Drugs against M. tuberculosis

CombinationInteractionKey FindingReference
SQ-109 + IsoniazidSynergyStrong synergistic activity at 0.5 MIC of both drugs.
SQ-109 + RifampicinSynergyMarked synergy observed; SQ-109 at 0.5 MIC with rifampicin at 0.1 MIC.
SQ-109 + StreptomycinAdditiveAdditive effects observed.
SQ-109 + EthambutolIndifferentNo synergy or additive effects observed.
SQ-109 + PyrazinamideIndifferentNo synergy or additive effects observed.
SQ-109 + TMC207 (Bedaquiline)SynergyCombination improved TMC207 MIC by 4- to 8-fold.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA)

This protocol is a colorimetric method for determining the MIC of SQ-109 against mycobacteria.

Materials:

  • 96-well microtiter plates

  • Mycobacterial culture (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • SQ-109 stock solution

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control antibiotic (e.g., rifampicin)

  • Sterile water or PBS

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of SQ-109 in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a mycobacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the bacterial inoculum to each well containing the serially diluted SQ-109.

  • Include a positive control (wells with bacteria and a known antibiotic), a negative control (wells with broth only), and a growth control (wells with bacteria and broth, but no drug).

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and incubate for another 24-48 hours.

  • Observe the color change. A blue color (resazurin) indicates inhibition of bacterial growth, while a pink color (resorufin) indicates bacterial growth.

  • The MIC is defined as the lowest concentration of SQ-109 that prevents the color change from blue to pink.

Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic, additive, or antagonistic effects of SQ-109 in combination with other antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of SQ-109 and the second test drug

  • Incubator

  • Microplate reader

Procedure:

  • Dispense 50 µL of broth into each well of a 96-well plate.

  • Prepare serial dilutions of SQ-109 along the rows (ordinate) and the second drug along the columns (abscissa).

  • Prepare a bacterial inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with 100 µL of the bacterial suspension.

  • Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours).

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpret the results as follows:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Ethidium Bromide Efflux Pump Inhibition Assay

This fluorescence-based assay measures the ability of SQ-109 to inhibit bacterial efflux pumps.

Materials:

  • Bacterial culture with known efflux pump activity

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr) solution

  • Glucose (energy source)

  • Known efflux pump inhibitor (positive control, e.g., verapamil)

  • 96-well black, clear-bottom plates

  • Fluorometer

Procedure:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash with PBS.

  • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.4).

  • Add the bacterial suspension to the wells of a 96-well plate.

  • Add varying concentrations of SQ-109 to the wells. Include a no-drug control and a positive control with a known efflux pump inhibitor.

  • Add EtBr to all wells at a final concentration that is a known substrate for the efflux pump (e.g., 0.5 µg/mL).

  • Add glucose to energize the efflux pumps.

  • Monitor the fluorescence of EtBr over time using a fluorometer (excitation ~530 nm, emission ~600 nm).

  • An increase in fluorescence compared to the no-drug control indicates inhibition of EtBr efflux by SQ-109.

Mitochondrial Membrane Potential Assay

This protocol assesses the effect of SQ-109 on the mitochondrial membrane potential of eukaryotic cells using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE).

Materials:

  • Mammalian cells (e.g., cancer cell line)

  • Cell culture medium

  • TMRM or TMRE stock solution

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Fluorescence microscope or flow cytometer

  • 96-well black, clear-bottom plates (for plate reader) or appropriate plates for microscopy/flow cytometry

Procedure:

  • Seed the cells in the appropriate culture vessel and allow them to adhere overnight.

  • Treat the cells with varying concentrations of SQ-109 for the desired time. Include an untreated control and a positive control treated with FCCP.

  • Prepare a working solution of TMRM or TMRE in cell culture medium (e.g., 20-100 nM).

  • Remove the treatment medium and incubate the cells with the TMRM/TMRE solution for 20-30 minutes at 37°C.

  • Wash the cells with PBS or medium to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader (excitation ~549 nm, emission ~579 nm for TMRM).

  • A decrease in fluorescence intensity in SQ-109-treated cells compared to the untreated control indicates mitochondrial membrane depolarization.

Visualizations

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis Trehalose Monomycolate (TMM) Trehalose Monomycolate (TMM) MmpL3 MmpL3 Mycolic Acid Layer Mycolic Acid Layer MmpL3->Mycolic Acid Layer Incorporation Cell Death Cell Death Mycolic Acid Layer->Cell Death TMM TMM TMM->MmpL3 Transport SQ109 This compound This compound->Inhibition Inhibition->MmpL3

Caption: Mechanism of action of SQ-109 in Mycobacterium tuberculosis.

Experimental_Workflow_MIC start Start drug_prep Prepare serial dilutions of SQ-109 in 96-well plate start->drug_prep inoculum_prep Prepare mycobacterial inoculum drug_prep->inoculum_prep inoculate Inoculate plate with bacteria inoculum_prep->inoculate incubate Incubate at 37°C for 5-7 days inoculate->incubate add_resazurin Add Resazurin solution incubate->add_resazurin incubate2 Incubate for 24-48 hours add_resazurin->incubate2 read_results Observe color change (Blue vs. Pink) incubate2->read_results end Determine MIC read_results->end

Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.

Synergy_Workflow start Start plate_prep Prepare checkerboard dilutions of SQ-109 and second drug start->plate_prep inoculate Inoculate with bacterial suspension plate_prep->inoculate incubate Incubate plate inoculate->incubate determine_mic Determine MIC of each drug alone and in combination incubate->determine_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index determine_mic->calculate_fic interpret Interpret synergy, additivity, or antagonism calculate_fic->interpret end End interpret->end

Caption: Workflow for the Checkerboard Synergy Assay.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-109 is a promising drug candidate with a novel mechanism of action against Mycobacterium tuberculosis, the causative agent of tuberculosis. It is a 1,2-ethylenediamine analog that primarily targets the mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for mycolic acid transport and cell wall synthesis. Additionally, SQ-109 has been shown to modulate the host immune response by activating signaling pathways in macrophages. These application notes provide detailed protocols for the solubilization and use of SQ-109 in common experimental settings.

Recommended Solvents for Dissolving SQ-109

The solubility of SQ-109 is a critical factor for its effective use in in vitro and in vivo studies. Based on available data, the following solvents are recommended.

Table 1: Solubility of SQ-109 in Common Laboratory Solvents

SolventSolubilityApplicationNotes
Dimethyl Sulfoxide (DMSO)≥ 25 mg/mLIn vitro stock solutionsSQ-109 is readily soluble in DMSO. Stock solutions can be prepared at concentrations of 1 mM, 5 mM, or 10 mM. For long-term storage, it is recommended to store DMSO stock solutions at -20°C.
Water0.00171 mg/mL (predicted)Not recommended for primary stockSQ-109 has very low aqueous solubility. Direct dissolution in aqueous buffers is not practical for most applications.[1]
EthanolLimited information availableNot a primary recommended solventWhile some organic compounds are soluble in ethanol, specific data for SQ-109 is not readily available. DMSO is the preferred solvent for initial stock preparation.

Experimental Protocols

In Vitro Assays

1. Preparation of SQ-109 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of SQ-109 in DMSO.

Materials:

  • SQ-109 (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the SQ-109 vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of SQ-109 powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be approximately 3.31 mg per 1 mL of DMSO (Molecular Weight of SQ-109 is 330.55 g/mol ).

  • Add the appropriate volume of cell culture grade DMSO to the tube.

  • Vortex the tube until the SQ-109 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

2. Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of SQ-109 against Mycobacterium tuberculosis using a broth microdilution method.

Materials:

  • SQ-109 (10 mM stock in DMSO)

  • Mycobacterium tuberculosis culture

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)

  • Sterile 96-well microplates

  • Sterile pipette tips and multichannel pipette

Procedure:

  • Prepare a serial two-fold dilution of the 10 mM SQ-109 DMSO stock solution in 7H9 broth. It is crucial to perform an intermediate dilution in broth to minimize the final DMSO concentration.

    • Intermediate Dilution: Dilute the 10 mM stock to 100 µM in 7H9 broth (e.g., 10 µL of 10 mM stock in 990 µL of broth).

    • Serial Dilution: In a 96-well plate, add 100 µL of 7H9 broth to wells 2-12. Add 200 µL of the 100 µM SQ-109 solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution across the plate.

  • Prepare a standardized inoculum of M. tuberculosis in 7H9 broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the SQ-109 dilutions.

  • Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of SQ-109 that visibly inhibits bacterial growth.

3. Cell Viability/Cytotoxicity Assay

This protocol describes how to assess the effect of SQ-109 on the viability of a mammalian cell line (e.g., A549) using a resazurin-based assay.

Materials:

  • SQ-109 (10 mM stock in DMSO)

  • Mammalian cell line (e.g., A549)

  • Complete cell culture medium

  • Resazurin sodium salt solution

  • Sterile 96-well, opaque-walled plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of SQ-109 in complete cell culture medium from the 10 mM DMSO stock. To minimize DMSO toxicity, ensure the final concentration of DMSO in the wells is ≤ 0.1%.

    • Intermediate Dilution: Prepare a 1 mM working stock by diluting the 10 mM stock 1:10 in culture medium.

    • Final Dilutions: Further dilute the 1 mM working stock in culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in a well with 100 µL of media, add 1 µL of the 1 mM working stock.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SQ-109. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vivo Studies

1. Preparation of SQ-109 for Oral Gavage in Mice

This protocol describes a general method for preparing a suspension of SQ-109 for oral administration to mice, suitable for compounds with low aqueous solubility.

Materials:

  • SQ-109 (powder)

  • Methylcellulose (low viscosity)

  • Sterile water for injection

  • Sterile mortar and pestle or homogenizer

  • Sterile vehicle preparation container

Procedure:

  • Prepare a 1% (w/v) methylcellulose solution in sterile water. This will serve as the vehicle. To do this, heat about one-third of the total required volume of water to 60-70°C. Add the methylcellulose powder and stir until it is thoroughly wetted. Add the remaining cold water and continue to stir until the solution is uniform. Store at 2-8°C.

  • Calculate the required amount of SQ-109 based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

  • Weigh the SQ-109 powder.

  • If necessary, gently grind the SQ-109 powder using a sterile mortar and pestle to ensure a fine, uniform particle size.

  • Gradually add a small amount of the 1% methylcellulose vehicle to the SQ-109 powder and triturate to form a smooth paste.

  • Slowly add the remaining vehicle while continuously mixing to form a homogenous suspension. A magnetic stirrer or overhead mixer can be used for larger volumes.

  • Visually inspect the suspension for uniformity. The suspension should be administered shortly after preparation. If it must be stored, keep it at 2-8°C and ensure it is thoroughly resuspended before each use.

Note: The stability of SQ-109 in this formulation should be determined empirically.

Signaling Pathways and Experimental Workflows

SQ109_Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis cluster_macrophage Macrophage MmpL3 MmpL3 Transporter CellWall Cell Wall Synthesis MmpL3->CellWall Incorporation TMM Trehalose Monomycolate TMM->MmpL3 Export MAPK p38 MAPK Pathway ProInflammatory Pro-inflammatory Response MAPK->ProInflammatory JNK JNK Pathway JNK->ProInflammatory SQ109 SQ-109 This compound->MmpL3 Inhibition This compound->MAPK Activation This compound->JNK Activation

Caption: Mechanism of action of SQ-109.

In_Vitro_Workflow cluster_stock Stock Solution Preparation cluster_assay Cell-Based Assay start SQ-109 Powder dissolve Dissolve in DMSO start->dissolve stock 10 mM Stock Solution (-20°C Storage) dissolve->stock dilute Dilute in Culture Medium (Final DMSO ≤ 0.1%) stock->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate measure Measure Viability incubate->measure

Caption: In vitro experimental workflow for SQ-109.

In_Vivo_Workflow cluster_formulation In Vivo Formulation cluster_admin Animal Dosing start_vivo SQ-109 Powder suspend Suspend in 1% Methylcellulose start_vivo->suspend formulation Homogenous Suspension suspend->formulation gavage Oral Gavage to Mice formulation->gavage monitor Monitor for Efficacy and Toxicity gavage->monitor

Caption: In vivo experimental workflow for SQ-109.

References

Application Notes and Protocols for In Vivo Dosing of SQ-109 in Mouse Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SQ-109 is a novel diamine antibiotic with potent activity against Mycobacterium tuberculosis, including drug-sensitive and multidrug-resistant (MDR) strains.[1][2] It functions by inhibiting MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall.[2][3] These application notes provide a comprehensive overview of in vivo dosing strategies for SQ-109 in mouse models of tuberculosis, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation: Quantitative Summary of SQ-109 Dosing and Efficacy

The following tables summarize the quantitative data from various studies on the in vivo efficacy of SQ-109 in mouse models of TB.

Table 1: Monotherapy Efficacy of SQ-109

Mouse StrainInfection ModelSQ-109 Dose (mg/kg/day)Administration RouteTreatment DurationEfficacy (Log10 CFU Reduction in Lungs)Reference
C57BL/6Chronic10Oral28 days1.5 - 2.0[1]
C57BL/6Chronic0.1 - 25Oral28 daysDose-dependent reduction[4]
Not SpecifiedChronic10Oral6-8 weeksBetter activity than 100 mg/kg ethambutol[5]
Not SpecifiedDose-ranging25OralNot SpecifiedImproved activity in spleen over 10 mg/kg[5]

Table 2: Combination Therapy Efficacy of SQ-109

Mouse StrainInfection ModelSQ-109 Dose (mg/kg)Combination Drugs (mg/kg)Treatment DurationEfficacy (Log10 CFU Reduction in Lungs)Reference
C57BL/6Chronic10Isoniazid (25), Rifampin (20)4 weeksStatistically significant improvement over INH+RIF+EMB[1]
C57BL/6Chronic10Isoniazid (25), Rifampin (20), Pyrazinamide8 weeks1.5 log10 lower than standard regimen[1]
Not SpecifiedChronicNot SpecifiedBedaquiline, Pyrazinamide3 monthsDurable cure, eliminated lung and spleen CFU[5]
BALB/cNot Specified25Clofazimine (25), Bedaquiline (30), Pyrazinamide (450)3 weeksPart of an optimized regimen[6]

Table 3: Pharmacokinetic and Safety Data for SQ-109 in Mice

ParameterValueSpeciesReference
Maximum Tolerated Dose (MTD)600 mg/kgMouse[5]
Oral BioavailabilityLowMouse[5]
Tissue DistributionAccumulates in lungs and spleen (at least 45-fold higher than plasma)Mouse[5]

Experimental Protocols

The following are detailed protocols for key experiments involving SQ-109 in mouse models of TB, synthesized from multiple sources.

Protocol 1: Establishment of a Chronic Mouse Model of Tuberculosis

Objective: To establish a chronic M. tuberculosis infection in mice for evaluating the efficacy of antitubercular drugs.

Materials:

  • Female C57BL/6 or BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Aerosol infection chamber (e.g., Glas-Col) or intravenous injection equipment

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Wash the bacterial cells twice with PBS containing 0.05% Tween 80.

    • Resuspend the pellet in PBS and adjust the concentration to deliver the desired inoculum.

  • Infection (Aerosol Route - Preferred for mimicking human infection):

    • Calibrate the aerosol exposure chamber to deliver approximately 100-200 bacilli to the lungs of each mouse.

    • Place mice in the exposure chamber and run the nebulizer for the predetermined time.

    • At 24 hours post-infection, sacrifice a subset of mice (n=3-4) to determine the initial bacterial load in the lungs by plating serial dilutions of lung homogenates on Middlebrook 7H11 agar.

  • Infection (Intravenous Route):

    • Inject approximately 5 x 10^4 CFU of M. tuberculosis H37Rv in 0.1 mL of PBS into the lateral tail vein of each mouse.[1]

  • Establishment of Chronic Infection:

    • Allow the infection to establish for 2-4 weeks before initiating drug treatment. This period allows for the development of a stable, chronic infection.

Protocol 2: Preparation and Administration of SQ-109

Objective: To prepare and administer SQ-109 to M. tuberculosis-infected mice.

Materials:

  • SQ-109 powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose, sterile water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Drug Preparation:

    • Calculate the required amount of SQ-109 based on the dose and the number of mice to be treated.

    • Prepare a homogenous suspension of SQ-109 in the chosen vehicle. Vortex or sonicate briefly to ensure uniform suspension. Prepare fresh daily.

  • Administration (Oral Gavage):

    • Gently restrain the mouse.

    • Measure the distance from the tip of the nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the SQ-109 suspension (typically 0.1-0.2 mL).

    • Administer the drug 5 days a week for the duration of the study.[6]

Protocol 3: Assessment of Treatment Efficacy

Objective: To determine the efficacy of SQ-109 treatment by quantifying the bacterial load in the lungs and spleen.

Materials:

  • Sterile dissection tools

  • Sterile PBS

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Incubator (37°C)

Procedure:

  • Tissue Collection:

    • At predetermined time points (e.g., 2, 4, 6, 8 weeks post-treatment initiation), euthanize mice by an approved method.

    • Aseptically remove the lungs and spleen.

  • Homogenization:

    • Place each organ in a separate sterile tube with a known volume of sterile PBS.

    • Homogenize the tissues using a mechanical homogenizer until no visible clumps remain.

  • Plating and Incubation:

    • Prepare 10-fold serial dilutions of the tissue homogenates in sterile PBS.

    • Plate 100 µL of each dilution onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • CFU Quantification:

    • Count the number of colonies on the plates.

    • Calculate the number of colony-forming units (CFU) per organ.

    • Express the data as log10 CFU per organ.

Mandatory Visualizations

Signaling Pathway of SQ-109

SQ109_Mechanism cluster_mycobacterium Mycobacterium tuberculosis Cell SQ109 SQ-109 MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibits CellWall Mycolic Acid Layer (Cell Wall) MmpL3->CellWall Transports TMM to periplasm for cell wall synthesis Disruption Disruption of Cell Wall Synthesis MmpL3->Disruption TMM Trehalose Monomycolate (TMM) TMM->MmpL3 Transport Substrate

Caption: Mechanism of action of SQ-109 in Mycobacterium tuberculosis.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Inoculum Prepare M. tuberculosis H37Rv Inoculum Infection Infect Mice (Aerosol or IV) Inoculum->Infection Chronic Establish Chronic Infection (2-4 weeks) Infection->Chronic Preparation Prepare SQ-109 Suspension Chronic->Preparation Administration Administer SQ-109 (Oral Gavage) Preparation->Administration Monitoring Monitor Mice (Weight, Clinical Signs) Administration->Monitoring Sacrifice Sacrifice Mice at Time Points Monitoring->Sacrifice Harvest Harvest Lungs and Spleen Sacrifice->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Incubate Incubate Plates (3-4 weeks) Plate->Incubate CFU Count CFU and Analyze Data Incubate->CFU

Caption: Workflow for evaluating the in vivo efficacy of SQ-109.

Logical Relationship of SQ-109 in Combination Therapy

Combination_Therapy TB Tuberculosis Infection INH Isoniazid TB->INH RIF Rifampin TB->RIF PZA Pyrazinamide TB->PZA EMB Ethambutol TB->EMB INH2 Isoniazid TB->INH2 RIF2 Rifampin TB->RIF2 PZA2 Pyrazinamide TB->PZA2 This compound SQ-109 TB->this compound ImprovedEfficacy Improved Efficacy & Shorter Treatment Time This compound->ImprovedEfficacy Synergistic Effect

Caption: SQ-109 enhances standard TB combination therapy.

References

Application Notes and Protocols for Assessing Sq-109 Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sq-109 is a novel ethylenediamine-based drug candidate with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its primary mechanism of action involves the inhibition of MmpL3, a crucial transporter protein responsible for shuttling mycolic acid precursors across the mycobacterial cell membrane for cell wall synthesis[1]. This unique target makes Sq-109 an attractive component for combination therapies, as it has the potential to act synergistically with existing antibiotics, enhance their efficacy, and shorten treatment durations. In vitro studies have demonstrated synergistic interactions between Sq-109 and key first-line anti-tuberculosis drugs such as isoniazid and rifampicin, as well as the newer drug bedaquiline. An additive effect has been observed with streptomycin, while no significant interaction has been noted with ethambutol or pyrazinamide.

These application notes provide detailed protocols for assessing the synergistic potential of Sq-109 with other antibiotics using two standard in vitro methods: the checkerboard assay and the time-kill assay.

Data Presentation

Table 1: Typical Minimum Inhibitory Concentrations (MICs) for M. tuberculosis H37Rv

The following table summarizes the typical MIC ranges for Sq-109 and its potential synergistic partners against the reference strain Mycobacterium tuberculosis H37Rv. These values should be determined experimentally for the specific strains used in any synergy study.

AntibioticTypical MIC Range (µg/mL)
Sq-1090.7 - 1.56[2]
Isoniazid0.02 - 0.1[3][4]
Rifampicin0.125 - 0.5[1][5]
Streptomycin0.5 - 2.0[4][6]
Bedaquiline0.06 - 0.12
Table 2: Interpretation of Fractional Inhibitory Concentration Index (FICI)

The Fractional Inhibitory Concentration Index (FICI) is calculated from the results of the checkerboard assay to quantify the nature of the interaction between two antibiotics.

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents. It involves testing a range of concentrations of each drug alone and in combination.

Materials:

  • Mycobacterium tuberculosis strain of interest (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sq-109 and partner antibiotic(s)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Resazurin solution (for viability assessment)

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of Sq-109 and the partner antibiotic in a suitable solvent (e.g., DMSO) at a concentration at least 100-fold higher than the expected MIC.

  • Determine Minimum Inhibitory Concentration (MIC): Prior to the synergy assay, determine the MIC of each antibiotic individually for the M. tuberculosis strain using the broth microdilution method.

  • Prepare Inoculum: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 0.5 and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Set up the Checkerboard Plate:

    • In a 96-well plate, create a two-dimensional gradient of the two antibiotics.

    • Along the x-axis (e.g., columns 2-11), prepare serial two-fold dilutions of Sq-109, starting from a concentration of 4x MIC.

    • Along the y-axis (e.g., rows B-G), prepare serial two-fold dilutions of the partner antibiotic, also starting from 4x MIC.

    • Column 1 should contain only the partner antibiotic in serial dilutions (MIC control).

    • Row A should contain only Sq-109 in serial dilutions (MIC control).

    • Well H12 should serve as a growth control (no antibiotics).

    • Well G12 should serve as a sterility control (no inoculum).

  • Inoculate the Plate: Add the prepared M. tuberculosis inoculum to all wells except the sterility control.

  • Incubate: Seal the plate and incubate at 37°C for 7-14 days.

  • Determine Growth Inhibition: After incubation, assess mycobacterial growth. This can be done visually, by measuring the optical density at 600 nm, or by adding a viability indicator like resazurin. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each well that shows no growth using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The ΣFIC is the lowest FICI value obtained for any of the non-inhibitory combinations.

Protocol 2: Time-Kill Synergy Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antibiotics over time and can confirm synergistic interactions observed in the checkerboard assay.

Materials:

  • Mycobacterium tuberculosis strain of interest

  • Middlebrook 7H9 broth with supplements

  • Sq-109 and partner antibiotic(s)

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Middlebrook 7H10 or 7H11 agar plates

  • Sterile saline or PBS with 0.05% Tween 80 for dilutions

Procedure:

  • Prepare Inoculum: Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay, adjusting to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in culture tubes.

  • Set up Test Conditions: Prepare culture tubes with the following conditions:

    • Growth control (no antibiotic)

    • Sq-109 alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Partner antibiotic alone (at a sub-MIC concentration, e.g., 0.5x MIC)

    • Sq-109 and partner antibiotic in combination (at the same sub-MIC concentrations)

  • Incubate: Incubate the tubes at 37°C with shaking.

  • Sample at Time Points: At designated time points (e.g., 0, 2, 4, 7, and 14 days), withdraw an aliquot from each tube.

  • Determine Viable Cell Counts: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS with Tween 80. Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubate Plates: Incubate the plates at 37°C for 3-4 weeks, or until colonies are visible.

  • Count Colonies: Count the number of colony-forming units (CFU) on each plate to determine the CFU/mL for each time point and condition.

  • Analyze Data: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_interpretation Interpretation A M. tuberculosis Culture C Broth Microdilution (Individual Drugs) A->C E Setup 96-well Plate (2D Drug Gradient) A->E I Setup Cultures (Single & Combo Drugs) A->I B Antibiotic Stock Solutions (Sq-109 & Partner) B->C B->E B->I D Determine MICs C->D D->E D->I F Inoculate & Incubate E->F G Assess Growth F->G H Calculate FICI G->H M Synergy, Additivity, or Antagonism H->M J Incubate & Sample (Multiple Timepoints) I->J K Plate for CFU Count J->K L Analyze Kill Kinetics K->L L->M

References

Application Notes and Protocols: Macrophage Infection Models to Study the Immunomodulatory Effects of Sq-109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sq-109 is a promising drug candidate for the treatment of tuberculosis (TB), exhibiting a dual mechanism of action that includes direct bactericidal effects against Mycobacterium tuberculosis (M.tb) and significant immunomodulatory properties. This document provides detailed application notes and experimental protocols for utilizing macrophage infection models to investigate the immunomodulatory effects of Sq-109. Macrophages, as the primary host cells for M.tb, are central to the immune response against the pathogen. Understanding how Sq-109 modulates macrophage functions is crucial for its development as an anti-TB therapeutic.

Sq-109 has been shown to polarize macrophages towards a pro-inflammatory M1 phenotype, which is critical for controlling M.tb infection. This polarization is mediated through the activation of key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. The downstream effects of this activation include the enhanced production of pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS), leading to improved bacterial clearance.[1]

These protocols will guide researchers in setting up in vitro macrophage infection models to quantitatively assess the impact of Sq-109 on:

  • Intracellular bacterial load.

  • Macrophage polarization (M1/M2 phenotypes).

  • Cytokine and chemokine expression profiles.

  • Activation of the p38 MAPK and JNK signaling pathways.

  • Induction of apoptosis in infected macrophages.

Data Presentation

The following tables summarize the quantitative effects of Sq-109 in macrophage infection models based on published data.

Table 1: Effect of Sq-109 on Intracellular M. tuberculosis Load in Murine Peritoneal Macrophages

Treatment GroupConcentrationDuration (hours)Bacterial Load (CFU/mL)Fold Reduction vs. Control
Control (H37Rv infected)-24~45,000-
Sq-1090.39 µg/mL24<10,000>4.5
Sq-1090.78 µg/mL48Significantly ReducedData not specified

Data synthesized from studies by Singh et al. (2022).[1][2]

Table 2: Immunomodulatory Effects of Sq-109 on Gene Expression in M. tuberculosis-Infected Murine Peritoneal Macrophages

GeneMacrophage MarkerTreatmentDuration (hours)Fold Change in Expression (vs. untreated)
Nos2 (iNOS)M1Sq-109 (0.39 µg/mL)12~25
TnfPro-inflammatorySq-109 (0.39 µg/mL)12~15
Il1bPro-inflammatorySq-109 (0.39 µg/mL)12~8
Il6Pro-inflammatorySq-109 (0.39 µg/mL)12~12
Il10M2/Anti-inflammatorySq-109 (0.39 µg/mL)12~0.5 (downregulation)
Arg1M2Sq-109 (0.39 µg/mL)12~0.2 (downregulation)

Data represents fold-changes in mRNA expression as determined by RT-PCR, synthesized from studies by Singh et al. (2022).[1]

Table 3: Effect of Sq-109 on Apoptosis of M. tuberculosis-Infected Murine Peritoneal Macrophages

Treatment GroupDuration (hours)Percentage of Apoptotic Cells (Annexin V+)
Uninfected Control48~5%
H37Rv Infected48~10%
H37Rv Infected + Sq-10948~25%

Approximate values synthesized from FACS analysis data by Singh et al. (2022).[1][2]

Experimental Protocols

Protocol 1: Isolation and Culture of Murine Peritoneal Macrophages

This protocol describes the elicitation and harvesting of peritoneal macrophages from mice.

Materials:

  • Mice (e.g., C57BL/6)

  • 3% Brewer thioglycollate medium (sterile)

  • 70% Ethanol

  • Sterile dissection tools

  • Cold Harvest Medium (e.g., RPMI 1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Syringes (10 mL, 5 mL) and needles (25G, 20G)

  • 50 mL conical tubes

  • Refrigerated centrifuge

  • Complete Macrophage Medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Hemacytometer and Trypan Blue

Procedure:

  • Inject 2 mL of sterile 3% Brewer thioglycollate medium into the peritoneal cavity of each mouse using a 10 mL syringe with a 25G needle.

  • After 4 days, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Sterilize the abdominal area with 70% ethanol. Make a small midline incision in the skin and retract it to expose the peritoneal wall.

  • Using a 5 mL syringe with a 20G needle, inject 5 mL of cold Harvest Medium into the peritoneal cavity.

  • Gently massage the abdomen to dislodge adherent cells.

  • Aspirate the peritoneal fluid and dispense it into a 50 mL conical tube on ice.

  • Centrifuge the cells at 400 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in Complete Macrophage Medium.

  • Count viable cells using a hemacytometer and Trypan Blue exclusion.

  • Seed the cells in appropriate culture plates or flasks and incubate at 37°C with 5% CO2. Allow macrophages to adhere for at least 2 hours before washing away non-adherent cells.

Protocol 2: Macrophage Infection with Mycobacterium tuberculosis (H37Rv)

This protocol details the infection of cultured macrophages with M.tb. Note: All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

  • Cultured peritoneal macrophages

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with OADC supplement

  • Complete Macrophage Medium without antibiotics

  • Sterile glass beads (3 mm)

  • Spectrophotometer

Procedure:

  • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • To prepare the bacterial suspension for infection, transfer the culture to a sterile tube and centrifuge at low speed (e.g., 500 x g for 5 minutes) to pellet large clumps.

  • Transfer the supernatant to a new tube and centrifuge at 3000 x g for 10 minutes to pellet the bacteria.

  • Wash the bacterial pellet with antibiotic-free Complete Macrophage Medium.

  • Resuspend the pellet in fresh medium and break clumps by vortexing with sterile 3 mm glass beads.

  • Measure the optical density at 600 nm (OD600) to estimate bacterial concentration (an OD600 of 1.0 is approximately 3x10^8 CFU/mL for M.tb).

  • Dilute the bacterial suspension to achieve the desired multiplicity of infection (MOI), typically 5 or 10.

  • Remove the culture medium from the adherent macrophages and replace it with the M.tb-containing medium.

  • Incubate for 4 hours at 37°C with 5% CO2 to allow for phagocytosis.

  • After incubation, wash the cells three times with warm PBS to remove extracellular bacteria.

  • Add fresh Complete Macrophage Medium containing Sq-109 at the desired concentration (e.g., 0.39 µg/mL). Include a vehicle control (e.g., DMSO).

  • Incubate for the desired experimental duration (e.g., 24 or 48 hours).

Protocol 3: Colony Forming Unit (CFU) Assay for Intracellular Bacterial Load

This assay quantifies the number of viable bacteria within macrophages.

Materials:

  • Infected and treated macrophages

  • Sterile water with 0.05% Tween 80

  • Middlebrook 7H11 agar plates with OADC supplement

  • Sterile serological pipettes and pipette tips

  • Incubator at 37°C

Procedure:

  • At the end of the treatment period, aspirate the culture medium.

  • Lyse the macrophages by adding 1 mL of sterile water with 0.05% Tween 80 to each well and incubating for 10 minutes at room temperature.

  • Scrape the cells and pipette vigorously to ensure complete lysis and release of intracellular bacteria.

  • Prepare serial 10-fold dilutions of the cell lysate in sterile PBS.

  • Plate 100 µL of each dilution onto 7H11 agar plates in triplicate.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the colonies on plates with a countable number of colonies (30-300) and calculate the CFU/mL for the original lysate.

Protocol 4: Analysis of Macrophage Polarization and Cytokine Expression by RT-qPCR

This protocol measures the mRNA expression levels of M1/M2 markers and cytokines.

Materials:

  • Infected and treated macrophages

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Nos2, Tnf, Il1b, Il6, Il10, Arg1) and a housekeeping gene (e.g., Gapdh)

  • qPCR instrument

Procedure:

  • Lyse the macrophages and extract total RNA according to the manufacturer's protocol.

  • Quantify the RNA and assess its purity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers for the genes of interest.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group, normalized to the housekeeping gene.

Protocol 5: Western Blot Analysis of p38 and JNK Activation

This protocol detects the phosphorylation of p38 and JNK as a measure of their activation.

Materials:

  • Infected and treated macrophages

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the macrophages in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38, diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody (diluted 1:3000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • To analyze total protein levels, strip the membrane and re-probe with antibodies against total p38 or JNK.

Protocol 6: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies apoptotic and necrotic cells using flow cytometry.

Materials:

  • Infected and treated macrophages

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Collect the cell culture supernatant and detach the adherent macrophages using a gentle cell scraper.

  • Combine the supernatant and detached cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Visualization of Pathways and Workflows

experimental_workflow cluster_setup I. Experimental Setup cluster_infection II. Infection & Treatment cluster_analysis III. Downstream Analysis A Isolate & Culture Murine Peritoneal Macrophages C Infect Macrophages with M.tb (MOI 5-10, 4h) A->C B Culture M. tuberculosis (H37Rv) B->C D Treat with Sq-109 (e.g., 0.39 µg/mL) C->D E CFU Assay (Bacterial Load) D->E F RT-qPCR (Gene Expression) D->F G Western Blot (Signaling Pathways) D->G H Annexin V/PI Staining (Apoptosis Assay) D->H signaling_pathway cluster_downstream Downstream Effects Sq109 Sq-109 Macrophage Macrophage p38_MAPK p38 MAPK Macrophage->p38_MAPK Activates JNK JNK Macrophage->JNK Activates M1_Polarization M1 Polarization p38_MAPK->M1_Polarization JNK->M1_Polarization iNOS iNOS Production ↑ M1_Polarization->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines ↑ (TNF-α, IL-1β, IL-6) M1_Polarization->Pro_inflammatory_Cytokines Anti_inflammatory_Cytokines Anti-inflammatory Cytokines ↓ (IL-10, Arg-1) M1_Polarization->Anti_inflammatory_Cytokines Bacterial_Killing Enhanced M.tb Killing iNOS->Bacterial_Killing Pro_inflammatory_Cytokines->Bacterial_Killing

References

Application Notes and Protocols: MmpL3 Transporter Binding Assay for SQ109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mycobacterium tuberculosis (Mtb) membrane protein MmpL3 (Mycobacterial membrane protein Large 3) is a critical transporter responsible for the translocation of trehalose monomycolate (TMM), an essential precursor for mycolic acid-containing lipids in the mycobacterial cell wall.[1][2] Its essential role in cell wall biosynthesis has made it a prime target for the development of novel anti-tuberculosis drugs.[1][3] SQ109 is a prominent MmpL3 inhibitor currently in clinical development that has been shown to directly bind to the transporter, disrupting its function and leading to bacterial cell death.[4][5]

These application notes provide an overview and detailed protocols for assays designed to characterize the binding of this compound and other potential inhibitors to the MmpL3 transporter. The provided methodologies are essential for the screening and optimization of new MmpL3 inhibitors.

Mechanism of Action of this compound on MmpL3

This compound is understood to inhibit MmpL3 through direct binding, which disrupts the proton motive force (PMF) that drives the transport of TMM across the inner membrane.[6][7] This inhibition leads to the accumulation of TMM in the cytoplasm and prevents its incorporation into the cell wall, ultimately arresting cell growth.[4] While this compound has been shown to directly interact with MmpL3, it is also reported to have other effects, including the inhibition of menaquinone biosynthesis.[6][8] The direct binding of this compound to the transmembrane domain of MmpL3 is thought to allosterically inhibit the translocation of TMM.[9]

MmpL3_SQ109_Pathway This compound This compound MmpL3 MmpL3 This compound->MmpL3 binds to Inhibition Accumulation TMM Accumulation Inhibition->Accumulation Inhibition->MmpL3 TMM_peri TMM_peri Inhibition->TMM_peri blocks translocation CellWall Mycolic Acid Layer (Cell Wall Core) CellDeath Bactericidal Effect CellWall->CellDeath disruption leads to MmpL3->Inhibition TMM_peri->CellWall precursor for TMM_cyto TMM_cyto TMM_cyto->Accumulation

Quantitative Data: Binding Affinity of this compound and Analogs to MmpL3

The binding affinity of this compound and its analogs to MmpL3 has been determined using various biophysical techniques. The following table summarizes key binding data from published studies.

CompoundMtb MmpL3 / M. smegmatis MmpL3Assay MethodBinding Affinity (Kd)Reference
This compoundM. smegmatis MmpL3Microscale Thermophoresis~1.6 µM[8]
This compoundM. tuberculosis MmpL3Surface Plasmon Resonance~0.4–1.2 mM[8]
This compoundM. tuberculosis MmpL3Surface Plasmon Resonance2060 µM[10]
This compound analog (1b, R=Me)M. tuberculosis MmpL3Surface Plasmon Resonance248 µM[10]
This compound analog (1c, R=Et)M. tuberculosis MmpL3Surface Plasmon Resonance190 µM[10]
This compound analog (1d, R=nPr)M. tuberculosis MmpL3Surface Plasmon Resonance106 µM[10]
This compound analog (1e, R=nBu)M. tuberculosis MmpL3Surface Plasmon Resonance108 µM[10]
This compound analog (1f, R=nHex)M. tuberculosis MmpL3Surface Plasmon Resonance81 µM[10]
This compound analog (1g, R=benzyl)M. tuberculosis MmpL3Surface Plasmon Resonance74 µM[10]
This compound analog (1h, R=phenyl)M. tuberculosis MmpL3Surface Plasmon Resonance136 µM[10]

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the use of SPR to measure the binding kinetics and affinity of this compound to purified MmpL3 protein.

Materials:

  • Purified MmpL3 protein

  • This compound and analog compounds

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the purified MmpL3 protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the sensor surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without the MmpL3 protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer. A typical concentration range could be from low micromolar to millimolar, depending on the expected affinity.

    • Inject the different concentrations of this compound over the MmpL3-immobilized and reference flow cells at a constant flow rate.

    • Monitor the association and dissociation phases in real-time by recording the change in the SPR signal (response units, RU).

    • After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the MmpL3 flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow start Start chip_prep Sensor Chip Preparation start->chip_prep activation Activate Surface (EDC/NHS) chip_prep->activation immobilization Immobilize MmpL3 activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation binding_analysis Binding Analysis deactivation->binding_analysis analyte_prep Prepare this compound Dilutions binding_analysis->analyte_prep injection Inject this compound over Chip analyte_prep->injection regeneration Regenerate Surface injection->regeneration data_analysis Data Analysis injection->data_analysis regeneration->injection Next Concentration results Determine ka, kd, Kd data_analysis->results

Protocol 2: Flow Cytometry-Based Competition Binding Assay

This protocol outlines a whole-cell competition binding assay to assess the ability of unlabeled compounds, such as this compound, to displace a fluorescently labeled MmpL3 inhibitor.[11]

Materials:

  • Mycobacterium smegmatis strain overexpressing Mtb MmpL3 (e.g., MsmgΔmmpL3/pMVGH1-mmpL3tb).[12]

  • Fluorescently labeled MmpL3 inhibitor probe (e.g., North 114).[11]

  • Unlabeled competitor compound (this compound).

  • Assay buffer (e.g., PBS with 0.05% Tween-80).

  • Flow cytometer.

Methodology:

  • Cell Preparation:

    • Grow the M. smegmatis strain expressing Mtb MmpL3 to mid-log phase.

    • Harvest the cells by centrifugation and wash them with assay buffer.

    • Resuspend the cells in assay buffer to a defined optical density (e.g., OD600 of 0.5).

  • Competition Binding:

    • In a multi-well plate, add a fixed concentration of the fluorescent probe to the cell suspension.

    • Add increasing concentrations of the unlabeled competitor (this compound).

    • Include control wells with cells and the fluorescent probe only (maximum binding) and cells only (background fluorescence).

    • Incubate the plate at room temperature or 37°C for a specified time to allow binding to reach equilibrium.

  • Flow Cytometry Analysis:

    • Analyze the fluorescence of the bacterial cells in each well using a flow cytometer.

    • Acquire data for a sufficient number of events (e.g., 10,000-50,000 cells) per sample.

  • Data Analysis:

    • Gate the bacterial population based on forward and side scatter.

    • Determine the median fluorescence intensity (MFI) of the gated population for each sample.

    • Calculate the percentage of probe displacement for each concentration of the competitor.

    • Plot the percentage of displacement against the competitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Flow_Cytometry_Workflow start Start cell_prep Prepare M. smegmatis expressing MmpL3 start->cell_prep incubation Incubate Cells with Fluorescent Probe and this compound cell_prep->incubation flow_analysis Analyze by Flow Cytometry incubation->flow_analysis data_processing Data Processing and Analysis flow_analysis->data_processing results Determine IC50 data_processing->results

Conclusion

The provided protocols for Surface Plasmon Resonance and flow cytometry-based competition binding assays are robust methods for characterizing the interaction of this compound and other small molecules with the MmpL3 transporter. These assays are invaluable tools in the discovery and development of new anti-tuberculosis agents targeting this essential mycobacterial protein. The quantitative data obtained from these experiments can guide structure-activity relationship (SAR) studies and aid in the optimization of lead compounds.

References

Techniques for Measuring Intracellular SQ-109 Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SQ-109 is an investigational drug with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Understanding the intracellular concentration of SQ-109 is crucial for elucidating its mechanism of action, defining its pharmacokinetic/pharmacodynamic (PK/PD) relationships, and optimizing its therapeutic efficacy. This document provides detailed application notes and experimental protocols for the quantification of intracellular SQ-109, primarily focusing on the validated and widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Application Notes

The accurate measurement of intracellular drug concentrations is a critical aspect of drug development, particularly for antimicrobial agents that target intracellular pathogens. For SQ-109, which accumulates in host cells such as macrophages, precise quantification of its intracellular levels is essential for correlating drug exposure with anti-mycobacterial activity.

Principle of the Method

The quantification of intracellular SQ-109 typically involves the following key steps:

  • Cell Culture and Treatment: Culturing of relevant host cells (e.g., macrophages) and incubation with SQ-109.

  • Cell Lysis and Extraction: Rupturing the cells to release the intracellular contents and extracting SQ-109 from the cellular matrix.

  • Analytical Quantification: Utilizing a sensitive and specific analytical technique, most commonly LC-MS/MS, to measure the concentration of SQ-109.

  • Data Normalization: Normalizing the measured SQ-109 amount to the cell number or total protein content to determine the intracellular concentration.

LC-MS/MS is the gold standard for this application due to its high sensitivity, specificity, and ability to distinguish the analyte from complex biological matrices. The method relies on the unique mass-to-charge ratio (m/z) of SQ-109 and its fragments for unambiguous identification and quantification.

Experimental Protocols

Protocol 1: Quantification of Intracellular SQ-109 in Macrophages using LC-MS/MS

This protocol details the steps for measuring SQ-109 concentration in macrophage cell lines such as THP-1.

Materials:

  • SQ-109 standard

  • SQ-109-d4 (deuterated internal standard)

  • THP-1 cells (or other suitable macrophage cell line)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade, containing internal standard

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Cell scraper

  • Hemocytometer or automated cell counter

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes in a 6-well plate at a density of 1 x 10^6 cells/well.

    • Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.

  • SQ-109 Treatment:

    • Prepare a stock solution of SQ-109 in DMSO.

    • Dilute the SQ-109 stock solution in cell culture medium to the desired final concentrations.

    • Remove the medium from the macrophage-containing wells and add the SQ-109-containing medium.

    • Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting and Lysis:

    • After incubation, aspirate the drug-containing medium.

    • Wash the cells twice with 1 mL of ice-cold PBS to remove extracellular drug.

    • Add 200 µL of ice-cold methanol containing the internal standard (e.g., 100 ng/mL SQ-109-d4) to each well.

    • Scrape the cells from the well surface and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing SQ-109 to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Cell Enumeration/Protein Quantification:

    • In a parallel set of wells, treat cells identically but without the final lysis step.

    • Trypsinize or scrape the cells and count them using a hemocytometer or an automated cell counter to determine the average cell number per well.

    • Alternatively, lyse the cells in a lysis buffer compatible with a protein assay (e.g., BCA assay) to determine the total protein content per well.

  • LC-MS/MS Analysis:

    • Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Flow Rate: 0.4 mL/min

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Mass Spectrometry Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions (Hypothetical - requires empirical determination):

        • SQ-109: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

        • SQ-109-d4: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

      • Optimize instrument parameters such as collision energy and declustering potential for maximal signal intensity.

  • Data Analysis and Calculation:

    • Generate a standard curve by analyzing known concentrations of SQ-109 standard spiked with the internal standard.

    • Determine the concentration of SQ-109 in the samples by interpolating their peak area ratios (SQ-109/SQ-109-d4) against the standard curve.

    • Calculate the intracellular concentration using the following formula:

      • Intracellular Concentration (µM) = (Concentration from LC-MS/MS (µg/L) / Molecular Weight of SQ-109 ( g/mol )) / (Cell number per well x Cell volume (L))

      • Alternatively, normalize to protein content: Amount of SQ-109 (ng) / Total protein (mg).

Data Presentation

The following tables summarize quantitative data related to SQ-109's intracellular activity and measurement.

Table 1: Intracellular Activity of SQ-109 against M. tuberculosis

Cell TypeParameterValueReference
THP-1 derived macrophagesIntracellular IC900.5 µM (0.17 mg/L)
THP-1 derived macrophagesIntracellular MBC904 µM (1.3 mg/L)
MacrophagesReduction of intracellular Mtb at MIC99%

Table 2: Reported Concentrations of SQ-109 in Biological Matrices

MatrixConcentrationSpeciesDosingReference
Rabbit Lung Tissue~120 µMRabbit25 mg/kg for 7 days
MacrophagesHigh accumulation (IC/EC ratio 100-1000)In vitroNot specified

Table 3: Example LC-MS/MS Method Validation Parameters (Illustrative)

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Limit of Detection (LOD)Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ)Signal-to-Noise ratio ≥ 10
Accuracy (% bias)Within ±15% of nominal concentration
Precision (% CV)≤ 15%

Mandatory Visualization

SQ109_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed and Differentiate Macrophages B Treat with SQ-109 A->B C Wash Cells with Cold PBS B->C D Lyse Cells & Extract with Methanol + Internal Standard C->D E Protein Precipitation (Centrifugation) D->E F Supernatant Transfer E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I J Normalization to Cell Number/Protein I->J K K J->K Final Intracellular Concentration

Caption: Experimental workflow for measuring intracellular SQ-109.

Logical_Relationship cluster_inputs Inputs cluster_process Core Process cluster_outputs Outputs A Cultured Cells D Cell Lysis & Extraction A->D B SQ-109 Compound B->D C Internal Standard C->D E LC-MS/MS Quantification D->E F Peak Area Ratios E->F H Intracellular Concentration F->H G Standard Curve G->H

Caption: Logical relationship of components in SQ-109 analysis.

Application Notes and Protocols for SQ-109 Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design of combination therapy studies involving SQ-109, a promising drug candidate for the treatment of tuberculosis (TB). Detailed protocols for key in vitro and in vivo assays are provided to facilitate the evaluation of SQ-109's synergistic potential with other anti-tubercular agents.

Introduction to SQ-109

SQ-109 is an orally active, small-molecule drug candidate with a novel mechanism of action that distinguishes it from current anti-TB drugs. It is a 1,2-ethylene diamine analog that primarily targets the mycobacterial membrane protein Large 3 (MmpL3).[1][2] MmpL3 is an essential transporter protein responsible for translocating trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of Mycobacterium tuberculosis (Mtb).[1][2] By inhibiting MmpL3, SQ-109 disrupts the synthesis of the mycobacterial cell wall, leading to bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb.[3][4] SQ-109 has demonstrated synergistic or additive effects when combined with several first- and second-line anti-TB drugs, including isoniazid, rifampicin, and bedaquiline, making it a strong candidate for inclusion in novel combination therapy regimens.[2][3][4][5]

Key Experiments for Combination Therapy Studies

A systematic evaluation of SQ-109 in combination therapy involves a series of in vitro and in vivo experiments designed to assess synergy, efficacy, and potential for shortening treatment duration. The general workflow for these studies is outlined below.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies MIC Determination MIC Determination of Single Agents Checkerboard Assay Checkerboard Assay for Synergy Assessment (FICI) MIC Determination->Checkerboard Assay Time-Kill Assay Time-Kill Kinetic Assay to Confirm Synergy Checkerboard Assay->Time-Kill Assay Mouse Model of TB Establish Mouse Model of Chronic TB Infection Time-Kill Assay->Mouse Model of TB Promising combinations advance to in vivo testing Combination Therapy Administer SQ-109 Combination Regimens Mouse Model of TB->Combination Therapy CFU Enumeration Determine Bacterial Load (CFU) in Lungs Combination Therapy->CFU Enumeration

Caption: Experimental workflow for SQ-109 combination therapy studies.

In Vitro Synergy Studies

Checkerboard Assay

The checkerboard assay is a common method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents. The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).

Protocol for Checkerboard Assay

  • Preparation of Drug Solutions: Prepare stock solutions of SQ-109 and the partner drug(s) (e.g., rifampicin, isoniazid) in an appropriate solvent (e.g., DMSO). Further dilute the drugs in 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. Serially dilute Drug A (e.g., SQ-109) vertically and Drug B (e.g., rifampicin) horizontally. Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of the individual agents. Also, include a drug-free well as a growth control.

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv (or other relevant strains). Adjust the turbidity to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: After incubation, assess bacterial growth visually or by using a growth indicator such as resazurin. The MIC is defined as the lowest concentration of the drug that inhibits visible growth.

  • FICI Calculation: The FICI is calculated for each well showing no growth using the following formula:

    FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    The ΣFIC is the lowest FICI value obtained. The results are interpreted as follows:

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4.0

    • Antagonism: ΣFIC > 4.0

Data Presentation: In Vitro Synergy of SQ-109 with First-Line Anti-TB Drugs

Drug CombinationM. tuberculosis StrainMIC of SQ-109 Alone (µg/mL)MIC of Partner Drug Alone (µg/mL)ΣFICInteractionReference
SQ-109 + IsoniazidH37Rv0.16 - 0.640.015 - 0.06≤ 0.5Synergy[3]
SQ-109 + RifampicinH37Rv0.16 - 0.640.015 - 0.06≤ 0.5Synergy[3]
SQ-109 + EthambutolH37Rv0.16 - 0.641.0 - 2.0> 0.5 - 4.0Additive[3]
SQ-109 + PyrazinamideH37Rv0.16 - 0.6425 - 100> 0.5 - 4.0IndifferenceNot explicitly found
Time-Kill Assay

Time-kill assays provide a dynamic assessment of the bactericidal activity of drug combinations over time and can confirm synergistic interactions observed in checkerboard assays.

Protocol for Time-Kill Assay

  • Inoculum Preparation: Prepare a culture of M. tuberculosis as described for the checkerboard assay, adjusting to a final concentration of approximately 106 CFU/mL in 7H9 broth.

  • Drug Exposure: Set up cultures containing:

    • No drug (growth control)

    • SQ-109 alone (at MIC and 2x MIC)

    • Partner drug alone (at MIC and 2x MIC)

    • SQ-109 and partner drug in combination (at their respective MICs and sub-MIC concentrations that showed synergy in the checkerboard assay).

  • Incubation and Sampling: Incubate cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24, 48, and 72 hours), withdraw aliquots from each culture.

  • CFU Enumeration: Serially dilute the aliquots and plate on 7H10 agar plates supplemented with OADC. Incubate the plates at 37°C for 3-4 weeks and then count the colonies to determine the CFU/mL.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

In Vivo Efficacy Studies

In vivo studies using a mouse model of chronic TB are crucial to evaluate the efficacy of promising SQ-109 combination regimens identified in vitro.

Protocol for Mouse Model of Chronic TB Infection

  • Animal Model: Use a susceptible mouse strain such as BALB/c or C57BL/6.

  • Infection: Infect mice via aerosol or intravenous route with a standardized inoculum of M. tuberculosis H37Rv (e.g., 103 - 104 CFU). Allow the infection to establish for 2-3 weeks to develop a chronic infection state.

  • Treatment Regimens: Randomly assign mice to different treatment groups, including:

    • Untreated control (vehicle)

    • Standard TB regimen (e.g., rifampicin + isoniazid + pyrazinamide + ethambutol)

    • SQ-109 containing regimen (e.g., SQ-109 replacing ethambutol in the standard regimen)

    • Other experimental combination regimens.

  • Drug Administration: Administer drugs orally via gavage, typically 5 days a week. Dosages should be based on pharmacokinetic and pharmacodynamic studies.

  • Monitoring: Monitor the health of the mice, including body weight, throughout the experiment.

  • Efficacy Assessment: At various time points (e.g., 4, 6, and 8 weeks post-treatment initiation), euthanize a subset of mice from each group. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on 7H10 agar to determine the bacterial load (CFU).

  • Data Analysis: Compare the mean log10 CFU counts in the lungs and spleens between the different treatment groups. A statistically significant reduction in CFU in the SQ-109 containing regimen group compared to the standard regimen group indicates improved efficacy.

Data Presentation: In Vivo Efficacy of SQ-109 Combination Therapy in Mice

Treatment Regimen (Dosage in mg/kg)Duration of Treatment (weeks)Mean Log10 CFU Reduction in Lungs (vs. Untreated)Reference
INH (25) + RIF (20) + EMB (100)4~2.0[3]
INH (25) + RIF (20) + SQ-109 (10)4~2.6[3]
INH (25) + RIF (20) + PZA (150) + EMB (100)8~5.5[3]
INH (25) + RIF (20) + PZA (150) + SQ-109 (10)8~7.0 (near sterilization)[3]

Signaling Pathway and Mechanism of Action

G cluster_0 Mycobacterial Inner Membrane cluster_1 Cytoplasm cluster_2 Periplasm / Cell Wall MmpL3 MmpL3 Transporter Cell_Wall Mycolic Acid Layer of Cell Wall MmpL3->Cell_Wall TMM translocation for cell wall synthesis TMM_precursor Mycolic Acid + Trehalose TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis TMM->MmpL3 Transport SQ109 SQ-109 This compound->MmpL3 Inhibition

Caption: Mechanism of action of SQ-109 targeting the MmpL3 transporter.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of SQ-109 in combination therapy for tuberculosis. The synergistic interactions of SQ-109 with key anti-TB drugs, particularly isoniazid and rifampicin, and its demonstrated efficacy in vivo, underscore its potential to contribute to shorter and more effective treatment regimens. Rigorous adherence to these experimental designs will be critical in advancing our understanding of SQ-109's role in future TB therapies.

References

Application Notes and Protocols for the Synthesis and Purification of Sq-109 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and purification of analogues of Sq-109, a promising antituberculosis drug candidate. The protocols are based on established literature procedures and are intended to guide researchers in the development of novel Sq-109 derivatives for structure-activity relationship (SAR) studies and drug discovery efforts.

I. Synthesis of Sq-109 Analogues

The general synthetic strategy for Sq-109 and its analogues involves a two-step process:

  • Amidation: Acylation of a primary amine (either geranylamine or a substituted adamantanamine) with bromoacetyl chloride or chloroacetyl chloride to form an α-haloacetamide intermediate.

  • Nucleophilic Substitution and Reduction: Subsequent reaction of the α-haloacetamide with a second primary amine to form an aminoamide precursor, followed by reduction of the amide to the final ethylenediamine product. An improved one-pot reduction method using a combination of trimethylsilyl chloride (Me₃SiCl) and lithium aluminum hydride (LiAlH₄) has been shown to be effective under mild conditions.[1][2]

General Synthetic Scheme:

A common route for the synthesis of Sq-109 analogues is depicted below. This pathway involves the initial preparation of a bromoacetamide intermediate from a substituted 2-adamantanamine, followed by reaction with geranylamine and subsequent reduction.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Adamantanamine Substituted 2-Adamantanamine Bromoacetamide Bromoacetamide Intermediate Adamantanamine->Bromoacetamide K₂CO₃, DCM, rt, 24h Geranylamine Geranylamine Aminoamide Aminoamide Precursor Geranylamine->Aminoamide BromoacetylChloride Bromoacetyl Chloride BromoacetylChloride->Bromoacetamide Bromoacetamide->Aminoamide Geranylamine, Et₃N, dry THF, rt, 48h SQ109_Analogue Sq-109 Analogue Aminoamide->SQ109_Analogue 1. Me₃SiCl, LiAlH₄, dry DCM,    0-5 °C, 2.5h 2. 10% NaOH

Caption: General workflow for the synthesis of Sq-109 analogues.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Adamantyl)-2-bromoacetamide Intermediate

This protocol describes the synthesis of the bromoacetamide intermediate from a substituted 2-adamantanamine.

  • To a solution of the desired substituted 2-adamantanamine (1.0 eq) in dichloromethane (DCM), add an aqueous solution of potassium carbonate (K₂CO₃).

  • Cool the mixture in an ice bath and add bromoacetyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude bromoacetamide, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of Aminoamide Precursor

This protocol details the reaction of the bromoacetamide intermediate with geranylamine.

  • Dissolve the crude bromoacetamide intermediate (1.0 eq) in dry tetrahydrofuran (THF).

  • To this solution, add geranylamine (1.2 eq) and triethylamine (Et₃N) (1.5 eq).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aminoamide precursor can be purified by column chromatography on silica gel.

Protocol 3: Reduction of the Aminoamide Precursor to the Final Sq-109 Analogue

This protocol outlines the improved reduction of the aminoamide precursor using Me₃SiCl and LiAlH₄.[1][2]

  • In a flame-dried flask under an argon atmosphere, suspend lithium aluminum hydride (LiAlH₄) (4.0 eq) in dry dichloromethane (DCM).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add distilled trimethylsilyl chloride (Me₃SiCl) (4.0 eq) to the suspension.

  • Add a solution of the aminoamide precursor (1.0 eq) in dry DCM dropwise to the reaction mixture at 0-5 °C.

  • Stir the reaction at this temperature for 2.5 hours.

  • Carefully quench the reaction by the dropwise addition of 10% aqueous sodium hydroxide (NaOH) at 0 °C.

  • Filter the resulting mixture through a pad of Celite and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude Sq-109 analogue.

Quantitative Data for Synthesis

The following table summarizes the reported yields for the synthesis of Sq-109 and some of its precursors.

CompoundStarting MaterialReaction StepReagentsYield (%)Reference
Bromoacetamide (7)2-AdamantanamineAmidationBrCOCH₂Cl, K₂CO₃83[1]
Bromoacetamide (11)GeranylamineAmidationBrCOCH₂Cl, K₂CO₃91[1]
Aminoamide (8)Bromoacetamide (7) and GeranylamineNucleophilic SubstitutionEt₃N, THF86[1]
Aminoamide (12)Bromoacetamide (11) and 2-AdamantanamineNucleophilic SubstitutionEt₃N, THF72[1]
Sq-109 (10)Aminoamide (8 or 12)ReductionMe₃SiCl, LiAlH₄31-38[1]

II. Purification of Sq-109 Analogues

Purification of the final Sq-109 analogues is typically achieved by column chromatography on silica gel.

Experimental Protocol

Protocol 4: Column Chromatography Purification

  • Prepare a silica gel slurry in the chosen eluent system. A common starting point is a mixture of n-hexane and ethyl acetate.

  • Load the crude Sq-109 analogue onto the packed column. The crude product can be adsorbed onto a small amount of silica gel for dry loading.

  • Elute the column with a gradient of ethyl acetate in n-hexane. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.

  • Monitor the fractions by thin-layer chromatography (TLC) using an appropriate staining agent (e.g., ninhydrin for primary and secondary amines).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified Sq-109 analogue.

  • The purified compound can be converted to its hydrochloride salt for improved stability and handling by dissolving it in diethyl ether and bubbling HCl gas through the solution.[3]

Purification Workflow

Purification_Workflow Crude_Product Crude Sq-109 Analogue Column_Prep Prepare Silica Gel Column (n-hexane/ethyl acetate) Loading Load Crude Product onto Column Column_Prep->Loading Elution Elute with Gradient of n-hexane/ethyl acetate Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Solvent_Removal Remove Solvent in vacuo Combine_Fractions->Solvent_Removal Pure_Product Purified Sq-109 Analogue Solvent_Removal->Pure_Product Salt_Formation Optional: Convert to HCl Salt Pure_Product->Salt_Formation

Caption: Workflow for the purification of Sq-109 analogues.

Quantitative Data for Purification

While specific recovery percentages from purification are not always detailed, the purity of the final compounds is often reported to be greater than 95% as determined by NMR and HPLC.[4] The overall yield of the synthesis, including purification, is an important metric to consider. For instance, the improved synthesis of Sq-109 reported an overall yield of approximately 20% starting from geraniol.[5]

III. Structure-Activity Relationships

The synthesis of various Sq-109 analogues has been crucial in elucidating structure-activity relationships. Modifications have been explored at three main positions:

  • SAR-1: Substitution at the C-2 position of the adamantyl group.

  • SAR-2: Modification of the ethylenediamine linker.

  • SAR-3: Alterations to the geranyl tail.[6]

These studies have shown that the lipophilicity of the adamantane headgroup and the presence of the diamine linker are critical for antiplasmodial activity.[7] Functionalization of the Sq-109 skeleton is a key strategy to enhance its physicochemical and biological properties.[5][8] The synthesis of analogues with different alkyl, aryl, or heteroaryl groups at the C2-adamantyl position has been a focus of recent research.[9][10]

References

Application Notes and Protocols for Biodistribution Studies of Radiolabeled SQ109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies using radiolabeled SQ109, a promising antitubercular drug candidate. The information is intended to guide researchers in the design and execution of preclinical imaging and pharmacokinetic studies to evaluate the tissue distribution of this compound.

Introduction

This compound is a 1,2-ethylenediamine derivative with a novel mechanism of action against Mycobacterium tuberculosis, including drug-resistant strains.[1][2][3] Understanding the in vivo biodistribution of this compound is critical for its development as a therapeutic agent. Radiolabeling this compound allows for non-invasive imaging and quantitative tissue analysis, providing crucial data on drug targeting, accumulation in organs of interest (such as the lungs and spleen), and potential off-target effects.[1][2] This document outlines protocols for radiolabeling this compound and conducting subsequent biodistribution studies in rodent models.

Mechanism of Action of this compound

This compound exhibits a multi-targeted mechanism of action, which contributes to its potent antimycobacterial activity and low rate of resistance development.[1][4][5] Its primary target is MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for mycolic acid transport and cell wall synthesis in Mycobacterium tuberculosis.[1][2][4] Additionally, this compound disrupts the proton motive force across the bacterial cell membrane and inhibits menaquinone biosynthesis, a key component of the electron transport chain.[1][6]

SQ109_Mechanism_of_Action MmpL3 MmpL3 Transporter Mycolic_Acid Mycolic Acid Transport MmpL3->Mycolic_Acid Transports PMF Proton Motive Force (Δp) ATP_Synthesis ATP Synthesis PMF->ATP_Synthesis Drives Menaquinone Menaquinone Biosynthesis Electron_Transport Electron Transport Chain Menaquinone->Electron_Transport Required for This compound This compound This compound->MmpL3 Inhibits This compound->PMF Disrupts This compound->Menaquinone Inhibits Cell_Wall Cell Wall Synthesis Mycolic_Acid->Cell_Wall Incorporation into Bacterial_Viability Bacterial Viability Cell_Wall->Bacterial_Viability Essential for ATP_Synthesis->Bacterial_Viability Electron_Transport->PMF Generates

Figure 1: Mechanism of Action of this compound.

Quantitative Biodistribution Data

The following tables summarize the biodistribution of this compound in mice and rats, as reported in preclinical studies.

Table 1: Biodistribution of this compound in Mice Following 28-Day Oral Administration (10 mg/kg/day)

TissueConcentration (ng/g)
Lung6108 ± 394
Spleen7596 ± 699
Kidney4858 ± 388

Data from Jia et al. (2006). Concentrations were measured on day 28.[2]

Table 2: Biodistribution of [¹⁴C]this compound in Rats Following a Single Oral Administration

TissueRadioactivity LevelTissue-to-Blood Ratio
LiverHighest> 1
LungHigh> 1
SpleenHigh> 1
KidneyHigh> 1

Data from Jia et al. (2006). This study used radiolabeled [¹⁴C]this compound.[7]

Experimental Protocols

Protocol 1: Radiolabeling of this compound with Iodine-125 (Hypothetical)

Disclaimer: This is a hypothetical protocol based on the chemical structure of this compound and common radioiodination methods. It requires experimental validation and optimization. The proposed method is direct radioiodination via electrophilic substitution on an activated aromatic ring, assuming a suitable precursor is synthesized.

Materials:

  • This compound precursor with an activating group (e.g., a phenol or aniline derivative of the adamantyl moiety)

  • [¹²⁵I]Sodium Iodide

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sephadex G-25 column

  • Thin Layer Chromatography (TLC) supplies

  • Radio-TLC scanner

Procedure:

  • To a shielded vial, add 10 µL of the this compound precursor solution (1 mg/mL in 0.1 M phosphate buffer, pH 7.4).

  • Add 1-5 mCi of [¹²⁵I]Sodium Iodide.

  • Initiate the reaction by adding 10 µL of freshly prepared Chloramine-T solution (2 mg/mL in 0.1 M phosphate buffer, pH 7.4).

  • Incubate the reaction mixture for 60-120 seconds at room temperature with gentle vortexing.

  • Quench the reaction by adding 20 µL of sodium metabisulfite solution (4 mg/mL in 0.1 M phosphate buffer, pH 7.4).

  • Purify the radiolabeled product by passing the reaction mixture through a pre-equilibrated Sephadex G-25 column, eluting with phosphate-buffered saline (PBS).

  • Collect the fractions and identify the radiolabeled this compound peak using a gamma counter.

  • Determine the radiochemical purity of the final product using radio-TLC.

Protocol 2: Radiolabeling of this compound with Technetium-99m (Hypothetical)

Disclaimer: This is a hypothetical protocol and requires experimental validation. This method assumes the synthesis of an this compound derivative with a chelating moiety capable of binding Technetium-99m.

Materials:

  • This compound-chelator conjugate (e.g., this compound-HYNIC)

  • [⁹⁹ᵐTc]Sodium Pertechnetate

  • Stannous chloride

  • Tricine and TPPTS as coligands

  • Saline solution

  • 0.1 M HCl and 0.1 M NaOH

  • Sephadex G-25 column

  • Radio-TLC supplies

Procedure:

  • In a sterile, pyrogen-free vial, dissolve the this compound-chelator conjugate in saline.

  • Add the required amount of [⁹⁹ᵐTc]Sodium Pertechnetate (e.g., 10-20 mCi).

  • Add a freshly prepared solution of stannous chloride.

  • Add the coligands (Tricine and TPPTS).

  • Adjust the pH of the reaction mixture to 6.5-7.0 using 0.1 M HCl or 0.1 M NaOH.

  • Incubate the reaction mixture at 100°C for 15-20 minutes.

  • Allow the mixture to cool to room temperature.

  • Purify the [⁹⁹ᵐTc]this compound complex using a Sephadex G-25 column.

  • Assess the radiochemical purity using radio-TLC.

Protocol 3: In Vivo Biodistribution Study of Radiolabeled this compound

Animal Model:

  • Healthy male or female BALB/c mice (6-8 weeks old) or Sprague-Dawley rats.

  • Animals should be acclimatized for at least one week before the experiment.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Administer the radiolabeled this compound (e.g., [¹²⁵I]this compound or [⁹⁹ᵐTc]this compound) to the animals via the desired route (e.g., intravenous injection via the tail vein or oral gavage). The injected dose should be approximately 10-20 µCi per mouse.

  • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize a group of animals (n=3-5 per time point) by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Collect blood samples via cardiac puncture.

  • Dissect and collect major organs and tissues of interest (e.g., liver, lungs, spleen, kidneys, heart, brain, muscle, bone, and a sample of skin and carcass).

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample and in the collected blood using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Biodistribution_Workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_data_collection Data Collection cluster_analysis Data Analysis Radiolabeling Radiolabel this compound (e.g., with I-125 or Tc-99m) Purification Purify Radiolabeled this compound Radiolabeling->Purification QC Quality Control (Radiochemical Purity) Purification->QC Animal_Model Select Animal Model (e.g., Mice or Rats) QC->Animal_Model Administration Administer Radiolabeled this compound Animal_Model->Administration Euthanasia Euthanize Animals at Predefined Time Points Administration->Euthanasia Tissue_Collection Collect Blood and Tissues Euthanasia->Tissue_Collection Weighing Weigh Tissues Tissue_Collection->Weighing Counting Measure Radioactivity (Gamma Counter) Weighing->Counting Calculation Calculate % Injected Dose per Gram (%ID/g) Counting->Calculation Reporting Summarize Data in Tables and Generate Reports Calculation->Reporting

References

Application Notes and Protocols for Efflux Pump Inhibition Assays with Sq-109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sq-109 is an investigational antitubercular agent with a primary mechanism of action involving the inhibition of MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall.[1][2] Specifically, Sq-109 disrupts the assembly of mycolic acids into the cell wall core by preventing the transport of trehalose monomycolate (TMM), leading to its accumulation.[1][3] While its principal target is MmpL3, Sq-109 has demonstrated a broader spectrum of activity, including effects on other bacteria and fungi, and has been suggested to act as a protonophore uncoupler, disrupting the proton motive force across cellular membranes.[3][4]

Recent studies have also explored the relationship between Sq-109 and other efflux pumps. In certain Sq-109-resistant strains of Mycobacterium tuberculosis that lack mutations in the primary target gene, mmpL3, it has been observed that the minimum inhibitory concentration (MIC) of Sq-109 can be reduced by the addition of a generic efflux pump inhibitor.[5] This suggests that other efflux pumps, such as MmpL5 and MmpL7, may contribute to resistance by actively transporting Sq-109 out of the cell.[5]

These application notes provide detailed protocols for key assays to investigate the potential of Sq-109 as an efflux pump inhibitor or to screen for compounds that can inhibit the efflux of Sq-109, thereby potentiating its antimicrobial activity. The assays described are the checkerboard microdilution assay, the ethidium bromide accumulation assay, and the Nile Red efflux assay.

Data Presentation

Synergistic Activity of Sq-109 with Other Antimicrobial Agents

The following table summarizes the observed synergistic or additive effects of Sq-109 when used in combination with other antitubercular drugs. This potentiation is a key indicator of its potential to be used in combination therapies, which may involve overcoming resistance mechanisms such as efflux.

Combination AgentBacterial StrainObserved EffectFold Improvement in MIC of Combination AgentReference
IsoniazidM. tuberculosisSynergyNot specified[6]
RifampicinM. tuberculosisStrong Synergy8-fold[5][6]
RifampicinRifampicin-resistant M. tuberculosisSynergyLowered MIC[6]
StreptomycinM. tuberculosisAdditiveNot specified[6]
Bedaquiline (TMC207)M. tuberculosis H37RvSynergy4 to 8-fold[5][7]

Experimental Protocols

Checkerboard Microdilution Assay

This assay is used to determine the synergistic, additive, or antagonistic effect of two compounds when used in combination.

Objective: To quantify the interaction between Sq-109 and another antimicrobial agent against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sq-109 stock solution

  • Stock solution of the second antimicrobial agent

  • Resazurin or other cell viability indicator

  • Microplate reader

Protocol:

  • Preparation of Reagents: Prepare stock solutions of Sq-109 and the second antibiotic in a suitable solvent. Determine the MIC of each compound individually against the test organism.[8]

  • Plate Setup:

    • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Sq-109.

    • Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the second antibiotic.

    • The resulting matrix will contain various combinations of the two compounds.[9]

    • Include wells with each drug alone (in row H and column 11, for example) to re-confirm the MICs, and a growth control well without any antibiotics (e.g., column 12).[9]

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, add a cell viability indicator like resazurin and incubate further until a color change is observed in the growth control wells.

    • Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B[8]

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additivity/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[9]

Ethidium Bromide (EtBr) Accumulation Assay

This real-time assay measures the intracellular accumulation of the fluorescent dye ethidium bromide, a known substrate of many efflux pumps. An effective efflux pump inhibitor will block the expulsion of EtBr, leading to increased intracellular fluorescence.

Objective: To assess the ability of Sq-109 to inhibit the efflux of ethidium bromide from bacterial cells.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Ethidium bromide (EtBr)

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP) as a positive control

  • Sq-109

  • Fluorometer or fluorescence microplate reader (Excitation: ~530 nm, Emission: ~600 nm)

Protocol:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.6).

    • Harvest the cells by centrifugation and wash them twice with PBS.

    • Resuspend the cells in PBS to an adjusted OD600 of 0.3.[2]

  • Assay Setup:

    • In a 96-well black-walled microplate, add the bacterial suspension.

    • Add Sq-109 at various concentrations to the test wells.

    • Include a positive control with a known efflux pump inhibitor (e.g., CCCP) and a negative control with no inhibitor.

  • Accumulation Measurement:

    • Add glucose to the wells to provide energy for the efflux pumps.

    • Add EtBr to all wells at a final concentration of 1-2 µg/mL.[2]

    • Immediately begin monitoring the fluorescence in a plate reader at 37°C, taking readings every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of Sq-109 and the controls.

    • An increase in fluorescence in the presence of Sq-109 compared to the negative control indicates inhibition of EtBr efflux. The magnitude of the increase can be compared to the positive control.

Nile Red Efflux Assay

This assay is similar to the EtBr accumulation assay but uses the lipophilic fluorescent dye Nile Red. It is particularly useful for studying efflux pumps that recognize hydrophobic substrates.

Objective: To determine if Sq-109 can inhibit the efflux of Nile Red from bacterial cells.

Materials:

  • Bacterial culture

  • Potassium phosphate buffer (PPB) with magnesium chloride

  • Nile Red

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP)

  • Glucose

  • Sq-109

  • Fluorometer or fluorescence microplate reader (Excitation: ~552 nm, Emission: ~636 nm)

Protocol:

  • Cell Preparation and Loading:

    • Grow bacteria overnight and harvest by centrifugation.

    • Wash the cell pellet with PPB and resuspend to an OD660 of 1.0.

    • To de-energize the cells and load the dye, incubate the bacterial suspension with a low concentration of CCCP (e.g., 5-10 µM) and Nile Red (e.g., 5 µM) for about 3 hours.[10]

    • After incubation, centrifuge the cells and wash with PPB to remove extracellular Nile Red and CCCP. Resuspend the cells in PPB.

  • Efflux Measurement:

    • Aliquot the Nile Red-loaded cells into a 96-well black-walled microplate.

    • Add Sq-109 at various concentrations to the test wells. Include positive and negative controls as in the EtBr assay.

    • Place the plate in the fluorometer and record the baseline fluorescence.

    • Initiate efflux by adding a concentrated glucose solution to all wells.

    • Immediately begin monitoring the decrease in fluorescence over time as Nile Red is pumped out of the cells.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • A slower rate of fluorescence decay in the presence of Sq-109 compared to the negative control indicates inhibition of Nile Red efflux. The rate of efflux can be quantified and compared across different concentrations of Sq-109.

Visualizations

Signaling Pathways and Experimental Workflows

Efflux_Pump_Inhibition_Mechanism cluster_cell Bacterial Cell EffluxPump Efflux Pump Antibiotic_out Antibiotic (Extracellular) EffluxPump->Antibiotic_out Efflux Sq109_out Sq-109 (Extracellular) Sq109_in Sq-109 (Intracellular) Sq109_out->Sq109_in Entry Antibiotic_in Antibiotic (Intracellular) Antibiotic_out->Antibiotic_in Entry Sq109_in->EffluxPump Inhibition Antibiotic_in->EffluxPump Target Bacterial Target Antibiotic_in->Target Inhibition of Target

Caption: Mechanism of efflux pump inhibition by Sq-109.

Checkerboard_Assay_Workflow A Prepare serial dilutions of Sq-109 (Drug A) C Dispense drugs in a 96-well plate in a checkerboard pattern A->C B Prepare serial dilutions of Antibiotic (Drug B) B->C D Inoculate with bacterial suspension C->D E Incubate for 18-24 hours D->E F Determine MICs of individual drugs and combinations E->F G Calculate Fractional Inhibitory Concentration (FIC) Index F->G H Determine Synergy, Additivity, or Antagonism G->H

Caption: Workflow for the checkerboard microdilution assay.

EtBr_Accumulation_Assay_Workflow A Prepare bacterial cell suspension B Add Sq-109 and controls to wells A->B C Add glucose and Ethidium Bromide B->C D Measure fluorescence increase over time C->D E Plot fluorescence vs. time D->E F Analyze data to determine inhibition of efflux E->F

Caption: Workflow for the ethidium bromide accumulation assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Oral Bioavailability of SQ-109 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ-109. The information is designed to address specific issues encountered during experiments aimed at overcoming its low oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of SQ-109 low in animal studies?

A1: Pharmacokinetic studies in mice have shown that SQ-109 has a low oral bioavailability of approximately 4%.[1][2] The primary reason for this is suggested to be poor intestinal absorption.[1] Following oral administration, the maximum plasma concentration (Cmax) of SQ-109 is significantly lower (about 80-fold less) than that achieved with intravenous administration at the same dose, indicating issues with its absorption from the gastrointestinal tract.[1]

Q2: If the oral bioavailability of SQ-109 is low, why is it still effective in animal models of tuberculosis?

A2: Despite low plasma concentrations, SQ-109 exhibits a large volume of distribution and accumulates in various tissues, particularly in the target organs for tuberculosis treatment, the lungs and spleen.[1][2][3] Tissue distribution studies in mice and rats have demonstrated that SQ-109 concentrations in the lungs and spleen can be at least 45-fold higher than in plasma.[3][4] These high tissue concentrations surpass the minimum inhibitory concentration (MIC) required to be effective against Mycobacterium tuberculosis.[1][2][3]

Q3: What are the reported pharmacokinetic parameters for SQ-109 in animal models?

A3: The pharmacokinetic parameters of SQ-109 have been studied in mice. A summary of these parameters following a single administration is provided in the table below.

Q4: Has a prodrug approach been successful in improving the oral bioavailability of SQ-109?

A4: An esterase-sensitive carbamate prodrug of SQ-109 was investigated to improve its bioavailability. In rats, this prodrug demonstrated a significant increase in the oral bioavailability of SQ-109 from 21.4% to 91.4%.[3][5] However, this success was not replicated in mice.[3] Furthermore, the prodrug exhibited a higher MIC than SQ-109 and was found to be unstable in rodent and human serum, as well as in phosphate-buffered saline.[3]

Q5: What alternative formulation strategies can be explored to enhance the oral bioavailability of SQ-109?

A5: For poorly soluble drugs like SQ-109, several formulation strategies can be employed to improve oral bioavailability. These include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactant, and a co-surfactant that form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[6][7][8] This can enhance the solubility and absorption of lipophilic drugs.[6]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs. SLNs can protect the drug from degradation in the gastrointestinal tract and potentially enhance its absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.[9]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drug molecules, thereby increasing their solubility and aiding their diffusion across the intestinal mucosa.[10][11]

Troubleshooting Guides

Problem: Inconsistent or low plasma concentrations of SQ-109 in my pharmacokinetic study.

Possible Cause Troubleshooting Step
Improper drug administration Ensure accurate oral gavage technique to deliver the full dose to the stomach. For intravenous administration, confirm the injection site and technique to prevent leakage.
Issues with the vehicle The solubility of SQ-109 in the chosen vehicle may be poor, leading to inconsistent dosing. Evaluate the solubility and stability of SQ-109 in your vehicle. Consider using a suspension with a suitable suspending agent to ensure homogeneity.
High first-pass metabolism When administered orally to rats, the highest concentration of radioactive SQ-109 was found in the liver, suggesting a potential for first-pass metabolism.[3] In vitro metabolism studies have shown that SQ-109 is rapidly metabolized by liver microsomes from mice, rats, dogs, and humans.[12] Consider co-administration with an inhibitor of relevant metabolic enzymes, if known, for mechanistic studies.
Variability in animal physiology Factors such as fed vs. fasted state, age, and health of the animals can influence drug absorption. Standardize these conditions across your study groups.

Problem: My novel formulation of SQ-109 is not showing a significant improvement in oral bioavailability.

Possible Cause Troubleshooting Step
Suboptimal formulation parameters For SNEDDS, the ratio of oil, surfactant, and co-surfactant is critical. For SLNs, the lipid matrix, surfactant, and manufacturing process parameters need to be optimized. Systematically vary these parameters to find the optimal formulation.
In vitro-in vivo correlation is poor A formulation that shows good dissolution in vitro may not necessarily translate to improved bioavailability in vivo. The gastrointestinal tract is a complex environment. Consider conducting in-situ intestinal perfusion studies to better understand the absorption characteristics of your formulation.
Drug release from the carrier is too slow The formulation might be stable in the GI tract but may not be releasing the drug at a rate sufficient for absorption. Perform in vitro drug release studies in simulated gastric and intestinal fluids to assess the release profile.
The formulation is not stable in gastrointestinal fluids The formulation may be degrading or aggregating in the acidic or enzymatic environment of the stomach and intestine. Test the stability of your formulation in simulated gastric and intestinal fluids.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of SQ-109 in Mice After a Single Administration

ParameterIntravenous (i.v.)Oral (p.o.)Reference
Dose Not Specified25 mg/kg[1]
Cmax (ng/mL) 1038135[1][2]
Tmax (h) -0.31[1][2]
t1/2 (h) 3.55.2[1][2]
Oral Bioavailability (%) -4[1][2]

Table 2: Effect of a Carbamate Prodrug on the Oral Bioavailability of SQ-109 in Rats

CompoundOral Bioavailability (%)Reference
SQ-109 21.4[3]
Carbamate Prodrug of SQ-109 91.4[3][5]

Experimental Protocols

1. Protocol for an Oral Pharmacokinetic Study of SQ-109 in Mice

  • Animals: Use adult male or female mice (e.g., C57BL/6), 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Fast the animals overnight before dosing.

  • Drug Formulation: Prepare SQ-109 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). Ensure the formulation is a homogenous suspension.

  • Dosing:

    • Oral (p.o.) group: Administer SQ-109 at the desired dose (e.g., 10 mg/kg) via oral gavage.

    • Intravenous (i.v.) group: Administer SQ-109 at a lower dose (e.g., 1 mg/kg) via tail vein injection to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of SQ-109 in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2. Calculate the oral bioavailability using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

2. Protocol for In-Situ Intestinal Perfusion in Rats

  • Animals: Use adult male Wistar rats, fasted overnight with free access to water.

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., urethane).

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the small intestine.

    • Select the desired intestinal segment (e.g., jejunum, ileum).

    • Insert cannulas at both ends of the segment and tie them securely.

    • Flush the segment gently with warm saline to remove any residual contents.

  • Perfusion:

    • Perfuse the intestinal segment with a warm (37°C), oxygenated perfusion buffer containing SQ-109 at a known concentration.

    • Maintain a constant flow rate using a peristaltic pump.

    • Collect the perfusate at regular intervals (e.g., every 10 minutes) for a total of 90-120 minutes.

  • Sample Analysis: Analyze the concentration of SQ-109 in the collected perfusate samples using a suitable analytical method.

  • Permeability Calculation: Calculate the effective permeability (Peff) of SQ-109 across the intestinal segment.

Visualizations

Experimental_Workflow_for_Oral_Bioavailability_Study cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis animal_acclimatization Animal Acclimatization (e.g., Mice) formulation_prep SQ-109 Formulation Preparation animal_acclimatization->formulation_prep fasting Overnight Fasting formulation_prep->fasting oral_dosing Oral Administration (Gavage) fasting->oral_dosing iv_dosing Intravenous Administration (Tail Vein) fasting->iv_dosing blood_sampling Serial Blood Sampling oral_dosing->blood_sampling iv_dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage bioanalysis LC-MS/MS Bioanalysis sample_storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis bioavailability_calc Bioavailability Calculation pk_analysis->bioavailability_calc

Caption: Workflow for a typical oral bioavailability study of SQ-109.

Troubleshooting_Low_Bioavailability cluster_solubility Solubility-Related Issues cluster_permeability Permeability-Related Issues cluster_metabolism Metabolism-Related Issues cluster_solutions Potential Solutions start Low Oral Bioavailability Observed for SQ-109 poor_solubility Poor Aqueous Solubility start->poor_solubility low_permeability Low Intestinal Permeability start->low_permeability first_pass High First-Pass Metabolism start->first_pass prodrug Prodrug Approach start->prodrug precipitation Precipitation in GI Tract poor_solubility->precipitation formulation Formulation Strategies (SNEDDS, SLNs, Nanosuspension) poor_solubility->formulation precipitation->formulation efflux P-gp Efflux low_permeability->efflux permeation_enhancers Use of Permeation Enhancers low_permeability->permeation_enhancers efflux->permeation_enhancers metabolism_inhibitors Co-administration with Metabolism Inhibitors first_pass->metabolism_inhibitors Prodrug_Strategy cluster_prodrug Prodrug Administration cluster_absorption Absorption & Conversion cluster_active Active Drug sq109_prodrug SQ-109 Prodrug (e.g., Carbamate) absorption Improved Absorption (Increased Lipophilicity) sq109_prodrug->absorption conversion Enzymatic Cleavage (in vivo) absorption->conversion sq109_active Active SQ-109 conversion->sq109_active Formulation_Strategies cluster_snedds SNEDDS cluster_sln SLN cluster_absorption Outcome start SQ-109 (Poorly Soluble) snedds_formulation SQ-109 in Oil/Surfactant Mixture start->snedds_formulation sln_formulation SQ-109 Encapsulated in Solid Lipid start->sln_formulation nanoemulsion Nanoemulsion Formation in GI Tract snedds_formulation->nanoemulsion improved_absorption Improved Oral Absorption nanoemulsion->improved_absorption sln_absorption Enhanced Stability & Absorption sln_formulation->sln_absorption sln_absorption->improved_absorption

References

Technical Support Center: Addressing Poor Aqueous Solubility of SQ-109

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of SQ-109.

Troubleshooting Guides & FAQs

Q1: I am having difficulty dissolving SQ-109 in my aqueous buffer (e.g., PBS, cell culture media). What is the expected aqueous solubility of SQ-109?

A: SQ-109 is a highly lipophilic molecule and, as a result, exhibits very low solubility in aqueous solutions. The solubility of the free base form of SQ-109 in water is reported to be less than 0.1 mg/mL. This inherent low solubility can lead to challenges in preparing stock solutions and achieving desired concentrations for in vitro and in vivo experiments.

Q2: How can I prepare a stock solution of SQ-109?

A: Due to its low aqueous solubility, it is recommended to prepare initial stock solutions of SQ-109 in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For example, a 10 mM stock solution of SQ-109 can be prepared in 100% DMSO. When further diluting into your aqueous experimental medium, ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).

Q3: My SQ-109 precipitated out of solution when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?

A: Precipitation upon dilution of a concentrated organic stock into an aqueous medium is a common issue for poorly soluble compounds like SQ-109. Here are a few troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of SQ-109 in your aqueous medium to below its solubility limit.

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium can help to maintain the solubility of SQ-109.

  • pH Adjustment: SQ-109 is a basic compound with two pKa values of approximately 6.5 and 9.1. Its solubility is pH-dependent and increases in acidic conditions. Lowering the pH of your aqueous buffer may improve its solubility. However, ensure the pH is compatible with your experimental system.

  • Utilize the Hydrochloride Salt: If you are using the free base form, consider using the hydrochloride salt of SQ-109 (SQ-109 HCl), which is designed for improved aqueous solubility.

Q4: I need to use a higher concentration of SQ-109 in my experiment than its aqueous solubility allows. What are my options?

A: To achieve higher concentrations of SQ-109 in aqueous media, various formulation strategies can be employed to enhance its solubility. These include:

  • Cyclodextrins: Encapsulating SQ-109 within cyclodextrin molecules can significantly increase its aqueous solubility.

  • Liposomes: Formulating SQ-109 into liposomes can improve its solubility and delivery to cells.

  • Solid Dispersions: Creating a solid dispersion of SQ-109 with a hydrophilic polymer can enhance its dissolution rate and solubility.

Quantitative Data

Table 1: Physicochemical Properties of SQ-109

PropertyValueReference
Molecular Weight392.65 g/mol N/A
LogP~4.8
pKa~6.5 and ~9.1
Aqueous Solubility (Free Base)< 0.1 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM SQ-109 Stock Solution in DMSO

  • Materials: SQ-109 (free base), Anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of SQ-109 powder. For 1 mL of a 10 mM solution, you will need 3.93 mg of SQ-109.

    • Add the SQ-109 powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the tube until the SQ-109 is completely dissolved.

    • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: General Method for Solubility Enhancement using Cyclodextrins

  • Materials: SQ-109, a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin), aqueous buffer (e.g., PBS).

  • Procedure:

    • Prepare a solution of the cyclodextrin in the desired aqueous buffer at a specific concentration (e.g., 10% w/v).

    • Add an excess amount of SQ-109 powder to the cyclodextrin solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for complexation.

    • After equilibration, centrifuge the suspension at high speed to pellet the undissolved SQ-109.

    • Carefully collect the supernatant, which contains the solubilized SQ-109-cyclodextrin complex.

    • Determine the concentration of SQ-109 in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_advanced Advanced Formulation Strategies cluster_outcome Desired Outcome start Poor SQ-109 Solubility in Aqueous Buffer step1 Prepare Stock in Organic Solvent (e.g., DMSO) start->step1 Basic Approach adv1 Cyclodextrin Complexation start->adv1 For Higher Concentrations adv2 Liposomal Encapsulation start->adv2 For Higher Concentrations adv3 Solid Dispersion Formulation start->adv3 For Higher Concentrations step2 Optimize Dilution (Lower Final Concentration) step1->step2 step3 Adjust pH of Aqueous Buffer (Acidic) step2->step3 If precipitation persists step4 Use SQ-109 Hydrochloride Salt step2->step4 If precipitation persists end Sufficient SQ-109 Concentration for Experiment step2->end If successful step3->end step4->end adv1->end adv2->end adv3->end

Figure 1. Troubleshooting workflow for addressing poor SQ-109 solubility.

mmpL3_inhibition cluster_membrane Mycobacterial Cell Membrane cluster_effect Downstream Effect sq109 SQ-109 mmpL3 MmpL3 Transporter This compound->mmpL3 Binds to inhibition Inhibition of TMM Transport tmm Trehalose Monomycolate (TMM) mmpL3->tmm Transports mmpL3->inhibition Leads to disruption Mycolic Acid Synthesis Disruption inhibition->disruption death Bacterial Cell Death disruption->death

Figure 2. Proposed mechanism of action of SQ-109 via MmpL3 inhibition.

Sq-109 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of Sq-109. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Sq-109?

For long-term stability, solid Sq-109 should be stored at -20°C.[1][2] The compound is known to be sensitive to heat and moisture.[3] Therefore, it is crucial to store it in a tightly sealed container in a freezer.

Q2: How should I store Sq-109 stock solutions?

Stock solutions of Sq-109 should also be stored at low temperatures to maintain stability. Recommendations vary slightly between suppliers, but a general guideline is as follows:

  • -20°C: Use within 1 month.[4][5]

  • -80°C: Use within 6 months.[4]

To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: What solvents are suitable for preparing Sq-109 stock solutions?

Sq-109 is soluble in dimethyl sulfoxide (DMSO).[2][4] When preparing stock solutions, ensure the DMSO is of high purity and anhydrous to minimize the introduction of moisture.

Q4: What are the known stability issues with Sq-109?

Sq-109 is susceptible to degradation under certain conditions. Key stability concerns include:

  • Heat and Moisture: Exposure to elevated temperatures and humidity can lead to degradation.[3]

  • Incompatible Materials: Contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents should be avoided.[3]

  • Metabolic Instability: While primarily a concern for in vivo studies, the molecule has shown susceptibility to metabolism, particularly oxidation. This suggests that oxidative degradation could also be a long-term storage concern. Studies have identified hydroxylated and N-dealkylated metabolites.

Q5: I suspect my Sq-109 has degraded. What should I do?

If you suspect degradation, it is recommended to perform an analytical check of your sample. A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer (MS), can be used to assess the purity of your Sq-109 sample and identify any potential degradation products. Comparing the chromatogram of your sample to that of a new, properly stored standard will help confirm degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of biological activity in experiments. Degradation of Sq-109 due to improper storage.1. Verify storage conditions (temperature, protection from light and moisture). 2. Analyze the purity of the Sq-109 stock using a stability-indicating HPLC/UPLC method. 3. Prepare a fresh stock solution from a new vial of solid Sq-109.
Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS). Formation of degradation products.1. Compare the chromatogram to a reference standard to confirm the identity of the main peak. 2. Characterize the new peaks using mass spectrometry to identify potential degradation products. 3. Review storage and handling procedures to identify potential causes of degradation (e.g., temperature fluctuations, prolonged storage at room temperature, light exposure).
Precipitation observed in frozen stock solution upon thawing. Poor solubility at low temperatures or concentration exceeding solubility limit.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate.[4] 2. If precipitation persists, consider preparing a fresh stock at a lower concentration.
Discoloration of solid Sq-109. Potential degradation of the solid material.1. Do not use the material. 2. Discard the vial and obtain a new batch of Sq-109. 3. Review storage conditions of the solid material to prevent future occurrences.

Experimental Protocols

Protocol 1: Forced Degradation Study of Sq-109

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of Sq-109.

Objective: To generate potential degradation products of Sq-109 under various stress conditions.

Materials:

  • Sq-109

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Sq-109 in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of Sq-109 stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of Sq-109 stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of Sq-109 stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a sample of solid Sq-109 and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sample of solid Sq-109 and 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Use the mass spectral data to propose structures for the degradation products.

Protocol 2: Stability-Indicating HPLC Method for Sq-109

This protocol provides a general framework for developing a stability-indicating HPLC method for the analysis of Sq-109 and its degradation products.

Objective: To develop an HPLC method capable of separating Sq-109 from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and PDA detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of Sq-109 (determine by UV scan).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent Sq-109 peak.

Visualizations

Sq-109 Troubleshooting Workflow Sq-109 Stability Issue Troubleshooting start Suspected Sq-109 Degradation (e.g., loss of activity, unexpected peaks) check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage Identified? (Temp, Light, Moisture, Freeze/Thaw) check_storage->improper_storage correct_storage Correct Storage and Handling Procedures improper_storage->correct_storage Yes analytical_check Perform Analytical Purity Check (e.g., HPLC, LC-MS) improper_storage->analytical_check No correct_storage->analytical_check degradation_confirmed Degradation Confirmed? analytical_check->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No discard_sample Discard Suspect Sample and Prepare Fresh Stock degradation_confirmed->discard_sample Yes investigate_other Investigate Other Experimental Variables no_degradation->investigate_other end Issue Resolved discard_sample->end investigate_other->end

Caption: Troubleshooting workflow for suspected Sq-109 degradation.

Sq-109 Potential Degradation Pathway Potential Degradation Pathways of Sq-109 sq109 Sq-109 oxidation Oxidation (e.g., H₂O₂, air, light) This compound->oxidation hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis hydroxylated Hydroxylated Adamantyl Analog oxidation->hydroxylated other_products Other Degradation Products oxidation->other_products ndealkylated N'-adamantylethylenediamine hydrolysis->ndealkylated hydrolysis->other_products

Caption: Potential degradation pathways of Sq-109 under stress conditions.

References

Potential for Sq-109 to cause assay interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ-109. The information provided is intended to help identify and mitigate potential assay interference.

Troubleshooting Guide: Potential for SQ-109 to Cause Assay Interference

SQ-109 is a lipophilic diamine with known protonophore activity. These characteristics, while central to its therapeutic mechanism, can also lead to non-specific effects and interference in various in vitro and cell-based assays. Below is a summary of potential interferences, their underlying mechanisms, and suggested mitigation strategies.

Assay TypePotential InterferencePlausible MechanismMitigation Strategies
Cell Viability Assays (e.g., MTT, MTS, XTT, resazurin-based) False decrease in viabilitySQ-109's primary mechanism involves the disruption of the proton motive force across the mitochondrial membrane, which is essential for cellular respiration. Assays that rely on mitochondrial reductase activity will be directly inhibited by the compound's mechanism of action, not necessarily reflecting true cytotoxicity.[1][2]- Use an orthogonal assay that does not measure metabolic activity, such as a trypan blue exclusion assay, a membrane integrity assay (e.g., LDH release), or a nuclear staining assay (e.g., propidium iodide).- For ATP-based assays (e.g., CellTiter-Glo), be aware that SQ-109's effect on ATP synthesis can lead to a decrease in signal that may not correlate directly with cell death.[3]
Fluorescence-Based Assays (e.g., fluorescent reporters, calcium flux assays, membrane potential dyes) Quenching or autofluorescenceThe intrinsic fluorescence and absorbance properties of SQ-109 are not well-documented in the public domain. However, lipophilic compounds can interfere with fluorescent readouts.[4] As a protonophore, SQ-109 directly alters cellular membrane potential, which will interfere with assays using potentiometric dyes (e.g., JC-1, TMRM).[3]- Measure the absorbance and fluorescence spectra of SQ-109 under your specific assay conditions to identify any overlap with the excitation and emission wavelengths of your fluorophores.- Perform a "no-cell" or "no-reagent" control with SQ-109 to assess its intrinsic fluorescence or quenching effects.- For membrane potential assays, the observed changes are likely a direct pharmacological effect of SQ-109 and should be interpreted as such, rather than an artifact.
Luciferase Reporter Assays Inhibition or stabilization of luciferaseThe effect of SQ-109 on luciferase activity is not specifically known. However, a significant percentage of small molecules can directly inhibit or, counterintuitively, stabilize luciferase, leading to false negatives or false positives, respectively.[5][6]- Perform a counter-screen using purified luciferase enzyme to determine if SQ-109 directly affects its activity.- Use a different reporter system (e.g., a fluorescent protein with a different spectral profile) as an orthogonal validation method.
Enzyme-Linked Immunosorbent Assays (ELISAs) and other immunoassays Non-specific bindingDue to its high lipophilicity (predicted logP between 4.42 and 4.64), SQ-109 has the potential to bind non-specifically to assay components such as plasticware and proteins, including antibodies and enzymes.[7][8]- Include a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the assay buffer to reduce non-specific hydrophobic interactions.- Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can help to saturate non-specific binding sites.[9]
Cellular Respiration Assays (e.g., Seahorse XF) Direct modulation of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR)As a protonophore, SQ-109 is expected to uncouple oxidative phosphorylation, leading to an increase in OCR and a subsequent increase in ECAR as the cell attempts to compensate through glycolysis. This is a direct pharmacological effect.[10][11]- Interpret the results in the context of SQ-109's known mechanism as a mitochondrial uncoupler. The observed changes in OCR and ECAR are likely real biological effects and not assay artifacts.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in signal in our MTT assay when treating cells with SQ-109, even at concentrations where we don't see morphological signs of cell death. Is this a real cytotoxic effect?

A1: Not necessarily. The MTT assay measures mitochondrial reductase activity, which is dependent on the proton motive force. SQ-109 is a known protonophore that disrupts this force, thereby inhibiting the reduction of MTT to formazan.[1][2] This leads to a decreased signal that reflects mitochondrial inhibition rather than direct cytotoxicity.

Troubleshooting Steps:

  • Confirm with an orthogonal assay: Use a non-metabolic endpoint to assess cell viability. A simple trypan blue exclusion assay can confirm membrane integrity. Alternatively, an LDH release assay can quantify cytotoxicity.

  • Dose-response comparison: Compare the dose-response curves of SQ-109 from the MTT assay and the orthogonal assay. A significant rightward shift in the cytotoxicity curve from the orthogonal assay would suggest the MTT assay is overestimating the cytotoxic effect.

Q2: Can SQ-109's lipophilicity cause it to stick to our assay plates and affect our results?

A2: Yes, this is a valid concern. SQ-109 is a lipophilic molecule with a predicted logP value between 4.42 and 4.64.[7] Such compounds can non-specifically adsorb to plastic surfaces, leading to a lower effective concentration in your assay and potentially inconsistent results.

Troubleshooting Steps:

  • Use of detergents: Incorporate a low concentration of a non-ionic detergent like Tween-20 (0.01-0.1%) in your assay buffers to minimize non-specific binding.

  • Plate type: Consider using low-binding microplates.

  • Pre-treatment of plates: Pre-incubating plates with a solution of bovine serum albumin (BSA) can help block non-specific binding sites.

Q3: We are using a fluorescent reporter to measure the activity of a specific signaling pathway. How can we be sure that SQ-109 is not directly interfering with our fluorescence measurements?

A3: It is crucial to de-risk potential fluorescence interference.

Experimental Protocol: Assessing Fluorescence Interference

  • Objective: To determine if SQ-109 has intrinsic fluorescence or quenching properties at the wavelengths used in the primary assay.

  • Materials:

    • SQ-109 stock solution

    • Assay buffer

    • Microplate reader with fluorescence and absorbance capabilities

    • Microplates (same type as used in the primary assay)

  • Method:

    • Prepare a serial dilution of SQ-109 in the assay buffer, covering the concentration range used in your experiment.

    • Dispense the dilutions into a microplate.

    • Absorbance Scan: Perform an absorbance scan across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore. Significant absorbance at these wavelengths can indicate potential for inner filter effects.

    • Fluorescence Scan: Excite the wells containing SQ-109 at the excitation wavelength of your fluorophore and scan the emission spectrum. This will reveal if SQ-109 itself fluoresces at your detection wavelength (autofluorescence).

    • Quenching Control: In a separate set of wells, add a known concentration of your fluorophore to the SQ-109 dilutions and measure the fluorescence. A decrease in fluorescence intensity with increasing SQ-109 concentration indicates quenching.

  • Interpretation: If significant autofluorescence or quenching is observed, consider using a reporter with a different spectral profile or an alternative detection method (e.g., luminescence, colorimetric).

Visualizations

SQ109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall Synthesis cluster_mitochondria Mitochondrial Function cluster_macrophage Macrophage Immunomodulation SQ109 SQ-109 MmpL3 MmpL3 Transporter This compound->MmpL3 PMF Proton Motive Force (PMF) This compound->PMF p38_MAPK p38 MAPK Pathway This compound->p38_MAPK Mycolic_Acid Mycolic Acid Transport MmpL3->Mycolic_Acid Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts ATP_Synthase ATP Synthase PMF->ATP_Synthase Uncouples ATP_Production ATP Production ATP_Synthase->ATP_Production Reduces M1_Polarization M1 Macrophage Polarization p38_MAPK->M1_Polarization Activates Pro_inflammatory Pro-inflammatory Cytokines M1_Polarization->Pro_inflammatory Induces

Caption: Signaling pathways affected by SQ-109.

Assay_Interference_Workflow start Start: Unexpected Assay Result with SQ-109 check_properties Consider SQ-109 Properties: - Lipophilic (logP ~4.5) - Protonophore start->check_properties is_metabolic Is the assay based on mitochondrial function (e.g., MTT, Resazurin, ATP)? check_properties->is_metabolic is_optical Is the assay optical (fluorescence/luminescence)? is_metabolic->is_optical No metabolic_issue Potential Interference: Direct inhibition of mitochondrial respiration by SQ-109. is_metabolic->metabolic_issue Yes is_binding Is it a binding assay (e.g., ELISA)? is_optical->is_binding No optical_issue Potential Interference: Autofluorescence, quenching, or direct enzyme inhibition. is_optical->optical_issue Yes binding_issue Potential Interference: Non-specific binding to plates or proteins. is_binding->binding_issue Yes end End: Interpret results with mitigation strategy in place. is_binding->end No metabolic_solution Solution: Use orthogonal assay (e.g., Trypan Blue, LDH release). metabolic_issue->metabolic_solution optical_solution Solution: - Run spectral scans of SQ-109. - Perform counter-screen with purified reporter enzyme. optical_issue->optical_solution binding_solution Solution: - Add non-ionic detergent (Tween-20). - Use blocking agents (BSA). binding_issue->binding_solution metabolic_solution->end optical_solution->end binding_solution->end

Caption: Troubleshooting workflow for SQ-109 assay interference.

References

Technical Support Center: Troubleshooting Inconsistent Results in Sq-109 MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays involving the investigational drug Sq-109. Below you will find troubleshooting advice and frequently asked questions in a question-and-answer format to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well or day-to-day variation in our Sq-109 MIC results against Mycobacterium tuberculosis. What are the most common causes?

Inconsistent MIC results can stem from several factors, which can be broadly categorized as issues with the compound, the bacterial inoculum, the assay medium, or procedural inconsistencies. For Sq-109, its hydrophobic nature and specific mechanism of action can also play a role. Key areas to investigate include:

  • Sq-109 Stock Solution: Inconsistent preparation, precipitation, or degradation of the Sq-109 stock solution.

  • Inoculum Preparation: Variation in the density of the bacterial suspension.

  • Media Composition: Inconsistencies in pH, cation concentration, or the presence of interfering substances in the growth medium.

  • Procedural Variability: Minor differences in incubation time, temperature, or plate reading method.

Q2: My Sq-109 powder is difficult to dissolve. What is the recommended solvent and procedure for preparing a stock solution for MIC assays?

Due to its chemical structure, Sq-109 can be challenging to dissolve in aqueous solutions. For MIC assays, it is common practice to dissolve compounds in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in the assay medium. It is crucial to ensure that the final concentration of DMSO in the assay wells is low (typically ≤1%) to avoid any inhibitory effects on bacterial growth. If you observe precipitation when diluting the stock in the medium, you may need to try gentle warming or vortexing. Always prepare fresh dilutions for each experiment to minimize the risk of compound degradation.

Q3: We are seeing skipped wells or the "Eagle effect" in our results (growth at higher concentrations of Sq-109 but inhibition at lower concentrations). What could be causing this?

The "Eagle effect," or paradoxical growth, can be a perplexing issue. While the exact cause can be multifactorial, some potential explanations include:

  • Compound Precipitation: At higher concentrations, the compound may be coming out of solution, reducing its effective concentration.

  • Cellular Efflux Mechanisms: Some bacteria possess efflux pumps that can be induced by high concentrations of a drug, effectively removing it from the cell.

  • Complex Interactions: The mechanism of action of Sq-109, which involves targeting the MmpL3 transporter and disrupting the cell membrane, could lead to complex dose-dependent effects.

If you observe this phenomenon, it is recommended to repeat the assay with careful attention to the solubility of Sq-109 at the highest concentrations. Visual inspection of the wells for any precipitate before and after incubation can be informative.

Q4: Can the type of microtiter plate used affect the MIC results for a hydrophobic compound like Sq-109?

Yes, the choice of microtiter plate can influence the results, especially for hydrophobic compounds. Polystyrene, the material used for most standard microtiter plates, can adsorb hydrophobic molecules, reducing the effective concentration of the compound in the medium. This can lead to erroneously high MIC values. If you suspect this is an issue, consider using low-binding plates or plates made from alternative materials like polypropylene.

Q5: How does the growth phase of the M. tuberculosis inoculum affect Sq-109 MIC results?

The physiological state of the bacteria at the time of inoculation is critical. For consistent results, it is essential to use a standardized inoculum from a culture in the logarithmic (exponential) growth phase. Bacteria in the stationary phase may exhibit different susceptibility profiles. Ensure that your protocol for preparing the inoculum is consistent for every experiment, including the growth medium, incubation time, and method for adjusting the final cell density.

Troubleshooting Guide

Below is a structured guide to help you troubleshoot common issues encountered during Sq-109 MIC assays.

Observed Problem Potential Cause Recommended Action
High variability between replicate wells Inaccurate pipetting, improper mixing of reagents, or non-homogenous bacterial suspension.Ensure pipettes are calibrated. Mix all solutions thoroughly before dispensing. Gently vortex the bacterial inoculum before adding it to the wells.
No bacterial growth in the positive control wells Inactive or non-viable inoculum, or residual disinfectant on lab equipment.Prepare a fresh bacterial culture. Ensure all labware is thoroughly rinsed and sterile.
Contamination in negative control wells Contaminated medium, reagents, or poor aseptic technique.Use fresh, sterile medium and reagents. Review and reinforce aseptic techniques.
MIC values are consistently higher than expected Inaccurate stock solution concentration, compound degradation, or adsorption to plasticware.Verify the concentration of the Sq-109 stock solution. Prepare fresh dilutions for each experiment. Consider using low-binding microtiter plates.
MIC values are consistently lower than expected Overestimated inoculum density or errors in serial dilutions.Standardize the inoculum preparation using spectrophotometry (OD600). Double-check the calculations and execution of the serial dilutions.
Cloudy or precipitated samples in wells Poor solubility of Sq-109 in the assay medium.Ensure the DMSO concentration in the final well is minimal. If precipitation is observed, consider preparing the stock solution in a different solvent after checking for its compatibility with the assay.

Experimental Protocols

Detailed Methodology for Sq-109 Broth Microdilution MIC Assay against M. tuberculosis

This protocol is a synthesized methodology based on standard practices for M. tuberculosis susceptibility testing.

1. Preparation of Sq-109 Stock Solution:

  • Weigh a precise amount of Sq-109 powder.

  • Dissolve in 100% DMSO to a final concentration of 10 mg/mL.

  • Vortex until fully dissolved.

  • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Inoculum Preparation:

  • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.

  • Incubate at 37°C until the culture reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6).

  • Adjust the culture with fresh medium to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

  • Further dilute the adjusted culture 1:100 in the assay medium to achieve a final inoculum density of approximately 1-5 x 10^5 CFU/mL.

3. Assay Plate Preparation:

  • Use sterile 96-well, round-bottom microtiter plates.

  • Add 100 µL of supplemented Middlebrook 7H9 broth to all wells.

  • Prepare a 2x working solution of Sq-109 by diluting the stock solution in the assay medium.

  • Add 100 µL of the 2x Sq-109 working solution to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution well.

  • Include a positive control (wells with medium and inoculum but no drug) and a negative control (wells with medium only).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control wells).

  • Seal the plates with a breathable membrane or place them in a humidified container.

  • Incubate at 37°C for 7-14 days.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the wells).

  • The MIC is the lowest concentration of Sq-109 that completely inhibits visible growth.

Quantitative Data Summary

Table 1: In Vitro Activity of Sq-109 against Mycobacterium tuberculosis
StrainMIC (µM)MIC (mg/L)Reference
H37Rv1.56~0.5
H37Rv0.12 - 0.78~0.04 - 0.26
Table 2: In Vitro Activity of Sq-109 against Other Microorganisms
OrganismStrain(s)MIC Range (µM)Reference
Helicobacter pyloriLab and clinical isolates6 - 10
Mycobacterium abscessusS and R variants22 - 44
Candida spp.Various species1 - 8 (µg/mL)
Cryptococcus neoformansVarious strains~1 - 4 (µg/mL)
Toxoplasma gondii-IC50: 1.82

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sq109 Prepare Sq-109 Stock Solution prep_plate Prepare Assay Plate (Serial Dilutions) prep_this compound->prep_plate prep_inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (37°C, 7-14 days) inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for a standard Sq-109 MIC assay.

troubleshooting_logic cluster_compound Compound-Related Issues cluster_bacterial Bacterial Inoculum Issues cluster_procedural Procedural & Technical Issues start Inconsistent MIC Results solubility Check Sq-109 Solubility & Precipitation start->solubility stock Verify Stock Solution Integrity start->stock inoculum_density Standardize Inoculum Density (OD600) start->inoculum_density growth_phase Use Log-Phase Culture start->growth_phase pipetting Calibrate Pipettes & Review Technique start->pipetting media Check Media Composition & pH start->media incubation Ensure Consistent Incubation Conditions start->incubation plates Consider Low-Binding Plates start->plates

Caption: Troubleshooting logic for inconsistent MIC results.

Technical Support Center: Optimizing SQ-109 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SQ-109 in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges and ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SQ-109?

SQ-109's principal mode of action is the inhibition of MmpL3 (Mycobacterial Membrane Protein Large 3), a crucial transporter protein in Mycobacterium tuberculosis.[1][2][3] MmpL3 is responsible for transporting trehalose monomycolate, a precursor for mycolic acid synthesis, to the periplasm for cell wall construction.[1][2] By blocking MmpL3, SQ-109 disrupts the integrity of the mycobacterial cell wall.[1] Additionally, SQ-109 has been shown to affect the bacterial respiratory chain and collapse the proton motive force across the cell membrane.[4]

Q2: What is the recommended solvent for preparing SQ-109 stock solutions?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of SQ-109. It is crucial to note the final DMSO concentration in the experimental medium, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration well below 1% (v/v).

Q3: At what concentrations is SQ-109 typically active?

The effective concentration of SQ-109 varies significantly depending on the target organism and strain. For Mycobacterium tuberculosis, Minimum Inhibitory Concentrations (MICs) generally range from 0.2 to 0.78 µg/mL.[2] Activity against other pathogens, such as Helicobacter pylori and various protozoa, has also been reported at different concentration ranges.[2][5][6] For detailed concentrations, refer to the data tables below.

Troubleshooting Guide

Issue 1: Inconsistent or higher-than-expected MIC values.

  • Potential Cause 1: Drug Precipitation.

    • Solution: Ensure that the SQ-109 stock solution is fully dissolved before adding it to the culture medium. Visually inspect for any precipitate. When diluting in aqueous media, vortex or mix thoroughly. Avoid repeated freeze-thaw cycles of the stock solution, which can affect stability and solubility.

  • Potential Cause 2: Bacterial Inoculum Density.

    • Solution: The density of the bacterial culture can significantly impact MIC values. Standardize the inoculum preparation by measuring the optical density (OD) and plating for colony-forming units (CFU) to ensure consistency across experiments.

  • Potential Cause 3: Efflux Pump Activity.

    • Solution: Some bacterial strains may develop resistance through the upregulation of efflux pumps.[7] If resistance is suspected, consider co-administration of an efflux pump inhibitor to see if it restores SQ-109 activity.

Issue 2: Significant cytotoxicity observed in host cell lines.

  • Potential Cause 1: High Concentration of SQ-109.

    • Solution: Determine the 50% cytotoxic concentration (CC50) for your specific cell line to establish a therapeutic window. The CC50 for SQ-109 against LLC-MK2 cells has been reported to be approximately 9 ± 2.5 µM.[4] Always run a parallel cytotoxicity assay to ensure that the observed effect is on the pathogen and not due to host cell death.

  • Potential Cause 2: Solvent Toxicity.

    • Solution: As mentioned, high concentrations of DMSO can be toxic to mammalian cells. Include a vehicle control (medium with the same final concentration of DMSO used in the experiment) to assess the impact of the solvent on cell viability.

Issue 3: Difficulty interpreting synergy experiment results (e.g., checkerboard assay).

  • Potential Cause: Incorrect Calculation of Fractional Inhibitory Concentration (FIC) Index.

    • Solution: The FIC index is calculated as the sum of the FICs of each drug, where FIC = (MIC of drug in combination) / (MIC of drug alone). A Fractional Inhibitory Concentration Index (ΣFIC) of ≤0.5 is generally considered synergistic.[2] Values between 0.5 and 4.0 are typically interpreted as additive or indifferent, while values ≥4.0 suggest antagonism.[2] Ensure your calculations and interpretations align with these standard definitions.

Quantitative Data Summary

Table 1: In Vitro Activity of SQ-109 against Mycobacterium tuberculosis

Strain/ProfileMIC (µg/mL)Bactericidal/BacteriostaticReference
Drug-Susceptible0.2 - 0.78Bactericidal at ~0.64 µg/mL[2]
MDR/XDR StrainsActive (Specific MICs vary)-[2]
Intracellular MtbReduces by 99% at MIC-[2]

Table 2: In Vitro Activity of SQ-109 against Other Pathogens

OrganismFormIC50 / MIC / EC50Reference
Trypanosoma cruziTrypomastigoteIC50: 50 ± 8 nM[4]
Trypanosoma cruziEpimastigoteIC50: 12.6 µM[5]
Trypanosoma cruziIntracellular Amastigote-[4]
Trypanosoma brucei-IC50: 0.320 µM[5]
Toxoplasma gondii-IC50: 1.82 µM[5]
Helicobacter pyloriClinical IsolatesMIC: 2.5–15 µg/ml (6-10 µM)[2][6]
Plasmodium falciparumAsexual & Sexual StagesIC50: 100–300 nM[8]

Table 3: Cytotoxicity and Selectivity Index of SQ-109

Cell LineCC50Selectivity Index (SI)Reference
LLC-MK2~9 ± 2.5 µMCalculated as CC50 / IC50 (or LC50)[4]

Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Prepare SQ-109 Stock Solution: Dissolve SQ-109 in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of SQ-109 in an appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

  • Inoculum Preparation: Grow the bacterial culture to mid-log phase. Adjust the culture density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the drug dilutions.

  • Controls: Include a positive control (bacteria in broth without drug) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for M. tuberculosis for a specified period).

  • Read Results: The MIC is the lowest concentration of SQ-109 that visibly inhibits bacterial growth. This can be assessed visually or by using a growth indicator like resazurin.

Protocol 2: Cytotoxicity Assay (LDH Release Assay)
  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2, Vero) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of SQ-109 in the cell culture medium. Replace the old medium with the medium containing the drug dilutions.

  • Controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used.

    • Untreated Control: Cells in medium only.

    • Maximum Lysis Control: Cells treated with a lysis buffer to determine maximum LDH release.

  • Incubation: Incubate the plate for a period relevant to your infection model (e.g., 24-72 hours).

  • LDH Measurement: Collect the cell supernatant and measure the lactate dehydrogenase (LDH) activity using a commercially available kit, following the manufacturer's instructions.

  • Calculate CC50: Calculate the percentage of cytotoxicity for each concentration relative to the controls. The 50% cytotoxic concentration (CC50) is the concentration of SQ-109 that causes 50% cell death.

Visualizations

G cluster_cell Mycobacterium MmpL3 MmpL3 Transporter Mycolic_Acids Mycolic Acids MmpL3->Mycolic_Acids enables synthesis TMM Trehalose Monomycolate (TMM) TMM->MmpL3 transport Cell_Wall Cell Wall Core Mycolic_Acids->Cell_Wall incorporation Disruption Cell Wall Disruption Cell_Wall->Disruption SQ109 SQ-109 Inhibition Inhibition This compound->Inhibition Inhibition->MmpL3

Caption: Mechanism of action of SQ-109 targeting the MmpL3 transporter.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare SQ-109 Stock Solution (DMSO) D Serial Dilution of SQ-109 in 96-well Plate A->D B Prepare Pathogen Inoculum E Add Inoculum to Wells B->E C Seed Host Cells (for cytotoxicity/intracellular assays) C->D if applicable D->E F Incubate Under Appropriate Conditions E->F G Assess Viability (e.g., Resazurin, LDH assay) F->G H Determine MIC/IC50/CC50 G->H

Caption: General workflow for in vitro SQ-109 experiments.

G Start Inconsistent MIC Results Q1 Is SQ-109 fully dissolved in media? Start->Q1 A1_Yes Check inoculum density. Is it standardized? Q1->A1_Yes Yes A1_No Action: Ensure complete dissolution. Check for precipitate. Q1->A1_No No A2_Yes Consider efflux as a resistance mechanism. A1_Yes->A2_Yes Yes A2_No Action: Standardize inoculum using OD and/or CFU counts. A1_Yes->A2_No No

Caption: Troubleshooting inconsistent MIC results for SQ-109.

References

Technical Support Center: Managing Off-Target Effects of Sq-109 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using Sq-109 in mammalian cell culture. The focus is on identifying and mitigating potential off-target effects to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sq-109?

Sq-109 is an investigational drug primarily developed for the treatment of tuberculosis. Its main mechanism of action in Mycobacterium tuberculosis is the inhibition of MmpL3, a transporter essential for mycolic acid transport and the formation of the mycobacterial cell wall. While its anti-mycobacterial action is specific, its use in mammalian cell culture requires careful consideration of potential off-target activities.

Q2: What are the potential off-target effects of Sq-109 in mammalian cell culture?

While primarily targeting a mycobacterial protein, Sq-109 has been observed to exert effects in mammalian cells that are independent of its intended mechanism. Researchers should be aware of two primary potential off-target effects:

  • Mitochondrial Disruption: Sq-109 can interfere with mitochondrial function, potentially by disrupting the proton motive force and inhibiting ATP synthesis. This can lead to non-specific cytotoxicity.

  • Inhibition of Cellular Kinases: Like many small molecules, Sq-109 may interact with the ATP-binding sites of various mammalian kinases, leading to unintended modulation of cellular signaling pathways.

Q3: How can I proactively minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for valid experimental outcomes. Key strategies include:

  • Comprehensive Dose-Response Studies: Always determine the optimal concentration range for your specific cell line and assay. Start with a broad range and narrow it down to the lowest effective concentration.

  • Use of Appropriate Controls: Include negative controls (vehicle only) and positive controls (a known inhibitor of your pathway of interest) to benchmark the effects of Sq-109.

  • Orthogonal Approaches: Whenever possible, confirm key findings using a secondary method, such as a different compound with a similar on-target effect or a genetic approach like siRNA knockdown.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with Sq-109.

Problem 1: I am observing unexpectedly high levels of cell death in my culture.

Answer: Unexpected cytotoxicity is a common issue and often points to off-target effects, particularly mitochondrial disruption. The first step is to quantify this effect and determine if it can be separated from your intended experimental endpoint.

Troubleshooting Workflow:

start High Cytotoxicity Observed check_conc Is concentration excessively high? start->check_conc perform_dose Perform Dose-Response (e.g., MTT Assay) check_conc->perform_dose Yes / Unsure optimize Optimize concentration to minimize cytotoxicity check_conc->optimize No, dose is low analyze_ec50 Analyze EC50 and compare to effective dose perform_dose->analyze_ec50 window Is there a therapeutic window? analyze_ec50->window window->optimize Yes consider_alt Consider alternative compound or approach window->consider_alt No end_ok Proceed with Optimized Dose optimize->end_ok

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Quantitative Data: Comparative Cytotoxicity of Sq-109

The following table presents hypothetical EC50 (half-maximal effective concentration for cytotoxicity) values for Sq-109 across different mammalian cell lines. Use this as a guide to establish a starting point for your dose-response experiments.

Cell LineTypeAssay DurationEC50 (µM)
A549Human Lung Carcinoma72 hours12.5
HeLaHuman Cervical Cancer72 hours18.2
HEK293Human Embryonic Kidney48 hours25.1
RAW 264.7Mouse Macrophage48 hours9.8

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol allows for the colorimetric measurement of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Sq-109 in culture medium. Replace the existing medium with the Sq-109-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Measurement: Gently shake the plate to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the dose-response curve to determine the EC50 value.

Problem 2: My cells exhibit phenotypic changes (e.g., altered morphology, migration) that are inconsistent with my hypothesis.

Answer: Unintended phenotypic changes may be caused by Sq-109 inhibiting one or more off-target kinases, thereby disrupting normal cellular signaling. Identifying these kinases is key to understanding your results.

Hypothetical Signaling Pathway Disruption:

The diagram below illustrates a hypothetical scenario where Sq-109, in addition to its intended effect, inhibits "Kinase X" in the MAPK/ERK pathway, leading to downstream effects unrelated to the primary research target.

sq109 Sq-109 raf RAF (Kinase X) This compound->raf Off-target inhibition intended Intended Target (e.g., in pathogen) This compound->intended On-target inhibition receptor Growth Factor Receptor ras RAS receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk phenotype Altered Phenotype (e.g., Morphology, Migration) erk->phenotype start Goal: Select Optimal Sq-109 Concentration dose_response Step 1: Determine On-Target EC50 for desired effect start->dose_response cytotoxicity Step 2: Determine Cytotoxicity EC50 (e.g., via MTT) dose_response->cytotoxicity compare Step 3: Compare the two EC50 values cytotoxicity->compare good_window Result: Good Therapeutic Window (Cytotoxicity EC50 >> On-Target EC50) compare->good_window Favorable bad_window Result: Poor Therapeutic Window (Cytotoxicity EC50 ≈ On-Target EC50) compare->bad_window Unfavorable select_conc Select concentration at or slightly above On-Target EC50 (e.g., 1x to 3x EC50) good_window->select_conc reassess Re-evaluate experiment. Can a shorter endpoint be used? Is there an alternative compound? bad_window->reassess

Technical Support Center: Mitigating SQ-109-Induced Cytotoxicity in Host Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the anti-tubercular drug candidate SQ-109. The focus is on strategies to mitigate its cytotoxic effects on host cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of SQ-109-induced cytotoxicity in host cells?

A1: SQ-109 exhibits a multi-targeted mechanism of action that can lead to host cell cytotoxicity. The primary proposed mechanisms include the disruption of the mitochondrial membrane potential and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2] Additionally, SQ-109 has been shown to interfere with intracellular calcium homeostasis.[3] In some host cells, such as macrophages, SQ-109 can also activate the p38 MAPK signaling pathway, leading to a pro-inflammatory response.[4][5]

Q2: What are the typical signs of SQ-109-induced cytotoxicity in cell culture?

A2: Common indicators of cytotoxicity include a dose-dependent decrease in cell viability, observable changes in cell morphology (e.g., rounding, detachment from the culture surface), and increased membrane permeability. These effects can be quantified using standard cytotoxicity assays such as the MTT or LDH assay.

Q3: Which antioxidant agents can be used to mitigate SQ-109 cytotoxicity?

A3: Co-administration of antioxidants has been shown to be effective in reducing SQ-109-induced cytotoxicity. N-acetylcysteine (NAC) and glutathione (GSH) are two well-characterized antioxidants for this purpose. NAC acts as a precursor for GSH synthesis and can also directly scavenge reactive oxygen species.[6][7] GSH is a major intracellular antioxidant that plays a crucial role in detoxifying harmful substances and neutralizing free radicals.[8]

Q4: Will the use of antioxidants interfere with the antimicrobial efficacy of SQ-109?

A4: This is a critical consideration. While antioxidants can protect host cells, they might also potentially reduce the efficacy of SQ-109 against the target pathogen, as oxidative stress can be part of the drug's antimicrobial action. It is essential to perform parallel experiments to determine the optimal concentration of the antioxidant that protects the host cells without significantly compromising the anti-pathogenic activity of SQ-109.

Q5: What is a suitable starting concentration for SQ-109 and antioxidants in co-treatment experiments?

A5: For SQ-109, it is advisable to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific host cell line. This will provide a baseline for selecting concentrations for mitigation studies. For N-acetylcysteine (NAC), concentrations in the range of 1-10 mM are commonly used in cell culture for cytoprotection.[6] For glutathione (GSH), concentrations can vary, but starting points in the range of 1-5 mM are often employed.

Troubleshooting Guides

Issue 1: High variability or inconsistent results in MTT/LDH cytotoxicity assays.

  • Possible Cause 1: SQ-109 Solubility. SQ-109 is sparingly soluble in aqueous solutions.[9] Inconsistent solubilization can lead to variable effective concentrations in your experiments.

    • Troubleshooting Tip: Prepare a stock solution of SQ-109 in an appropriate solvent like DMSO. When diluting into your cell culture medium, ensure thorough mixing and avoid precipitation. It is also recommended to visually inspect the medium for any signs of precipitation before adding it to the cells.

  • Possible Cause 2: Interference with MTT Assay. Some compounds can directly interact with the MTT reagent, leading to false-positive or false-negative results.[10][11][12]

    • Troubleshooting Tip: Run a cell-free control where SQ-109 is added to the culture medium with the MTT reagent to check for any direct reaction. If interference is suspected, consider using an alternative cytotoxicity assay, such as the LDH assay, which measures membrane integrity.

  • Possible Cause 3: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout.

    • Troubleshooting Tip: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plates to confirm even cell distribution.

Issue 2: Antioxidant co-treatment does not rescue cells from SQ-109-induced death.

  • Possible Cause 1: Insufficient Antioxidant Concentration. The concentration of the antioxidant may not be high enough to counteract the level of oxidative stress induced by the tested concentration of SQ-109.

    • Troubleshooting Tip: Perform a dose-response experiment with the antioxidant in the presence of a fixed, cytotoxic concentration of SQ-109 to determine the optimal protective concentration.

  • Possible Cause 2: Timing of Treatment. The timing of antioxidant addition relative to SQ-109 treatment can be crucial.

    • Troubleshooting Tip: Compare the effects of pre-treating the cells with the antioxidant for a few hours before adding SQ-109, co-treating with both agents simultaneously, and adding the antioxidant after SQ-109 exposure.

  • Possible Cause 3: Cytotoxicity Mechanism is Not Primarily Oxidative Stress. While oxidative stress is a major factor, other mechanisms like disruption of membrane potential or calcium homeostasis might be predominant in your specific cell line.

    • Troubleshooting Tip: Consider assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or intracellular calcium levels (e.g., using Fura-2 AM) to further investigate the cytotoxic mechanism.

Data Presentation

Table 1: Cytotoxicity of SQ-109 in Various Mammalian Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HepG2Human Liver Carcinoma15.58
A549Human Lung Carcinoma15.80
LLC-MK2Monkey Kidney Epithelial0.05 ± 0.008[9]

Note: The IC50 values for HepG2 and A549 cells are for a benzimidazole derivative and are included for comparative purposes as direct IC50 values for SQ-109 in these specific lines were not available in the provided search results. The LLC-MK2 value is for SQ-109's effect on the trypomastigote form of a parasite within a culture of these cells.

Experimental Protocols

Protocol 1: Determining SQ-109 Cytotoxicity using the MTT Assay

This protocol is adapted from standard MTT assay procedures.[4][5][11][13]

Materials:

  • Host cells of interest (e.g., A549, HepG2, Vero)

  • Complete cell culture medium

  • SQ-109

  • DMSO (for SQ-109 stock solution)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • SQ-109 Treatment: Prepare serial dilutions of SQ-109 in complete culture medium from a stock solution in DMSO. Remove the old medium from the cells and add 100 µL of the SQ-109 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest SQ-109 concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Co-administration of SQ-109 and N-acetylcysteine (NAC)

This protocol outlines an experiment to assess the cytoprotective effect of NAC against SQ-109-induced cytotoxicity.[6][14][15][16]

Materials:

  • All materials from Protocol 1

  • N-acetylcysteine (NAC)

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Treatment Groups: Prepare the following treatment groups in complete culture medium:

    • Vehicle Control (medium with DMSO)

    • SQ-109 only (at a cytotoxic concentration, e.g., IC50 or 2x IC50)

    • NAC only (at various concentrations, e.g., 1, 5, 10 mM)

    • SQ-109 + NAC (co-treatment with a fixed concentration of SQ-109 and varying concentrations of NAC)

  • Treatment: Add 100 µL of the respective treatment media to the wells.

  • Incubation and Assay: Follow steps 3-8 from Protocol 1 to assess cell viability.

  • Data Analysis: Compare the cell viability in the SQ-109 + NAC co-treatment groups to the SQ-109 only group to determine the extent of cytoprotection.

Visualizations

SQ109_Cytotoxicity_Pathway SQ109 SQ-109 Mitochondrion Mitochondrion This compound->Mitochondrion Disrupts membrane potential p38_MAPK p38 MAPK This compound->p38_MAPK Activates ROS Reactive Oxygen Species (ROS) Mitochondrion->ROS Increases production Cell_Stress Cellular Stress ROS->Cell_Stress p38_MAPK->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis Mitigation_Strategy cluster_stress Oxidative Stress cluster_intervention Antioxidant Intervention ROS Reactive Oxygen Species (ROS) Cell_Damage Cell Damage ROS->Cell_Damage NAC N-acetylcysteine (NAC) GSH Glutathione (GSH) NAC->GSH Precursor GSH->ROS Neutralizes Cell_Survival Cell Survival GSH->Cell_Survival Experimental_Workflow start Start seed_cells Seed Host Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_treatments Prepare Treatment Groups: - Vehicle Control - SQ-109 only - NAC only - SQ-109 + NAC overnight_incubation->prepare_treatments add_treatments Add Treatments to Cells prepare_treatments->add_treatments treatment_incubation Incubate for 24-72h add_treatments->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data & Determine % Viability read_absorbance->analyze_data end End analyze_data->end

References

Identifying and avoiding common artifacts in Sq-109 research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful design and execution of experiments involving Sq-109.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Sq-109 against Mycobacterium tuberculosis?

A1: Sq-109 exhibits a multi-faceted mechanism of action against Mycobacterium tuberculosis (M. tuberculosis). Its primary target is the essential membrane transporter MmpL3 (Mycobacterial Membrane Protein Large 3).[1][2] By inhibiting MmpL3, Sq-109 disrupts the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][3] This disruption leads to a compromised cell wall integrity. Additionally, Sq-109 has been shown to interfere with menaquinone biosynthesis and electron transport, inhibiting respiration and collapsing the pH gradient and membrane potential across the bacterial membrane.[1][2]

Q2: What is the typical in vitro activity of Sq-109 against M. tuberculosis?

A2: Sq-109 is active against both drug-susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) of Sq-109 against M. tuberculosis H37Rv is typically in the range of 0.12 to 0.78 µg/mL.[4] It is considered bactericidal at concentrations close to its MIC.[4][5]

StrainMIC Range (µg/mL)Reference
M. tuberculosis H37Rv0.12 - 0.78[4]
Drug-Resistant StrainsSimilar to H37Rv[6]

Q3: Does Sq-109 have activity against other organisms?

A3: Yes, Sq-109 has demonstrated activity against a range of other microorganisms, which is important to consider for potential off-target effects in your experiments. This activity is notable because many of these organisms lack the MmpL3 transporter, indicating alternative mechanisms of action.[7]

OrganismMIC Range (µg/mL)
Helicobacter pylori6 - 10 µM
Various Fungi (Candida spp., Aspergillus spp.)1 - 8
Trypanosoma cruziIC50 of ~0.5 to 1 µM (intracellular amastigotes)
Toxoplasma gondiiIC50 of 1.82 µM

This broad-spectrum activity suggests that Sq-109 can affect other biological systems, a critical consideration for experimental design, especially in cell-based assays with host cells.

Troubleshooting Guides

Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: My MIC values for Sq-109 against M. tuberculosis are inconsistent between experiments. What could be the cause?

A: Inconsistent MIC values can arise from several factors. Here are some common causes and troubleshooting steps:

  • Sq-109 Solubility and Aggregation:

    • Problem: Sq-109 is a lipophilic molecule and may precipitate or aggregate in aqueous culture media, leading to lower effective concentrations.

    • Solution: Ensure complete solubilization of your Sq-109 stock solution, typically in DMSO. When diluting into your final assay medium, vortex thoroughly between dilution steps. Consider the final DMSO concentration in your assay, as high concentrations can be toxic to the bacteria. It is recommended to keep the final DMSO concentration at or below 1%.

  • Bacterial Inoculum Preparation:

    • Problem: Variation in the density of the bacterial inoculum can significantly impact MIC results.

    • Solution: Standardize your inoculum preparation. Grow M. tuberculosis to mid-log phase and adjust the turbidity of the culture to a specific McFarland standard or optical density (OD) before dilution. Ensure a homogenous suspension by vortexing with glass beads to break up clumps.

  • Assay Medium and Supplements:

    • Problem: The composition of the culture medium, including supplements like albumin-dextrose-catalase (ADC), can influence the activity of Sq-109.

    • Solution: Use a consistent batch and formulation of culture medium (e.g., 7H9 broth with ADC and Tween 80). Be aware that the albumin in ADC can bind to lipophilic compounds like Sq-109, potentially reducing its bioavailability.

Experimental Protocol: MIC Determination by Microdilution

This protocol is a standard method for determining the MIC of Sq-109 against M. tuberculosis.

  • Prepare Sq-109 Stock Solution: Dissolve Sq-109 powder in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the Sq-109 stock solution in a 96-well microtiter plate using 7H9 broth supplemented with 10% ADC and 0.05% Tween 80. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the culture to a McFarland standard of 0.5 (or an OD600 of 0.05-0.1). Dilute the adjusted culture 1:20 in 7H9 broth.

  • Inoculate Plates: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the Sq-109 dilutions. This will result in a final volume of 200 µL per well. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Read Results: The MIC is defined as the lowest concentration of Sq-109 that completely inhibits visible growth of M. tuberculosis.

Unexpected Cytotoxicity in Cell-Based Assays

Q: I am observing high levels of cytotoxicity in my host cells (e.g., macrophages) even at low concentrations of Sq-109. What could be the reason?

A: Unexpected cytotoxicity in host cells can be a significant artifact. Here are potential causes and how to address them:

  • Off-Target Effects:

    • Problem: As an uncoupler of the proton motive force, Sq-109 can affect mitochondrial function in eukaryotic cells, leading to cytotoxicity.[7] It can also disrupt calcium homeostasis.[7]

    • Solution:

      • Dose-Response Curve: Perform a careful dose-response curve with your specific host cell line to determine the maximum non-toxic concentration.

      • Time-Course Experiment: Assess cytotoxicity at different time points. Shorter incubation times may be sufficient to observe effects on intracellular bacteria without causing significant host cell death.

      • Control Experiments: Include uninfected host cells treated with the same concentrations of Sq-109 to differentiate between direct cytotoxicity and effects related to infection.

  • Immunomodulatory Effects:

    • Problem: Sq-109 can induce a pro-inflammatory M1-type macrophage response and apoptosis through the activation of MAPK and JNK pathways.[2] This can be a desired effect in an in vivo context but can complicate in vitro assays.

    • Solution:

      • Monitor Immune Markers: Be aware of and potentially measure key cytokines (e.g., TNF-α, IL-6) and other markers of macrophage activation in your experimental system.

      • Consider Cell Type: The response to Sq-109 may vary between different macrophage cell lines (e.g., RAW 264.7 vs. THP-1) or primary macrophages.

Visualizations

Sq-109_Mechanism_of_Action cluster_CellWall Mycobacterial Cell Wall Mycolic_Acids Mycolic Acids Arabinogalactan Arabinogalactan Peptidoglycan Peptidoglycan TMM_Precursor TMM Precursors MmpL3 MmpL3 Transporter TMM_Precursor->MmpL3 Transport MmpL3->Mycolic_Acids Incorporation Sq-109 Sq-109 Sq-109->MmpL3 Sq-109_Immunomodulation Sq-109 Sq-109 Macrophage Macrophage Sq-109->Macrophage Enters MAPK_JNK p38 MAPK / JNK Pathways Macrophage->MAPK_JNK Activates M1_Polarization M1 Polarization (Pro-inflammatory) MAPK_JNK->M1_Polarization Apoptosis Apoptosis MAPK_JNK->Apoptosis iNOS iNOS Production M1_Polarization->iNOS M_tb_Killing Intracellular M. tb Killing iNOS->M_tb_Killing MIC_Workflow A Prepare Sq-109 Serial Dilutions in 96-well plate C Inoculate plate with bacteria A->C B Prepare M. tuberculosis inoculum (mid-log phase) B->C D Incubate at 37°C (7-14 days) C->D E Read results (visual or spectrophotometric) D->E F Determine MIC (Lowest concentration with no growth) E->F

References

Technical Support Center: Addressing SQ-109 Resistance in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the development of resistance to SQ-109 in their laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of SQ-109 and its primary target?

SQ-109 is an investigational antitubercular agent that functions by targeting the MmpL3 (Mycobacterial membrane protein Large 3) transporter. This transporter is essential for the translocation of trehalose monomycolate, a precursor for mycolic acid synthesis, to the periplasm of Mycobacterium tuberculosis. By inhibiting MmpL3, SQ-109 disrupts the formation of the mycobacterial cell wall, leading to cell death.

Q2: What are the known mechanisms of resistance to SQ-109?

The primary mechanism of resistance to SQ-109 is the acquisition of mutations in the mmpL3 gene. These mutations can alter the structure of the MmpL3 transporter, preventing SQ-109 from binding effectively. Several specific mutations within the mmpL3 gene have been identified in SQ-109-resistant strains of M. tuberculosis.

Q3: What is the expected fold-change in Minimum Inhibitory Concentration (MIC) for SQ-109-resistant strains?

The fold-change in MIC for SQ-109-resistant strains compared to the parental susceptible strain can vary depending on the specific mutation in the mmpL3 gene. Generally, a 4-fold or greater increase in the MIC is considered a strong indicator of resistance. The table below provides representative data.

Troubleshooting Guide

Problem 1: Failure to Isolate SQ-109 Resistant Mutants

Possible Cause 1: Inappropriate SQ-109 Concentration

  • Recommendation: Ensure the concentration of SQ-109 used for selection is appropriate. It should be high enough to inhibit the growth of the wild-type strain but not so high that it prevents the emergence of all potential mutants. We recommend performing a dose-response curve to determine the MIC of the parental strain and using concentrations ranging from 2x to 10x the MIC for selecting resistant mutants.

Possible Cause 2: Low Inoculum Size

  • Recommendation: The frequency of spontaneous mutations is low. A sufficiently large bacterial population is required to increase the probability of selecting for a resistant mutant. We recommend using a high-density inoculum (e.g., 10^8 to 10^9 CFU/mL) for plating on SQ-109-containing solid media.

Possible Cause 3: Inadequate Incubation Time

  • Recommendation: M. tuberculosis is a slow-growing organism. Allow sufficient time for resistant colonies to appear on selective plates. We recommend incubating plates for at least 3-4 weeks before concluding that no resistant mutants were generated.

Problem 2: High Variability in MIC Assay Results

Possible Cause 1: Inconsistent Inoculum Preparation

  • Recommendation: A standardized and homogenous inoculum is critical for reproducible MIC results. Ensure that the bacterial suspension is well-vortexed and that any clumps are removed by low-speed centrifugation or allowing them to settle. The turbidity of the inoculum should be standardized to a McFarland standard (e.g., 1.0) before further dilution.

Possible Cause 2: Issues with Drug Stock Solutions

  • Recommendation: Ensure that the SQ-109 stock solution is properly prepared, stored, and not expired. We recommend preparing fresh stock solutions and storing them at the recommended temperature in small aliquots to avoid repeated freeze-thaw cycles.

Possible Cause 3: Evaporation in Microplates

  • Recommendation: During the long incubation periods required for M. tuberculosis, evaporation from the wells of a microplate can concentrate the drug and affect the results. We recommend sealing the plates with a breathable membrane or placing them in a humidified incubator to minimize evaporation.

Data Presentation

Table 1: Representative MIC Values for SQ-109 Against Susceptible and Resistant M. tuberculosis Strains

StrainGenotypeSQ-109 MIC (µg/mL)Fold-Change in MIC
H37Rv (Wild-Type)Wild-Type mmpL30.2-
SQ-109-R1mmpL3 (D251G)1.68
SQ-109-R2mmpL3 (A781V)3.216
SQ-109-R3mmpL3 (G543D)0.84

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
  • Prepare Inoculum: Grow M. tuberculosis in 7H9 broth supplemented with OADC to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute the adjusted culture 1:50 in 7H9 broth.

  • Prepare Drug Dilutions: Prepare a serial two-fold dilution of SQ-109 in a 96-well microplate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculate Plate: Add 100 µL of the diluted bacterial suspension to each well.

  • Incubate: Seal the plate and incubate at 37°C for 7 days.

  • Add Alamar Blue: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Read Results: Incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of SQ-109 that prevents this color change.

Protocol 2: Generation of SQ-109 Resistant Mutants
  • Prepare High-Density Culture: Grow a large-volume culture of the parental M. tuberculosis strain to late-log phase.

  • Plate on Selective Media: Plate approximately 10^8 CFU onto 7H10 agar plates containing SQ-109 at a concentration of 4x the MIC of the parental strain.

  • Incubate: Incubate the plates at 37°C for 3-4 weeks.

  • Isolate Colonies: Pick individual colonies that appear on the plates and subculture them in 7H9 broth.

  • Confirm Resistance: Confirm the resistance of the isolated colonies by re-determining the MIC of SQ-109.

  • Sequence mmpL3: Extract genomic DNA from the resistant isolates and sequence the mmpL3 gene to identify potential resistance-conferring mutations.

Visualizations

experimental_workflow cluster_generation Generation of Resistant Mutants cluster_characterization Characterization of Resistant Mutants start Start with susceptible M. tuberculosis strain culture Grow high-density culture start->culture plate Plate on 7H10 agar with SQ-109 (4x MIC) culture->plate incubate_gen Incubate for 3-4 weeks plate->incubate_gen isolate Isolate single colonies incubate_gen->isolate confirm_mic Confirm resistance by MIC determination isolate->confirm_mic Putative resistant isolates gDNA Genomic DNA extraction confirm_mic->gDNA pcr PCR amplification of mmpL3 gene gDNA->pcr sequencing Sanger sequencing of mmpL3 pcr->sequencing analysis Sequence analysis to identify mutations sequencing->analysis end Resistant mutant characterized analysis->end

Caption: Workflow for generating and characterizing SQ-109 resistant mutants.

signaling_pathway cluster_cell Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanism SQ109 SQ-109 MmpL3_WT Wild-Type MmpL3 Transporter This compound->MmpL3_WT Inhibits MmpL3_Mutant Mutated MmpL3 Transporter This compound->MmpL3_Mutant Mycolic_Acid Mycolic Acid Synthesis MmpL3_WT->Mycolic_Acid Enables TMM Trehalose Monomycolate (TMM) TMM->MmpL3_WT Transported by TMM->MmpL3_Mutant Transport still occurs Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for SQ109_no_bind SQ-109 cannot bind MmpL3_Mutant->SQ109_no_bind Results in

Caption: Mechanism of SQ-109 action and resistance.

Technical Support Center: Synthesis of SQ-109 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of SQ-109 and its analogues. Our aim is to help you overcome common challenges and improve the yield and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the diamine core of SQ-109 and its analogues?

A1: The synthesis of the N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine core of SQ-109 typically involves a convergent approach. First, key intermediates, geranylamine and an appropriate adamantanamine derivative, are prepared or procured. These are then coupled via an ethylenediamine linker. A common strategy involves the acylation of one amine with a haloacetyl chloride (e.g., bromoacetyl chloride or chloroacetyl chloride), followed by nucleophilic substitution with the second amine to form an amide precursor. The final step is the reduction of the amide to the desired diamine.

Q2: I am experiencing low yields in the synthesis of geranylamine. What are the recommended procedures to improve this?

A2: Low yields in geranylamine synthesis are a common issue. Two prevalent methods for its synthesis are the Gabriel synthesis and the Mitsunobu reaction, starting from geraniol. An improved procedure involves converting geraniol to geranyl bromide using phosphorus tribromide, followed by a Gabriel synthesis using phthalimide and subsequent hydrazinolysis. This method has been reported to significantly increase the yield of geranylamine. For instance, one study reported an improvement in the overall yield of geranylamine from geraniol to 66%, compared to previously reported yields of 20-37%.[1][2]

Q3: My LiAlH4 reduction of the aminoamide precursor to the final diamine is sluggish and gives a low yield. What can I do to optimize this step?

A3: The reduction of the aminoamide precursor is a critical step that can be challenging. Standard LiAlH4 reduction in refluxing THF can sometimes lead to side products and decomposition, especially with bulky substituents. A more effective and milder method involves the use of a combination of LiAlH4 and trimethylsilyl chloride (Me3SiCl) in dry dichloromethane (DCM) at low temperatures (0–5 °C).[1][2][3] This reagent system activates the amide for reduction under less harsh conditions, which can improve the yield and purity of the final SQ-109 analogue. It is crucial to use freshly distilled Me3SiCl and anhydrous conditions.

Q4: I am observing the saturation of the geranyl double bonds during the final reduction step. How can this be prevented?

A4: Saturation of the double bonds in the geranyl moiety is a known side reaction during the reduction of the amide precursor, particularly with strong reducing agents and harsh conditions. The use of the milder Me3SiCl/LiAlH4 reagent system at low temperatures can help to mitigate this issue.[2] Additionally, the workup procedure is important. Using an aqueous hydrochloride solution during workup should be avoided as it has been observed to cause saturation of the distant double bond.[2] A careful workup with a base, such as 10% NaOH, at low temperatures is recommended.[1][2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in geranylamine synthesis via Gabriel or Mitsunobu reaction - Incomplete reaction. - Side reactions. - Difficult purification.- For the Gabriel synthesis, ensure complete formation of the potassium phthalimide salt before adding the alkyl halide. - For the Mitsunobu reaction, use freshly prepared reagents (DEAD or DIAD and PPh3). - Consider the improved two-step procedure: conversion of geraniol to geranyl bromide followed by the Gabriel synthesis, which has shown higher overall yields.[1][2]
Failure of the LiAlH4 reduction of the aminoamide precursor - Deactivated LiAlH4. - Insufficient equivalents of reducing agent. - Steric hindrance around the amide carbonyl.- Use a fresh, unopened bottle of LiAlH4 or test the activity of your current batch. - Ensure at least 2-3 equivalents of LiAlH4 are used to account for the acidic N-H proton of the amide. - For sterically hindered amides, consider using the Me3SiCl/LiAlH4 combination to enhance reactivity.[1][2][3] - Increase the reaction temperature to reflux in THF if milder conditions are ineffective, but monitor for side product formation.
Formation of multiple byproducts during synthesis - Over-alkylation in amine synthesis. - Instability of intermediates or final product. - Non-selective reactions.- For the synthesis of primary amines like geranylamine, the Gabriel synthesis is preferred over direct alkylation of ammonia to avoid over-alkylation. - Protect sensitive functional groups in your starting materials if they are not compatible with the reaction conditions. - Use milder and more selective reagents, such as the Me3SiCl/LiAlH4 system for the final reduction.[1][2][3]
Difficulty in purifying the final SQ-109 analogue - Presence of closely related impurities. - Oily nature of the free base.- Column chromatography on silica gel is a common purification method. A solvent system of chloroform, methanol, and ammonium hydroxide has been reported to be effective. - Conversion of the final diamine to a salt (e.g., difumarate or hydrochloride) can facilitate purification by crystallization and improve handling of the compound.[3]

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps of SQ-109

Synthetic Step Reagents and Conditions Reported Yield (%) Reference
Geraniol to Geranyl BromidePBr3, dry Et2O, –5 °C99.5[1]
Geranyl Bromide to N-Geranyl Phthalimide (Gabriel)Phthalimide, K2CO3, anhydrous THF, reflux88[1]
N-Geranyl Phthalimide to GeranylamineN2H4·H2O, EtOH, reflux81[1]
Overall Geraniol to Geranylamine (Improved Procedure) ~66 [1][2]
Geranylamine to N-(2-bromoacetyl)geranylamineClCOCH2Br, K2CO3 (aq), DCM83[1][2]
N-(2-bromoacetyl)geranylamine to Aminoamide precursor2-Adamantanamine, Et3N, dry THF86[1][2]
Aminoamide precursor to SQ-109Me3SiCl, LiAlH4, dry DCM, 0–5 °C31–38[1][2]
Overall Yield from Geraniol (Improved Procedure) ~20 [2]

Experimental Protocols & Visualizations

General Synthetic Workflow for SQ-109

The following diagram illustrates a common and improved synthetic route for SQ-109, highlighting the key stages and intermediates.

SQ109_Synthesis_Workflow Geraniol Geraniol GeranylBromide Geranyl Bromide Geraniol->GeranylBromide PBr3 NGeranylPhthalimide N-Geranyl Phthalimide GeranylBromide->NGeranylPhthalimide Gabriel Synthesis Geranylamine Geranylamine NGeranylPhthalimide->Geranylamine Hydrazinolysis Bromoacetamide Bromoacetamide Intermediate Geranylamine->Bromoacetamide Acylation Adamantanamine 2-Adamantanamine AmidePrecursor Amide Precursor BromoacetylChloride Bromoacetyl Chloride Bromoacetamide->AmidePrecursor SQ109 SQ-109 AmidePrecursor->this compound Reduction (LiAlH4/Me3SiCl)

Caption: Improved Synthetic Workflow for SQ-109.

Logical Flow for Troubleshooting LiAlH4 Reduction

This decision tree outlines a logical approach to troubleshooting a failed or low-yielding LiAlH4 reduction of the amide precursor.

Troubleshooting_LiAlH4 Start Low/No Yield in Amide Reduction CheckLiAlH4 Is the LiAlH4 active? Start->CheckLiAlH4 ReplaceLiAlH4 Use fresh LiAlH4 CheckLiAlH4->ReplaceLiAlH4 No CheckConditions Are reaction conditions optimal? CheckLiAlH4->CheckConditions Yes ReplaceLiAlH4->CheckConditions IncreaseTemp Increase temperature (reflux in THF) CheckConditions->IncreaseTemp No (e.g., RT) UseActivator Use Me3SiCl/LiAlH4 in DCM at 0-5 °C CheckConditions->UseActivator Yes, but still low yield CheckWorkup Is workup procedure correct? IncreaseTemp->CheckWorkup UseActivator->CheckWorkup ModifyWorkup Use basic workup (e.g., 10% NaOH) Avoid acidic conditions CheckWorkup->ModifyWorkup No Success Improved Yield CheckWorkup->Success Yes ModifyWorkup->Success

Caption: Troubleshooting the Amide Reduction Step.

References

Technical Support Center: Interpreting Unexpected Data from Sq-109 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sq-109 experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected data that may arise during their work with Sq-109.

Frequently Asked Questions (FAQs)

Here are some of the most common questions about Sq-109:

1. What is the primary mechanism of action of Sq-109?

Sq-109 is a 1,2-ethylenediamine that primarily targets the MmpL3 (Mycobacterial membrane protein Large 3) transporter in Mycobacterium tuberculosis (Mtb).[1] MmpL3 is essential for transporting trehalose monomycolate (TMM), a key component of the mycobacterial cell wall. By inhibiting MmpL3, Sq-109 disrupts cell wall synthesis.

2. Is Sq-109's activity limited to Mycobacterium tuberculosis?

No, Sq-109 has broad-spectrum activity against a variety of other pathogens, including other bacteria, fungi, and protozoan parasites.[1][2][3] In organisms that lack MmpL3, Sq-109 exhibits a multi-target mechanism of action.

3. What are the known mechanisms of action in non-mycobacterial organisms?

In organisms lacking MmpL3, Sq-109 is known to:

  • Act as a protonophore uncoupler: It collapses the proton motive force across mitochondrial and plasma membranes.[4]

  • Disrupt calcium homeostasis: It can interfere with intracellular calcium levels.[5]

  • Inhibit menaquinone biosynthesis: It can interfere with the production of menaquinone, a vital component of the electron transport chain in some bacteria.[4]

4. Does Sq-109 have any effect on host immune cells?

Yes, Sq-109 has been shown to have immunomodulatory effects. It can activate the MAPK and JNK signaling pathways in macrophages, leading to the induction of a pro-inflammatory M1-type macrophage response.

5. Is Sq-109 bacteriostatic or bactericidal?

Against M. tuberculosis, Sq-109 is considered bactericidal at concentrations around its Minimum Inhibitory Concentration (MIC).[1]

Troubleshooting Guides

This section provides guidance on how to interpret and troubleshoot unexpected experimental results in a question-and-answer format.

Issue 1: Higher than Expected MIC Values for M. tuberculosis

Q: My MIC values for Sq-109 against M. tuberculosis are significantly higher than the reported range (0.16–0.64 mg/L). What could be the cause? [6][7]

A: Several factors could contribute to unexpectedly high MIC values:

  • Efflux Pump Upregulation: Resistance to Sq-109 can emerge without mutations in the mmpL3 gene. Studies have shown that upregulation of efflux pumps, particularly MmpL7, can lead to decreased susceptibility to Sq-109.[8]

    • Troubleshooting Tip: To investigate the involvement of efflux pumps, you can perform the MIC assay in the presence of a known efflux pump inhibitor. A significant decrease in the MIC in the presence of the inhibitor would suggest that efflux is contributing to the observed resistance.[8]

  • Compound Stability and Solubility: Sq-109 is a lipophilic compound. Issues with solubility and stability in your culture medium can lead to a lower effective concentration.

    • Troubleshooting Tip: Ensure that your stock solution of Sq-109 is fully dissolved in a suitable solvent like DMSO. When diluting into your final assay medium, be mindful of potential precipitation. It is advisable to visually inspect your assay plates for any signs of compound precipitation.

  • Inoculum Effect: A higher than recommended bacterial inoculum can lead to an apparent increase in the MIC.

    • Troubleshooting Tip: Ensure your bacterial inoculum is standardized according to established protocols (e.g., CLSI guidelines).

  • Assay Conditions: Variations in media composition, pH, and incubation time can all influence MIC results.

    • Troubleshooting Tip: Strictly adhere to a validated MIC determination protocol and ensure consistency across experiments.

Issue 2: Inconsistent or No Activity in Non-Mycobacterial Species

Q: I'm not observing the expected antimicrobial/antiparasitic activity of Sq-109 against an organism that lacks MmpL3. Why might this be?

A: The multi-target nature of Sq-109 in these organisms means that its efficacy can be influenced by a variety of factors:

  • Metabolic State of the Organism: Since Sq-109 can act as a mitochondrial uncoupler, its effectiveness can depend on the metabolic activity of the target organism. Organisms in a low metabolic state may be less susceptible.

  • Differences in Membrane Composition: The ability of Sq-109 to disrupt the proton motive force can be influenced by the specific lipid composition of the cell and mitochondrial membranes.

  • Calcium Homeostasis Mechanisms: The susceptibility to disruption of calcium homeostasis can vary significantly between different cell types and organisms.

  • Compound Aggregation: Lipophilic compounds can form aggregates in aqueous solutions, reducing the concentration of monomeric drug available to interact with the target cells.

    • Troubleshooting Tip: Consider including a small amount of a non-ionic surfactant like Tween-80 in your assay medium to help prevent aggregation.

Issue 3: Unexpected Cytotoxicity in Mammalian Cell Lines

Q: I'm observing higher than expected cytotoxicity of Sq-109 in my mammalian cell line experiments. What could be the reason?

A: The off-target effects of Sq-109 on mammalian cells are likely related to its mechanisms of action in non-MmpL3 organisms:

  • Mitochondrial Uncoupling: As a protonophore, Sq-109 can disrupt the mitochondrial membrane potential in mammalian cells, leading to ATP depletion and triggering apoptosis.

  • Disruption of Calcium Homeostasis: Perturbations in intracellular calcium levels are cytotoxic and can initiate apoptotic pathways.

    • Troubleshooting Tip: To investigate the mechanism of cytotoxicity, you can use specific assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or intracellular calcium levels (e.g., using Fura-2 AM).

  • Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically ≤ 0.1%).

Issue 4: Contradictory Results Between Different Assays

Q: I'm seeing conflicting data for Sq-109's activity when I compare results from a growth inhibition assay (like MIC) and a metabolic activity assay (like MTT). What could explain this?

A: This discrepancy often arises from the different endpoints measured by these assays:

  • Growth Inhibition vs. Metabolic Activity: An MIC assay measures the concentration of a compound that prevents visible growth, which is a measure of cell proliferation. An MTT assay, on the other hand, measures mitochondrial reductase activity, which is an indicator of metabolic function.

  • Mechanism of Action: A compound like Sq-109 that acts as a mitochondrial uncoupler can inhibit metabolic activity at concentrations that may not immediately halt cell division. This can lead to a lower IC50 in an MTT assay compared to the MIC from a broth dilution assay.

    • Troubleshooting Tip: When evaluating a compound with a multi-target profile like Sq-109, it is crucial to use multiple, complementary assays and to be aware of the specific endpoint each assay is measuring. Correlating results from assays that measure different aspects of cell health and function will provide a more complete picture of the compound's activity.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of Sq-109 against a range of pathogens.

Table 1: In Vitro Activity of Sq-109 against Mycobacterium tuberculosis
Strain/ProfileAssay MethodMIC (µg/mL)Reference
H37Rv (pan-susceptible)BACTEC≤0.2[1]
H37Rv (pan-susceptible)Alamar Blue≤0.39[1]
Erdman (pan-susceptible)Alamar Blue≤0.39[1]
EMB-resistantAlamar Blue0.78[1]
Clinical Isolates (DS & DR)Not specified0.16–0.64[6][7]
Pre-XDR Strains (susceptible)Not specified0.25 - 1.0[8]
Table 2: In Vitro Activity of Sq-109 against Other Bacteria
OrganismStrain(s)MIC Range (µg/mL)Reference
Helicobacter pyloriClinical Isolates2.5–15[1]
Mycobacterium aviumNot specified4–16[1]
Mycobacterium marinumNot specified4–16[1]
Mycobacterium chelonaeNot specified4–16[1]
Mycobacterium abscessusNot specified4–16[1]
Table 3: In Vitro Activity of Sq-109 against Fungal Pathogens
OrganismAssay MethodIC50/MIC (µg/mL)Reference
Candida albicansNot specified3.3 (IC50)[2]
Saccharomyces cerevisiaeNot specified1.1 (IC50)[2]
Candida spp.Not specified1–8 (MIC)[2]
Aspergillus fumigatusNot specified8 (MIC)[2]
Various Fungal PathogensBroth Microdilution0.125 to >64 (MIC)[5]
Table 4: In Vitro Activity of Sq-109 against Protozoan Parasites
OrganismLife Cycle StageIC50 (µM)Reference
Trypanosoma bruceiTrypomastigote0.320[9]
Trypanosoma cruziTrypomastigote2.65[9]
Trypanosoma cruziEpimastigote12.6[9]
Trypanosoma cruziAmastigote (intracellular)0.610[9]
Leishmania donovaniPromastigote0.175[9]
Leishmania donovaniAmastigote1.38[9]
Toxoplasma gondiiNot specified1.82[9]
Plasmodium falciparumAsexual Blood Stage1.58[10][11]
Plasmodium falciparumImmature Gametocyte0.38[10][11]
Plasmodium falciparumLate-Stage Gametocyte0.14[10][11]
Table 5: Cytotoxicity of Sq-109 against Mammalian Cells
Cell LineIC50/CC50 (µM)Reference
U2OS (human osteosarcoma)2.95 (CC50)[9]

Experimental Protocols

Detailed Methodology: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is a general guideline and may need to be optimized for specific bacterial or fungal species.

  • Preparation of Sq-109 Stock Solution:

    • Dissolve Sq-109 in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

  • Preparation of Assay Plates:

    • In a 96-well microtiter plate, add 50 µL of sterile broth medium to all wells.

    • Add 50 µL of the Sq-109 stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate, typically to the 10th or 11th well. Discard the final 50 µL from the last dilution well. The 12th well will serve as a growth control (no drug).

  • Inoculum Preparation:

    • Grow the microbial culture to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Determining the MIC:

    • The MIC is the lowest concentration of Sq-109 that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Detailed Methodology: MTT Cytotoxicity Assay

This protocol is a general guideline for assessing the cytotoxicity of Sq-109 against adherent mammalian cell lines.

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of Sq-109 in culture medium from your stock solution.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Sq-109. Include wells with medium and the corresponding DMSO concentration as a vehicle control, and wells with medium only as a blank.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the Sq-109 concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

sq109_mechanism cluster_mycobacterium Mycobacterium tuberculosis cluster_other Other Pathogens (e.g., Fungi, Parasites) Sq-109_myco Sq-109 MmpL3 MmpL3 Transporter Sq-109_myco->MmpL3 Inhibits TMM Trehalose Monomycolate (TMM) MmpL3->TMM Transports CellWall Cell Wall Synthesis TMM->CellWall Precursor for Inhibition->CellWall Disruption Sq-109_other Sq-109 Mitochondrion Mitochondrion Sq-109_other->Mitochondrion ProtonMotiveForce Proton Motive Force Sq-109_other->ProtonMotiveForce Collapses CalciumHomeostasis Ca2+ Homeostasis Sq-109_other->CalciumHomeostasis Disrupts Mitochondrion->ProtonMotiveForce Maintains ATP_Synthase ATP Synthesis ProtonMotiveForce->ATP_Synthase Drives

Caption: Dual mechanisms of action of Sq-109.

macrophage_activation Sq-109 Sq-109 Macrophage Macrophage Sq-109->Macrophage Stimulates MAPK_JNK MAPK / JNK Pathways Macrophage->MAPK_JNK Activates M1_Polarization M1 Polarization (Pro-inflammatory) MAPK_JNK->M1_Polarization Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) M1_Polarization->Cytokines iNOS iNOS Production M1_Polarization->iNOS Intracellular_Killing Enhanced Killing of Intracellular Pathogens Cytokines->Intracellular_Killing iNOS->Intracellular_Killing

Caption: Sq-109 induced macrophage activation pathway.

mic_workflow Start Start: Prepare Sq-109 Serial Dilutions in 96-well Plate Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Read Read Results (Visual or OD600) Incubate->Read End Determine MIC: Lowest Concentration with No Visible Growth Read->End

Caption: Broth microdilution MIC assay workflow.

mtt_workflow Seed Seed Mammalian Cells in 96-well Plate Treat Treat Cells with Serial Dilutions of Sq-109 Seed->Treat Incubate_Cells Incubate for Desired Exposure Time (e.g., 24-72h) Treat->Incubate_Cells Add_MTT Add MTT Reagent to Each Well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and Determine IC50 Read_Absorbance->Analyze

Caption: MTT cytotoxicity assay workflow.

References

Technical Support Center: Overcoming Challenges in SQ-109 Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of SQ-109 in biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of SQ-109 using LC-MS/MS.

Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for SQ-109. What are the potential causes and solutions?

Answer:

Poor peak shape for SQ-109, a lipophilic diamine, can arise from several factors related to the chromatographic conditions and sample matrix.

  • Secondary Interactions: SQ-109 has two amine groups that can interact with residual silanols on the surface of C18 columns, leading to peak tailing.

    • Solution:

      • Use a column with end-capping or a different stationary phase (e.g., embedded polar group).

      • Acidify the mobile phase with a low concentration of formic acid (e.g., 0.1%) to protonate the amine groups and reduce silanol interactions.

      • Ensure the pH of the mobile phase is at least 2 pH units below the pKa of the amine groups.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak fronting.

    • Solution:

      • Dilute the sample.

      • Reduce the injection volume.

  • Inappropriate Sample Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution:

      • Ensure the sample solvent composition is as close as possible to the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of matrix components can lead to a general deterioration of peak shape.

    • Solution:

      • Implement a robust sample preparation method to remove interferences.

      • Use a guard column to protect the analytical column.

      • Flush the column with a strong solvent.

Question: My SQ-109 signal is low or inconsistent. What are the likely causes and how can I improve sensitivity?

Answer:

Low or inconsistent signal for SQ-109 can be attributed to issues with sample preparation, ionization, or matrix effects.

  • Poor Extraction Recovery: SQ-109 is lipophilic and can bind to plastics and proteins.

    • Solution:

      • Optimize the extraction method. Protein precipitation is a common first step, but a more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to achieve higher recovery and cleaner extracts.

      • Use low-binding microcentrifuge tubes and pipette tips.

      • Evaluate different extraction solvents and pH conditions.

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix can interfere with the ionization of SQ-109 in the mass spectrometer source.

    • Solution:

      • Improve chromatographic separation to resolve SQ-109 from interfering matrix components.

      • Optimize the sample preparation method to remove phospholipids and other interfering substances.

      • Use a deuterated internal standard (e.g., SQ-109-d4) to compensate for matrix effects.[1]

      • Dilute the sample to reduce the concentration of matrix components.

  • Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer may not be optimized for SQ-109.

    • Solution:

      • Perform a compound optimization (tuning) to determine the optimal precursor and product ions, collision energy, and other MS parameters.

      • Ensure the ESI source parameters (e.g., gas flows, temperature, voltage) are optimized for SQ-109.

  • Analyte Instability: SQ-109 may be degrading in the biological matrix or during sample processing.

    • Solution:

      • Conduct stability studies at various temperatures (bench-top, auto-sampler, freeze-thaw cycles) to assess the stability of SQ-109 in the specific biological matrix.

      • Keep samples on ice or at 4°C during processing and in the autosampler.

Frequently Asked Questions (FAQs)

Q1: What is the most common sample preparation technique for SQ-109 in plasma?

A1: Protein precipitation with a solvent like acetonitrile or methanol is a common starting point due to its simplicity. However, for complex matrices or to mitigate significant matrix effects, more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to achieve the necessary sensitivity and accuracy.

Q2: How can I assess and quantify matrix effects for my SQ-109 assay?

A2: Matrix effects can be evaluated by comparing the peak area of SQ-109 in a post-extraction spiked sample (analyte added to the extracted blank matrix) to the peak area of SQ-109 in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard necessary for SQ-109 quantification?

A3: While not strictly mandatory for all applications, the use of a stable isotope-labeled internal standard (SIL-IS), such as SQ-109-d4, is highly recommended.[1] A SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, allowing for more accurate and precise quantification by correcting for these variations.

Q4: What are the key considerations for quantifying SQ-109 in tissue samples like lung and spleen?

A4: Quantifying SQ-109 in tissues presents additional challenges compared to plasma.

  • Homogenization: Tissues must be thoroughly homogenized to ensure the drug is released into the extraction solvent.

  • Extraction Efficiency: The high lipid content in some tissues can affect extraction recovery. The extraction method needs to be optimized to efficiently extract the lipophilic SQ-109 from the tissue matrix.

  • Matrix Effects: Tissue homogenates are often "dirtier" than plasma extracts, leading to more significant matrix effects. A robust cleanup step is crucial.

  • Stability: The potential for enzymatic degradation of SQ-109 may be higher in tissue homogenates. It is important to assess the stability of the analyte during the homogenization and extraction process.

Q5: What are typical LC-MS/MS parameters for SQ-109 analysis?

A5: While specific parameters should be optimized for the instrument being used, a typical starting point would be:

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: These need to be determined by infusing an SQ-109 standard into the mass spectrometer.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for bioanalytical method validation. Note: These values are illustrative and should be established for each specific method and laboratory.

Table 1: SQ-109 Extraction Recovery from Biological Matrices

Biological MatrixExtraction MethodMean Recovery (%)% RSD
Human PlasmaProtein Precipitation85.25.8
Mouse Lung HomogenateLLE78.98.2
Mouse Spleen HomogenateSPE82.57.1

Table 2: Matrix Effects for SQ-109 in Different Biological Matrices

Biological MatrixMatrix Factor (MF)% RSDClassification
Human Plasma0.924.5Minor Suppression
Mouse Lung Homogenate0.7811.2Moderate Suppression
Mouse Spleen Homogenate0.859.7Minor to Moderate Suppression

Table 3: Linearity and Sensitivity of a Typical SQ-109 LC-MS/MS Assay

ParameterValue
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
LLOQ Accuracy (% Bias)± 15%
LLOQ Precision (% CV)< 15%

Experimental Protocols & Workflows

Detailed Methodology for SQ-109 Quantification in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of internal standard working solution (e.g., SQ-109-d4 at 100 ng/mL).

    • Vortex briefly.

    • Add 200 µL of cold acetonitrile.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system

    • Column: C18, 50 x 2.1 mm, 1.8 µm

    • Column Temperature: 40°C

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI Positive

    • MRM Transitions: To be optimized (e.g., monitor precursor ion to most abundant product ion).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Tissue Homogenate) add_is Add Internal Standard (SQ-109-d4) sample->add_is extract Protein Precipitation or LLE / SPE add_is->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification of SQ-109 Concentration calibrate->quantify

Caption: Experimental workflow for SQ-109 quantification.

troubleshooting_workflow cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Problem Observed: Low/Inconsistent Signal or Poor Peak Shape check_ms 1. Check MS Performance (System Suitability, Tuning) start->check_ms check_lc 2. Evaluate Chromatography (Peak Shape, Retention Time) start->check_lc check_sample_prep 3. Assess Sample Prep (Recovery, Matrix Effects) start->check_sample_prep check_stability 4. Investigate Analyte Stability (Freeze-Thaw, Bench-Top) start->check_stability solution_ms Re-tune Instrument Optimize Source Parameters check_ms->solution_ms solution_lc Change Mobile Phase pH Use Different Column Clean/Replace Column check_lc->solution_lc solution_sample_prep Optimize Extraction Method Use SIL-IS Dilute Sample check_sample_prep->solution_sample_prep solution_stability Keep Samples Cold Minimize Processing Time check_stability->solution_stability

Caption: Troubleshooting workflow for SQ-109 analysis.

References

Validation & Comparative

A Head-to-Head Battle in the Petri Dish: SQ-109 Versus Ethambutol for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for more effective treatments against Mycobacterium tuberculosis is a paramount challenge. This guide provides an in-depth comparison of the in vitro efficacy of SQ-109, a novel drug candidate, and ethambutol, a long-standing first-line antitubercular agent. By examining their mechanisms of action, minimum inhibitory concentrations (MICs), and the experimental methods used to determine these, we offer a comprehensive resource for evaluating their potential roles in future tuberculosis therapies.

At a Glance: Key Efficacy Data

The in vitro potency of an antimicrobial agent is a critical indicator of its potential clinical utility. The following table summarizes the minimum inhibitory concentrations (MICs) of SQ-109 and ethambutol against various strains of Mycobacterium tuberculosis, including drug-resistant isolates.

DrugM. tuberculosis Strain(s)MIC (µg/mL)MIC (µM)Reference
SQ-109 H37Rv, Erdman, and drug-resistant strains0.12 - 0.780.36 - 2.36
Drug-sensitive and drug-resistant clinical isolates0.16 - 0.640.48 - 1.94
Ethambutol M. tuberculosis (general)5 - 724.5 - 34.3
Ethambutol-resistant M. tuberculosis184900.5

Delving into the Mechanisms of Action

Both SQ-109 and ethambutol target the intricate cell wall of Mycobacterium tuberculosis, a crucial structure for the bacterium's survival and pathogenicity. However, they achieve this through distinct molecular mechanisms.

SQ-109: A Clog in the Mycolic Acid Pipeline

SQ-109 exerts its antimycobacterial effect by inhibiting MmpL3, a transmembrane transporter essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids. By blocking MmpL3, SQ-109 effectively halts the assembly of the outer mycolic acid layer of the mycobacterial cell wall, leading to bacterial death.

cluster_cell_membrane Cell Membrane MmpL3 MmpL3 Transporter Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall Component) MmpL3->Mycolic_Acid_Layer Incorporation TMM_precursor Trehalose Monomycolate (TMM) Precursor TMM TMM TMM_precursor->TMM Synthesis TMM->MmpL3 Transport SQ109 SQ-109 This compound->MmpL3 Inhibits

Mechanism of Action of SQ-109.

Ethambutol: Disrupting Arabinogalactan Synthesis

Ethambutol targets a different component of the cell wall: arabinogalactan. It achieves this by inhibiting arabinosyltransferases, specifically EmbA, EmbB, and EmbC. These enzymes are critical for the polymerization of arabinose into the arabinan domains of arabinogalactan and lipoarabinomannan (LAM), both essential components of the mycobacterial cell envelope. Inhibition of these enzymes disrupts the integrity of the cell wall, making the bacterium more susceptible to other drugs and host immune responses.

cluster_cell_wall_synthesis Cell Wall Synthesis Pathway Arabinose_precursors Arabinose Precursors Arabinosyltransferases Arabinosyltransferases (EmbA, EmbB, EmbC) Arabinose_precursors->Arabinosyltransferases Substrate Arabinan Arabinan Polymer Arabinogalactan_LAM Arabinogalactan & Lipoarabinomannan (LAM) Arabinan->Arabinogalactan_LAM Incorporation Arabinosyltransferases->Arabinan Polymerization Ethambutol Ethambutol Ethambutol->Arabinosyltransferases Inhibits

Mechanism of Action of Ethambutol.

In Vitro Synergy: A Lack of Interaction

Studies investigating the combined effect of SQ-109 and ethambutol have shown that the two drugs do not exhibit synergistic or additive effects in vitro. This lack of interaction is likely due to their distinct targets within the cell wall biosynthesis pathway. While SQ-109 demonstrates synergy with other first-line drugs like isoniazid and rifampicin, its combination with ethambutol does not appear to offer an enhanced inhibitory effect.

Experimental Protocols: How Efficacy is Measured

The determination of MIC values is a cornerstone of antimicrobial drug evaluation. The following outlines a typical experimental workflow for assessing the in vitro susceptibility of M. tuberculosis to antimicrobial agents using a broth microdilution method, such as the BACTEC MGIT 960 system.

Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum Start->Prepare_Inoculum Inoculate_Tubes Inoculate MGIT Tubes Containing Drug Dilutions and Growth Medium Prepare_Inoculum->Inoculate_Tubes Serial_Dilution Prepare Serial Dilutions of SQ-109 and Ethambutol Serial_Dilution->Inoculate_Tubes Incubate Incubate Tubes in BACTEC MGIT 960 Instrument Inoculate_Tubes->Incubate Monitor_Growth Monitor for Bacterial Growth (Fluorescence Detection) Incubate->Monitor_Growth Monitor_Growth->Incubate No Growth Detected Determine_MIC Determine MIC: Lowest Concentration with No Growth Monitor_Growth->Determine_MIC Growth Detected in Control, Not in Test End End Determine_MIC->End

Workflow for MIC Determination using BACTEC MGIT 960.

Detailed Methodologies:

  • Bacterial Strains and Culture Conditions: The reference strain M. tuberculosis H37Rv and various clinical isolates (both drug-susceptible and drug-resistant) are typically used. Bacteria are cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.

  • Drug Preparation: Stock solutions of SQ-109 and ethambutol are prepared in dimethyl sulfoxide (DMSO) and sterilized water, respectively. Serial twofold dilutions are then made in culture medium to achieve the desired final concentrations for testing.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted to match a McFarland standard (typically 0.5), which corresponds to a known bacterial density. This suspension is then further diluted to obtain the final inoculum size.

  • Susceptibility Testing: The BACTEC MGIT™ 960 system is a common platform for mycobacterial susceptibility testing. It utilizes tubes containing a modified Middlebrook 7H9 broth and an oxygen-quenched fluorescent sensor.

    • A standardized inoculum of the M. tuberculosis isolate is added to tubes containing various concentrations of the test drug, as well as a drug-free growth control tube.

    • The tubes are placed into the BACTEC MGIT 960 instrument, which incubates them at 37°C and monitors for fluorescence.

    • Bacterial growth consumes oxygen, causing the sensor to fluoresce. The instrument automatically detects this increase in fluorescence.

    • The MIC is determined as the lowest drug concentration that prevents a significant increase in fluorescence compared to the drug-free control after a defined incubation period (typically 4 to 13 days).

Conclusion

In vitro studies demonstrate that SQ-109 is a highly potent inhibitor of Mycobacterium tuberculosis, exhibiting significantly lower MIC values than ethambutol against both drug-sensitive and drug-resistant strains. While both drugs target the mycobacterial cell wall, their distinct mechanisms of action result in a lack of synergistic interaction. The superior potency of SQ-109 in these preclinical studies underscores its potential as a valuable addition to future tuberculosis treatment regimens, warranting further investigation in clinical settings.

A Head-to-Head Comparison: SQ-109 vs. Bedaquiline Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. This guide provides a detailed comparison of two promising anti-tubercular agents, SQ-109 and bedaquiline, focusing on their in vitro efficacy as determined by the Minimum Inhibitory Concentration (MIC). This document summarizes key experimental data, provides a detailed methodology for MIC determination, and visualizes the drugs' mechanisms of action to aid researchers in their ongoing efforts to combat tuberculosis.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is a critical measure of a drug's potency against a specific microorganism. The following table summarizes the MIC values for SQ-109 and bedaquiline against various strains of M. tuberculosis, including the pan-susceptible reference strain H37Rv, as well as MDR and XDR clinical isolates.

DrugMtb StrainMIC Range (µg/mL)Assay Method
SQ-109 H37Rv (pan-susceptible)0.2 - 0.78[1]Microbroth dilution / BACTEC
Erdman (pan-susceptible)0.7 - 1.56 (as µM)Microbroth dilution
Drug-Resistant Strains0.7 - 1.56 (as µM)Microbroth dilution
MDR and pre-XDR clinical isolates0.2 - 0.78[1]Not Specified
Over 50 clinical isolates (drug-sensitive, single-drug-resistant, and MDR)0.16 - 0.64Not Specified
Bedaquiline H37Rv (pan-susceptible)0.015 - 0.067H9 Broth Microdilution
H37Rv (pan-susceptible)0.062BACTEC
H37Rv (pan-susceptible)0.25Microdilution
MDR clinical isolatesMIC₅₀: 0.12, MIC₉₀: 0.25Not Specified
pre-XDR clinical isolatesMIC₅₀: 0.25, MIC₉₀: 0.5Not Specified
XDR clinical isolatesMIC₅₀: 1.0, MIC₉₀: 32Not Specified

Experimental Protocols: Determination of Minimum Inhibitory Concentration

A variety of methods are employed to determine the MIC of anti-tubercular agents. The Resazurin Microtiter Assay (REMA) is a commonly used, rapid, and low-cost colorimetric method.

Resazurin Microtiter Assay (REMA)

1. Preparation of Media and Reagents:

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.1% casitone, 0.5% glycerol, and 10% OADC (oleic acid, albumin, dextrose, and catalase).

  • Drug Solutions: Prepare stock solutions of the test compounds (SQ-109 and bedaquiline) in an appropriate solvent (e.g., DMSO). Further dilute in 7H9 broth to achieve the desired concentration range for serial dilutions.

  • Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store at 4°C for up to one week.

2. Inoculum Preparation:

  • Culture M. tuberculosis (e.g., H37Rv or clinical isolates) in 7H9 broth until the mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

  • Further dilute the inoculum 1:20 in 7H9 broth to achieve the final desired cell concentration.

3. Assay Procedure:

  • Dispense 100 µL of sterile 7H9 broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the appropriate drug dilution to the first well of each row and perform two-fold serial dilutions down the plate.

  • Add 100 µL of the prepared Mtb inoculum to each well, including a drug-free growth control well.

  • Include a sterile control well containing only media.

  • To prevent evaporation, add sterile water to the perimeter wells of the plate.

  • Seal the plate in a plastic bag and incubate at 37°C for 7 days.

4. Reading the Results:

  • After the incubation period, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plate at 37°C for 24-48 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Visualizing the Mechanisms of Action and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for MIC determination and the distinct mechanisms of action of SQ-109 and bedaquiline.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_media Prepare 7H9 Broth dispense_media Dispense Media into 96-well Plate prep_media->dispense_media prep_drug Prepare Drug Dilutions add_drug Add Drug Serial Dilutions prep_drug->add_drug prep_inoculum Prepare Mtb Inoculum add_inoculum Inoculate with Mtb prep_inoculum->add_inoculum dispense_media->add_drug add_drug->add_inoculum incubate Incubate at 37°C for 7 days add_inoculum->incubate add_resazurin Add Resazurin Indicator incubate->add_resazurin reincubate Re-incubate for 24-48h add_resazurin->reincubate read_results Read Color Change (Blue to Pink) reincubate->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination using a colorimetric assay.

Drug_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis Cell MmpL3 MmpL3 Transporter Cell_Wall Cell Wall Synthesis MmpL3->Cell_Wall ATP_Synthase ATP Synthase Energy_Production ATP Production (Energy) ATP_Synthase->Energy_Production SQ109 SQ-109 This compound->MmpL3 Inhibits Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits

Comparative mechanisms of action for SQ-109 and bedaquiline against Mtb.

References

Synergistic Potential of SQ-109 with First-Line Tuberculosis Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and potentially reducing treatment duration. This guide provides a comprehensive comparison of the synergistic effects of SQ-109, a novel diamine antibiotic, with the cornerstone first-line anti-TB drugs, isoniazid and rifampicin. The information presented is based on preclinical in vitro and in vivo experimental data.

In Vitro Synergy: Quantitative Analysis

The synergistic interaction of SQ-109 with isoniazid and rifampicin has been demonstrated in Mycobacterium tuberculosis H37Rv cultures. The primary method for quantifying this synergy is the checkerboard assay, with results often interpreted using the Fractional Inhibitory Concentration (FIC) index or similar metrics.

Data Summary
Drug CombinationConcentration (in terms of MIC)Observed EffectReference
SQ-109 + Isoniazid0.5 MIC SQ-109 + 0.5 MIC IsoniazidStrong Synergy[1][2][3]
SQ-109 + Rifampicin0.5 MIC SQ-109 + 0.1 MIC RifampicinPotent Synergy (>99% growth inhibition)[1][2][3]
SQ-109 + Rifampicin0.2 MIC SQ-109 + 0.5 MIC RifampicinSynergy[1]
SQ-109 + Rifampicin0.2 MIC SQ-109 + 0.25 MIC RifampicinAdditive Interaction[1]
SQ-109 + EthambutolVariousNo Synergy or Additive Effects[1][2][3]
SQ-109 + PyrazinamideVariousNo Synergy or Additive Effects[1][2][3]
SQ-109 + StreptomycinVariousAdditive Effects[1][2][3]

Note: The Minimum Inhibitory Concentration (MIC) for SQ-109 against M. tuberculosis H37Rv is in the range of 0.16 to 0.64 µg/ml.[2]

The synergy between SQ-109 and rifampicin is particularly noteworthy, as it is maintained even against rifampicin-resistant M. tuberculosis strains, with SQ-109 effectively lowering the MIC of rifampicin in these strains.[1][2][3]

In Vivo Efficacy: Murine Model of Chronic Tuberculosis

In vivo studies using a mouse model of chronic tuberculosis have corroborated the synergistic effects observed in vitro. When SQ-109 was substituted for ethambutol in a regimen containing isoniazid and rifampicin, a significant improvement in therapeutic outcome was observed.

Data Summary
Treatment RegimenDurationReduction in Lung Bacterial Load (CFU)Reference
Isoniazid + Rifampicin + SQ-1098 weeks1.5 log10 lower than Isoniazid + Rifampicin + Ethambutol[2]

This enhanced efficacy suggests that incorporating SQ-109 into existing treatment regimens could lead to a more rapid and effective clearance of M. tuberculosis.

Experimental Protocols

In Vitro Synergy Testing: BACTEC 460 System

The synergistic activity of SQ-109 with first-line anti-TB drugs was evaluated using the BACTEC 460 radiometric system. This method measures the metabolic activity of M. tuberculosis by detecting the release of 14CO2 from a 14C-labeled substrate.

Methodology:

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standard turbidity.

  • Drug Dilutions: Serial dilutions of SQ-109, isoniazid, and rifampicin are prepared in culture medium.

  • Checkerboard Assay: In a 96-well plate format, the drugs are combined in various concentrations, creating a matrix of drug combinations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated in the BACTEC 460 instrument.

  • Data Acquisition: The instrument monitors the growth index (GI) daily, which is a measure of the 14CO2 produced.

  • Synergy Determination: Drug interactions are evaluated based on quotient values derived from the growth indices of cultures treated with a single drug versus a combination of drugs. A quotient significantly less than 1 indicates synergy.[1][2][3]

In Vivo Efficacy Study: Murine Model

The in vivo synergistic effect was assessed in a well-established mouse model of chronic tuberculosis.

Methodology:

  • Infection: Mice are infected with a standardized dose of M. tuberculosis H37Rv via aerosol exposure to establish a chronic infection in the lungs.

  • Treatment Groups: After a set period to allow the infection to establish, mice are randomized into different treatment groups (e.g., Isoniazid + Rifampicin + Ethambutol vs. Isoniazid + Rifampicin + SQ-109).

  • Drug Administration: Drugs are administered orally at clinically relevant doses for a specified duration (e.g., 8 weeks).

  • Outcome Measurement: At various time points, mice are euthanized, and their lungs are harvested. The bacterial load is quantified by plating serial dilutions of lung homogenates on nutrient agar and counting the resulting colony-forming units (CFU).

  • Statistical Analysis: The log10 CFU counts between different treatment groups are compared to determine statistically significant differences in efficacy.[2]

Visualizing the Mechanisms and Workflows

Mechanism of Action of SQ-109

SQ-109 exhibits a multi-target mechanism of action, which likely contributes to its synergistic potential. It primarily inhibits the MmpL3 transporter, a crucial component in the synthesis of the mycobacterial cell wall. Additionally, it disrupts the proton motive force across the bacterial membrane and may interfere with menaquinone biosynthesis.

SQ-109 Mechanism of Action cluster_membrane Mycobacterial Cell Membrane MmpL3 MmpL3 Proton Motive Force Proton Motive Force Menaquinone Biosynthesis Menaquinone Biosynthesis SQ-109 SQ-109 SQ-109->MmpL3 Inhibits SQ-109->Proton Motive Force Disrupts SQ-109->Menaquinone Biosynthesis Interferes with

Caption: Proposed multi-target mechanism of action of SQ-109.

Experimental Workflow for In Vitro Synergy Testing

The checkerboard assay performed using the BACTEC 460 system is a systematic approach to evaluating drug interactions.

In Vitro Synergy Workflow Start Start Prepare Drug Dilutions Prepare Drug Dilutions Start->Prepare Drug Dilutions Prepare M. tuberculosis Inoculum Prepare M. tuberculosis Inoculum Start->Prepare M. tuberculosis Inoculum Checkerboard Assay Setup Checkerboard Assay Setup Prepare Drug Dilutions->Checkerboard Assay Setup Prepare M. tuberculosis Inoculum->Checkerboard Assay Setup Inoculate Assay Plate Inoculate Assay Plate Checkerboard Assay Setup->Inoculate Assay Plate Incubate in BACTEC 460 Incubate in BACTEC 460 Inoculate Assay Plate->Incubate in BACTEC 460 Monitor Growth Index Monitor Growth Index Incubate in BACTEC 460->Monitor Growth Index Calculate Synergy (FIC Index) Calculate Synergy (FIC Index) Monitor Growth Index->Calculate Synergy (FIC Index) End End Calculate Synergy (FIC Index)->End

Caption: Workflow for assessing in vitro drug synergy.

Logical Relationship of Synergistic Action

The synergy between SQ-109, isoniazid, and rifampicin stems from their distinct mechanisms of action targeting different essential pathways in M. tuberculosis. This multi-pronged attack likely hinders the bacterium's ability to develop resistance and enhances overall killing.

Synergy Logic SQ-109 SQ-109 Cell Wall Synthesis Cell Wall Synthesis SQ-109->Cell Wall Synthesis Inhibits Isoniazid Isoniazid Mycolic Acid Synthesis Mycolic Acid Synthesis Isoniazid->Mycolic Acid Synthesis Inhibits Rifampicin Rifampicin RNA Synthesis RNA Synthesis Rifampicin->RNA Synthesis Inhibits M. tuberculosis M. tuberculosis Cell Wall Synthesis->M. tuberculosis Mycolic Acid Synthesis->M. tuberculosis RNA Synthesis->M. tuberculosis Enhanced Killing Enhanced Killing M. tuberculosis->Enhanced Killing

References

Additive Antimicrobial Effects of SQ-109 in Combination with Streptomycin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic strategies, including the exploration of new drug combinations. SQ-109, a 1,2-diamine derivative, is a promising anti-tubercular agent that targets MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall. This guide provides a comprehensive overview of the in vitro interaction between SQ-109 and the first-line aminoglycoside antibiotic, streptomycin. Experimental data from key studies are presented to objectively compare the efficacy of this combination and provide researchers with detailed methodologies.

In Vitro Interaction: An Additive Relationship

Studies have consistently demonstrated an additive interaction between SQ-109 and streptomycin against Mycobacterium tuberculosis. This is in contrast to the synergistic effects observed when SQ-109 is combined with other first-line anti-tubercular drugs such as isoniazid and rifampicin. An additive effect implies that the combined inhibitory action of the two drugs is equal to the sum of their individual effects.

Quantitative Analysis of Drug Interactions

The interaction between SQ-109 and streptomycin has been primarily evaluated using the checkerboard titration method with the BACTEC 460 system. The nature of the interaction is determined by calculating a synergy quotient or a Fractional Inhibitory Concentration Index (FICI).

While the definitive study by Chen et al. (2006) concluded an additive effect based on synergy quotients, the specific raw data from these experiments are not publicly available in the publication. The interpretation of the interaction is based on the following criteria:

Interaction TypeSynergy Quotient (x/y)Fractional Inhibitory Concentration Index (FICI)
Synergy< 0.5≤ 0.5
Additive 0.5 - 0.75 > 0.5 to ≤ 1.0
No Effect> 0.75 to < 2.0> 1.0 to < 4.0
Antagonism≥ 2.0≥ 4.0

Table 1: Interpretation of drug interaction based on synergy quotient and FICI values.

Experimental Protocols

Checkerboard Titration Assay using the BACTEC 460 System

This method is a standard in vitro technique to assess the interaction between two antimicrobial agents.

Objective: To determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic) between SQ-109 and streptomycin against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

  • SQ-109 (stock solution of known concentration)

  • Streptomycin (stock solution of known concentration)

  • BACTEC 12B vials

  • BACTEC 460 TB System

  • 96-well microtiter plates

Methodology:

  • Preparation of Drug Dilutions: Serial twofold dilutions of SQ-109 and streptomycin are prepared in Middlebrook 7H9 broth.

  • Checkerboard Setup: In a 96-well plate, the dilutions of SQ-109 are added to the wells in the vertical orientation (rows), while the dilutions of streptomycin are added in the horizontal orientation (columns). This creates a matrix of wells containing various combinations of the two drugs.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 1.0, which is then further diluted to achieve a final concentration of approximately 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the checkerboard plate is inoculated with the bacterial suspension.

  • Transfer to BACTEC Vials: The contents of each well are transferred to a corresponding BACTEC 12B vial.

  • Incubation and Monitoring: The BACTEC vials are incubated in the BACTEC 460 instrument. The growth of mycobacteria is monitored daily by measuring the production of 14CO2, which is expressed as a Growth Index (GI).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that inhibits 99% of the bacterial growth compared to the drug-free control.

  • Calculation of Synergy Quotient: The synergy quotient (x/y) is calculated, where 'x' is the growth index obtained with the drug combination and 'y' is the growth index with the more effective of the two drugs when tested alone at the same concentration. An x/y value between 0.5 and 0.75 indicates an additive effect.

Visualizing the Experimental Workflow and Interaction

Experimental Workflow for Checkerboard Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis A Prepare serial dilutions of SQ-109 and Streptomycin C Dispense drug dilutions into 96-well plate (Checkerboard format) A->C B Prepare M. tuberculosis inoculum D Inoculate wells with M. tuberculosis B->D C->D E Transfer well contents to BACTEC 12B vials D->E F Incubate in BACTEC 460 System E->F G Monitor Growth Index (GI) daily F->G H Determine MIC of each drug alone and in combination G->H I Calculate Synergy Quotient (x/y) H->I J Classify Interaction (Synergistic, Additive, etc.) I->J

Caption: Workflow of the checkerboard assay using the BACTEC 460 system.

Proposed Mechanism of Additive Interaction

The additive interaction between SQ-109 and streptomycin likely results from their independent mechanisms of action targeting different essential pathways in M. tuberculosis.

G cluster_sq109 SQ-109 cluster_streptomycin Streptomycin This compound SQ-109 mmpl3 MmpL3 Transporter This compound->mmpl3 inhibition1 This compound->inhibition1 mycolic_acid Mycolic Acid Transport mmpl3->mycolic_acid cell_wall Cell Wall Synthesis mycolic_acid->cell_wall bacterial_death Inhibition of M. tuberculosis Growth (Additive Effect) cell_wall->bacterial_death inhibition1->mmpl3 streptomycin Streptomycin ribosome 30S Ribosomal Subunit streptomycin->ribosome inhibition2 streptomycin->inhibition2 protein_synthesis Protein Synthesis ribosome->protein_synthesis protein_synthesis->bacterial_death inhibition2->ribosome

Caption: Independent mechanisms of action leading to an additive effect.

Conclusion

The in vitro evidence indicates an additive interaction between SQ-109 and streptomycin against Mycobacterium tuberculosis. This suggests that a combination of these two drugs would likely result in an antibacterial effect that is the sum of their individual activities. While no synergistic enhancement is observed, the absence of antagonism is a positive finding. Further in vivo studies would be necessary to validate the clinical relevance of this additive relationship in a therapeutic setting. Researchers investigating novel combination therapies for tuberculosis may consider this additive interaction when designing new treatment regimens.

Lack of Synergy Between SQ-109 and First-Line Tuberculosis Drugs Ethambutol and Pyrazinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tuberculosis drug candidate SQ-109 in combination with the first-line drugs ethambutol (EMB) and pyrazinamide (PZA). Experimental data from in vitro studies consistently demonstrate a lack of synergistic or additive interaction between SQ-109 and these two agents. This finding is critical for the strategic development of new, more effective combination therapies for tuberculosis (TB). While in vivo studies suggest SQ-109 may be a more potent replacement for ethambutol in standard regimens, this enhancement is not attributed to a synergistic mechanism.

Mechanism of Action: Distinct and Unrelated Pathways

The absence of synergy between SQ-109 and ethambutol or pyrazinamide can be attributed to their fundamentally different mechanisms of action. SQ-109 targets the transport of mycolic acids, essential components of the mycobacterial cell wall, by inhibiting the MmpL3 transporter. In contrast, ethambutol disrupts the synthesis of another crucial cell wall component, arabinogalactan, while pyrazinamide, a prodrug, is converted to its active form, pyrazinoic acid, which is thought to disrupt membrane potential and energy production. These pathways operate independently, offering no clear opportunity for mutual potentiation.

cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Energy Cellular Respiration & Energy TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transported across inner membrane MycolicAcids Mycolic Acids MmpL3->MycolicAcids Incorporation into cell wall Arabinogalactan Arabinogalactan Synthesis EMB Ethambutol EMB->Arabinogalactan INHIBITS SQ109 SQ-109 This compound->MmpL3 INHIBITS PZA_pro Pyrazinamide (Prodrug) PZA_active Pyrazinoic Acid PZA_pro->PZA_active Converted by PncA enzyme Membrane Membrane Energy & Transport PZA_active->Membrane DISRUPTS

Figure 1: Mechanisms of Action for SQ-109, Ethambutol, and Pyrazinamide.

Quantitative Analysis of Drug Interactions

The interaction between SQ-109 and other anti-TB drugs is quantitatively assessed using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). The FICI value categorizes the interaction as synergistic (≤0.5), additive (>0.5 to 1.0), indifferent (>1.0 to 4.0), or antagonistic (>4.0).

In vitro studies measuring the FICI for SQ-109 in combination with ethambutol and pyrazinamide against Mycobacterium tuberculosis H37Rv have found no evidence of synergy. The results, summarized in the table below, show FICI values in the "indifferent" or "no interaction" range.

Drug CombinationOrganismFICI ValueInterpretation
SQ-109 + Ethambutol M. tuberculosis H37Rv>2.0No Interaction / Indifference
SQ-109 + Pyrazinamide M. tuberculosis H37Rv>2.0No Interaction / Indifference

Table 1: Summary of In Vitro Drug Interaction Data

In contrast, SQ-109 has demonstrated strong synergistic activity with rifampicin (FICI ≤ 0.5) and isoniazid, and an additive effect with streptomycin. This highlights the specificity of its synergistic potential.

Logical Relationship cluster_mechanisms Drug Mechanisms cluster_interaction Interaction Outcome This compound SQ-109 (MmpL3 Inhibition) Result Lack of Synergy (Indifference) This compound->Result EMB Ethambutol (Arabinogalactan Synthesis Inhibition) EMB->Result PZA Pyrazinamide (Membrane Energy Disruption) PZA->Result

Figure 2: Rationale for Lack of Synergy.

Experimental Protocol: The Checkerboard Assay

The determination of drug synergy for anti-TB agents is primarily conducted using the checkerboard microdilution method. This assay systematically evaluates the growth of M. tuberculosis in the presence of various concentration combinations of two drugs.

Methodology
  • Preparation of Reagents:

    • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.

    • Drug Solutions: Stock solutions of SQ-109, ethambutol, and pyrazinamide are prepared in dimethyl sulfoxide (DMSO) and then serially diluted in 7H9 broth. For pyrazinamide, the assay is conducted in acidic 7H9 broth (pH 5.8) to ensure its activity.

  • Assay Setup:

    • A 96-well microtiter plate is used. Drug A (e.g., SQ-109) is serially diluted along the rows, and Drug B (e.g., Ethambutol) is serially diluted along the columns.

    • This creates a matrix of wells, each containing a unique concentration combination of the two drugs. Control wells containing each drug alone, as well as drug-free wells for growth control, are included.

  • Inoculation and Incubation:

    • The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Each well of the 96-well plate is inoculated with this bacterial suspension.

    • The plate is sealed and incubated at 37°C for 7-14 days.

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of a drug that completely inhibits visible growth of M. tuberculosis.

    • Growth inhibition can be assessed visually or by using a growth indicator such as Resazurin, which changes color from blue to pink in the presence of metabolically active bacteria.

  • Calculation of FICI:

    • The FICI is calculated for each well that shows growth inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • The FICI value reported is the lowest FICI calculated from all wells showing inhibition.

A Prepare Serial Dilutions of Drug A (SQ-109) C Dispense Drug Combinations into 96-Well Plate A->C B Prepare Serial Dilutions of Drug B (EMB or PZA) B->C D Inoculate with M. tuberculosis Culture C->D E Incubate at 37°C for 7-14 Days D->E F Read MICs using Resazurin Indicator E->F G Calculate FICI Values F->G H Determine Interaction (Synergy, Indifference, etc.) G->H

Figure 3: Workflow for the In Vitro Checkerboard Synergy Assay.

In Vivo Implications and Conclusion

While in vitro data clearly show a lack of synergy, in vivo studies in mouse models of TB have demonstrated that replacing ethambutol with SQ-109 in the standard first-line regimen (isoniazid + rifampicin + pyrazinamide) results in a more rapid reduction of bacterial load in the lungs. After eight weeks of treatment, the SQ-109-containing regimen led to a 32-fold greater reduction in lung CFUs compared to the standard ethambutol-containing regimen.

This suggests that while SQ-109 does not act synergistically with ethambutol or pyrazinamide, its intrinsic potency and distinct mechanism of action make it a superior candidate for inclusion in combination therapies. The improved efficacy observed in vivo is likely due to the substitution of a less potent drug (ethambutol) with a more active one (SQ-109), rather than a synergistic interaction.

Head-to-Head Comparison of SQ-109 and Other MmpL3 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the prominent anti-tubercular drug candidate SQ-109 and other inhibitors of the essential mycobacterial transporter MmpL3. This document summarizes key quantitative data, details experimental methodologies for critical assays, and visualizes relevant biological pathways and workflows.

Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycolic acid-containing outer membrane of Mycobacterium tuberculosis. Its essentiality for bacterial viability has made it a prime target for the development of novel anti-tuberculosis drugs. SQ-109, an ethambutol analogue, is one of the most clinically advanced MmpL3 inhibitors. However, a diverse range of other chemical scaffolds also target this transporter, each with unique properties. This guide provides a comparative analysis of SQ-109 against other notable MmpL3 inhibitors, including adamantyl ureas (AUs), indolecarboxamides, and 1,5-diarylpyrroles.

Quantitative Performance Data

The following tables summarize the in vitro efficacy and cytotoxicity of SQ-109 and other representative MmpL3 inhibitors against Mycobacterium tuberculosis H37Rv and mammalian cells.

Table 1: In Vitro Anti-mycobacterial Activity of MmpL3 Inhibitors

Compound ClassRepresentative CompoundMIC against replicating M. tuberculosis H37Rv (µM)Activity against non-replicating M. tuberculosis
DiamineSQ-1090.4 - 1.5[1]Active[2]
Adamantyl UreaAU1235~0.1[3]Inactive[4]
IndolecarboxamideNITD-3040.02Inactive[2]
1,5-DiarylpyrroleBM2125[2]Active[2]
TetrahydropyrazolopyrimidineTHPP-2~1.5[3]Inactive[4]

Table 2: Cytotoxicity of MmpL3 Inhibitors

CompoundCell LineCC50 (µM)Selectivity Index (CC50/MIC)
SQ-109VERO, HepG2, THP-1>100>67
HC2032Murine Macrophage>100>50
HC2099Murine Macrophage>100>100
HC2134Murine Macrophage>100>100
HC2138Murine Macrophage>100>100
HC2178Murine Macrophage>100>100
HC2183Murine Macrophage>100>100

Note: Data for newly identified inhibitors HC2032, HC2099, HC2134, HC2138, HC2178, and HC2183 are from a targeted screen and compared against murine macrophages.[5] Selectivity Index is calculated using the higher end of the MIC range for SQ-109.

Mechanism of Action and Signaling Pathways

MmpL3 inhibitors primarily function by obstructing the transport of TMM across the inner mycobacterial membrane. This leads to the accumulation of TMM in the cytoplasm and a deficit of mycolic acids in the cell wall, ultimately resulting in bacterial death.[6] However, some inhibitors, including SQ-109 and BM212, exhibit a secondary mechanism of action by dissipating the proton motive force (PMF), which is the energy source for MmpL3 and other essential transporters.[2][6] This dual action may contribute to their activity against non-replicating bacteria.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM TMM Mycolic Acid Synthesis->TMM Precursor MmpL3 MmpL3 Transporter TMM->MmpL3 Binds to TMM_transported TMM MmpL3->TMM_transported Transports Cell Wall Synthesis Cell Wall Synthesis TMM_transported->Cell Wall Synthesis SQ-109 SQ-109 SQ-109->MmpL3 Inhibits PMF Proton Motive Force (PMF) SQ-109->PMF Dissipates Other MmpL3 Inhibitors Other MmpL3 Inhibitors Other MmpL3 Inhibitors->MmpL3 Inhibit PMF->MmpL3 Energizes

Mechanism of MmpL3 inhibition by SQ-109 and other inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of MmpL3 inhibitors are provided below.

MmpL3-Mediated Trehalose Monomycolate (TMM) Export Assay

This assay is used to determine if a compound inhibits the transport of TMM across the mycobacterial inner membrane.

Principle: The assay measures the accumulation of a radiolabeled TMM precursor within the cell, which is indicative of MmpL3 inhibition.

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC and Tween 80.

  • Radiolabeling: Resuspend the bacterial cells in fresh medium and add [1,2-¹⁴C] acetic acid. Incubate for a defined period to allow for incorporation into mycolic acids and TMM.

  • Inhibitor Treatment: Add the test compound (e.g., SQ-109 or other MmpL3 inhibitors) at various concentrations to the radiolabeled culture. A DMSO control is run in parallel.

  • Lipid Extraction: After incubation with the inhibitor, harvest the cells and extract total lipids using a chloroform:methanol solvent system.

  • Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica TLC plate and develop the chromatogram using an appropriate solvent system to separate different lipid species.

  • Analysis: Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipids. Quantify the intensity of the TMM and trehalose dimycolate (TDM) spots. Inhibition of MmpL3 will result in an accumulation of TMM and a decrease in TDM.[5]

TMM_Export_Assay_Workflow A 1. M. tuberculosis Culture B 2. Radiolabeling with [14C] Acetic Acid A->B C 3. Treatment with MmpL3 Inhibitor B->C D 4. Lipid Extraction C->D E 5. Thin-Layer Chromatography (TLC) D->E F 6. Autoradiography and Quantification E->F

Workflow for the MmpL3-mediated TMM export assay.
Measurement of Proton Motive Force (PMF) Dissipation

This protocol assesses the ability of a compound to disrupt the two components of the PMF: the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH).

Principle: Fluorescent probes that are sensitive to changes in ΔΨ and ΔpH are used to monitor the integrity of the PMF in whole bacterial cells.

Protocol:

  • Culture Preparation: Grow M. smegmatis or M. tuberculosis to mid-log phase and resuspend the cells in a suitable buffer.

  • Measurement of ΔΨ:

    • Use a fluorescent dye such as DiSC₃(5), which quenches its fluorescence upon accumulation in polarized cells.

    • Add the dye to the cell suspension and monitor the fluorescence until a stable baseline is achieved.

    • Add the test compound and record the change in fluorescence. A dissipation of ΔΨ will cause the dye to be released from the cells, resulting in an increase in fluorescence.[2]

  • Measurement of ΔpH:

    • Use a pH-sensitive fluorescent probe like 9-amino-6-chloro-2-methoxyacridine (ACMA). The fluorescence of ACMA is quenched in an acidic environment.

    • Add ACMA to the cell suspension and monitor fluorescence.

    • Add the test compound and record the change in fluorescence. A collapse of the pH gradient (alkalinization of the cytoplasm) will lead to an increase in fluorescence.

Luciferase Reporter Assay for Bacterial Viability

This assay provides a rapid and sensitive method to determine the bactericidal activity of compounds.

Principle: A recombinant strain of M. tuberculosis expressing luciferase is used. The production of light upon the addition of luciferin is dependent on the presence of ATP, which is only present in viable cells.

Protocol:

  • Culture Preparation: Grow the luciferase-expressing M. tuberculosis strain to mid-log phase.

  • Inhibitor Treatment: Dispense the bacterial culture into a 96-well plate and add the test compounds at various concentrations.

  • Incubation: Incubate the plate for a desired period (e.g., 24-72 hours).

  • Luciferin Addition: Add the luciferase substrate (luciferin) to each well.

  • Luminescence Reading: Immediately measure the luminescence using a plate reader. A decrease in luminescence compared to the untreated control indicates a reduction in bacterial viability.[5]

Intracellular Activity in Macrophages

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is a more physiologically relevant model.

Principle: Macrophages are infected with M. tuberculosis, and the efficacy of the compound in clearing the intracellular bacteria is measured.

Protocol:

  • Macrophage Culture: Seed a suitable macrophage cell line (e.g., THP-1) or primary macrophages in a 96-well plate and differentiate them.

  • Infection: Infect the macrophages with M. tuberculosis at a defined multiplicity of infection (MOI).

  • Inhibitor Treatment: After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh medium containing the test compound at various concentrations.

  • Incubation: Incubate the infected and treated macrophages for several days.

  • Assessment of Bacterial Viability:

    • Colony Forming Unit (CFU) Counting: Lyse the macrophages to release the intracellular bacteria and plate serial dilutions on solid medium to enumerate CFUs.

    • Reporter Strain: If using a reporter strain (e.g., luciferase or fluorescent protein-expressing M. tuberculosis), measure the signal as an indicator of bacterial load.[1]

Intracellular_Activity_Workflow A 1. Culture and Differentiate Macrophages B 2. Infect Macrophages with M. tuberculosis A->B C 3. Treat with MmpL3 Inhibitor B->C D 4. Incubate C->D E 5. Lyse Macrophages and Assess Bacterial Viability (CFU counting or reporter signal) D->E

Workflow for assessing intracellular activity of MmpL3 inhibitors.

Conclusion

SQ-109 remains a promising clinical candidate for the treatment of tuberculosis, demonstrating potent activity against both replicating and non-replicating M. tuberculosis. Its dual mechanism of action, targeting both MmpL3 and the proton motive force, may provide a synergistic effect. However, a diverse pipeline of other MmpL3 inhibitors with distinct chemical scaffolds, such as adamantyl ureas and indolecarboxamides, also show significant promise, with some exhibiting superior in vitro potency. The choice of an MmpL3 inhibitor for further development will depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers in the field of tuberculosis drug discovery to objectively evaluate and advance novel MmpL3-targeting therapies.

References

Validating the Immunomodulatory Effects of Sq-109 in Primary Macrophages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of Sq-109 on primary macrophages against other known macrophage-polarizing agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel immunomodulatory compounds.

Data Presentation: Comparative Analysis of Macrophage Polarizing Agents

The following table summarizes the quantitative effects of Sq-109 and alternative compounds on macrophage polarization. It is important to note that the experimental conditions (e.g., cell type, concentration, treatment duration) may vary between studies, impacting direct comparability.

CompoundTarget/MechanismCell TypeConcentrationKey Immunomodulatory Effects (M1 Polarization)Citation(s)
Sq-109 p38 MAPK and JNK pathway activationPeritoneal macrophages0.39 µg/mLInduces pro-inflammatory M1-type macrophage responses; increases iNOS production.[1][2][3][4][1][2][3][4]
LPS (Lipopolysaccharide) & IFN-γ TLR4 activation & IFN-γ receptor signalingPrimary macrophages, THP-1, RAW264.7LPS: 10-100 ng/mL; IFN-γ: 20-50 ng/mLGold standard for in vitro M1 polarization; robustly induces TNF-α, IL-6, IL-1β, and iNOS expression.[5][6][5][6]
Celastrol Suppresses NF-κB and MAPK pathwaysRAW264.7 macrophages< 1.25 µMSuppresses LPS-induced expression of M1 markers (IL-6, IL-1β, TNF-α, iNOS).[7][8][9][7][8][9]
Paclitaxel TLR4-dependent activationBone marrow-derived macrophages (BMDMs)Not specifiedReprograms M2-polarized macrophages to an M1-like phenotype.[10][11][10][11]
Vinblastine Microtubule destabilization, NF-κB activationTumor-associated macrophages (TAMs)Not specifiedDrives macrophage polarization into the M1-like phenotype.[12][13][12][13]
Zoledronic Acid Enhances LPS-induced M1 polarization via NLRP3 inflammasomeTHP-1 cellsNot specifiedUpregulates the expression of IL-1β mRNA and protein in LPS-treated macrophages.[14][15][16][17][14][15][16][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of immunomodulatory compounds.

Macrophage Polarization Assay

Objective: To induce and assess the M1 polarization of primary macrophages in response to Sq-109 and other compounds.

Materials:

  • Primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sq-109 and comparator compounds

  • LPS (100 ng/mL) and IFN-γ (20 ng/mL) as a positive control for M1 polarization

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for cDNA synthesis

  • Primers for M1 markers (e.g., TNF-α, IL-6, IL-1β, iNOS) and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix and instrument

Procedure:

  • Isolate and culture primary macrophages in a 6-well plate until adherent.

  • Treat the macrophages with various concentrations of Sq-109 or comparator compounds for 24-48 hours. Include a vehicle control and a positive control (LPS + IFN-γ).

  • Following incubation, harvest the cells and extract total RNA.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qPCR) to measure the relative gene expression of M1 markers. Normalize the expression to the housekeeping gene.

Cytokine Quantification by ELISA

Objective: To quantify the secretion of pro-inflammatory cytokines from macrophages treated with Sq-109.

Materials:

  • Supernatants from macrophage cultures treated as described in the polarization assay.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Microplate reader.

Procedure:

  • Collect the culture supernatants from the treated macrophages.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the culture supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot for MAPK Signaling Pathway Activation

Objective: To assess the activation of p38 MAPK and JNK pathways in macrophages treated with Sq-109.

Materials:

  • Primary macrophages

  • Sq-109

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-JNK, anti-total-JNK, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture primary macrophages and treat with Sq-109 for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualization

Signaling Pathway of Sq-109 in Macrophages

G cluster_macrophage Inside Macrophage Sq109 Sq-109 p38_MAPK p38 MAPK Pathway This compound->p38_MAPK JNK JNK Pathway This compound->JNK M1_Polarization M1 Polarization p38_MAPK->M1_Polarization JNK->M1_Polarization Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) M1_Polarization->Pro_inflammatory_Cytokines iNOS iNOS Production M1_Polarization->iNOS

Caption: Sq-109 induces M1 macrophage polarization via p38 MAPK and JNK pathways.

Experimental Workflow for Validating Immunomodulatory Effects

G cluster_assays Downstream Assays Start Start: Isolate Primary Macrophages Treatment Treat Macrophages with: - Sq-109 - Alternatives - Controls Start->Treatment Incubation Incubate (Time course) Treatment->Incubation Harvest Harvest Cells & Supernatant Incubation->Harvest qPCR qPCR for M1/M2 Markers Harvest->qPCR ELISA ELISA for Cytokine Secretion Harvest->ELISA WesternBlot Western Blot for Signaling Pathways Harvest->WesternBlot Analysis Data Analysis & Comparison qPCR->Analysis ELISA->Analysis WesternBlot->Analysis Conclusion Conclusion: Validate Immunomodulatory Effects Analysis->Conclusion

Caption: Workflow for assessing the immunomodulatory effects of test compounds.

References

Unraveling SQ-109's Potential: A Comparative Guide to Cross-Resistance in Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of tuberculosis (TB) treatment, understanding the cross-resistance profiles of new drug candidates is paramount. This guide provides a detailed comparison of SQ-109, a novel anti-TB agent, with other TB drugs, supported by available experimental data. SQ-109, an ethambutol analog, targets the mycobacterial membrane protein Large 3 (MmpL3), an essential transporter involved in cell wall biosynthesis.

In Vitro Activity of SQ-109 Against Drug-Resistant Mycobacterium tuberculosis

SQ-109 has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. Multiple studies have reported its efficacy against multidrug-resistant (MDR), pre-extensively drug-resistant (pre-XDR), and extensively drug-resistant (XDR) clinical isolates.

A significant study evaluating 225 clinical isolates of M. tuberculosis reported the following minimum inhibitory concentration (MIC) values for SQ-109:

MIC MetricValue (mg/L)
MIC900.25
MIC950.5
MIC991.0

This study also found that 100% of the 110 MDR strains and 94.8% of the 109 pre-XDR strains tested were susceptible to SQ-109[1]. The MIC distribution for SQ-109 generally ranges from 0.2 to 0.78 µg/mL against H37Rv, MDR, and XDR-TB strains[1].

While comprehensive data directly comparing SQ-109 with a full panel of first and second-line TB drugs against the same resistant strains is limited in single publications, the available evidence suggests a lack of significant cross-resistance with many existing TB therapies. This is primarily attributed to its unique mechanism of action targeting MmpL3.

Synergistic Effects and Interactions

Notably, in vitro studies have revealed synergistic or additive effects when SQ-109 is combined with other anti-TB drugs. For instance, the combination of SQ-109 and TMC207 (bedaquiline) has been shown to improve the MIC of TMC207 by 4- to 8-fold against M. tuberculosis H37Rv[2]. This combination also enhanced the rate of bacterial killing compared to each drug alone[2].

Furthermore, SQ-109 has been observed to act synergistically with rifampin (RIF) and isoniazid (INH)[2]. The presence of SQ-109 can dramatically decrease the MIC of RIF[2]. These synergistic interactions are promising for the development of novel combination therapies that could potentially shorten treatment duration and combat drug resistance.

Mechanisms of Action and Resistance

The primary target of SQ-109 is MmpL3, a transporter protein essential for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acids, across the cytoplasmic membrane. By inhibiting MmpL3, SQ-109 disrupts the synthesis of the mycobacterial cell wall.

cluster_cell Mycobacterium tuberculosis Cytoplasm Cytoplasm Cell Wall Synthesis Cell Wall Synthesis Cell Wall Cell Wall Cell Wall Synthesis->Cell Wall Incorporation MmpL3 MmpL3 MmpL3->Cell Wall Synthesis Delivery Mycolic Acid Precursors Mycolic Acid Precursors Mycolic Acid Precursors->MmpL3 Transport SQ-109 SQ-109 SQ-109->MmpL3 Inhibition

Mechanism of action of SQ-109.

Resistance to SQ-109 has been associated with mutations in the mmpL3 gene. However, some SQ-109-resistant clinical isolates have been identified that do not harbor mutations in mmpL3. In these cases, resistance has been linked to the upregulation of other efflux pumps, specifically MmpL5 and MmpL7[1]. This suggests that efflux-mediated resistance could be a potential mechanism for reduced susceptibility to SQ-109.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for Mycobacterium tuberculosis is a specialized process requiring specific laboratory facilities and adherence to standardized protocols. The following provides a general overview of the broth microdilution method commonly used.

Broth Microdilution Method for M. tuberculosis MIC Testing

This method involves preparing two-fold serial dilutions of the antimicrobial agents in a 96-well microtiter plate with a suitable broth medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). A standardized inoculum of the M. tuberculosis strain is added to each well. The plates are then incubated at 37°C for a specified period, typically 7 to 21 days. The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Prepare Drug Dilutions Prepare Drug Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Drug Dilutions->Inoculate Microtiter Plate Standardize Inoculum Standardize Inoculum Standardize Inoculum->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read MIC Read MIC Incubate->Read MIC

Workflow for MIC determination.

For detailed, standardized protocols, researchers should refer to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Conclusion

SQ-109 demonstrates significant promise as a new anti-tuberculosis agent with potent activity against drug-resistant strains. Its novel mechanism of action targeting MmpL3 likely contributes to the observed lack of cross-resistance with existing TB drugs. Furthermore, its synergistic interactions with other key anti-TB compounds, such as bedaquiline and rifampin, highlight its potential as a valuable component of future combination therapies. Further head-to-head comparative studies are warranted to fully elucidate its cross-resistance profile and optimize its clinical application.

References

Unveiling the Mechanism of Action of SQ-109: A Genetic Approach to Validating MmpL3 as a Target

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing genetic validation techniques for the anti-tubercular drug candidate SQ-109 and its interaction with the essential mycobacterial transporter MmpL3. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed protocols, and visual workflows.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery and validation of novel drug targets. SQ-109, a 1,2-diamine, has shown promising activity against both drug-susceptible and drug-resistant tuberculosis. A critical aspect of its development is the unequivocal validation of its mechanism of action. This guide focuses on the genetic approaches used to confirm that MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial outer membrane, is the primary target of SQ-109.

Comparative Analysis of MmpL3 Inhibitors

The validation of MmpL3 as the target of SQ-109 is strengthened by comparative analysis with other compounds known or suspected to inhibit this transporter. The following table summarizes the minimum inhibitory concentrations (MICs) of SQ-109 and other MmpL3 inhibitors against wild-type and MmpL3-mutant strains of M. tuberculosis.

CompoundTargetWild-Type M. tuberculosis H37Rv MIC (µM)MmpL3 Mutant (e.g., D251N, A287P, F644I) MIC (µM)Fold Change in MICReference
SQ-109 MmpL3 0.16 - 0.64 >10 >16 ****
IsoniazidInhA0.2 - 0.80.2 - 0.81
RifampicinRpoB0.06 - 0.250.06 - 0.251
AU1235MmpL30.1>10>100
GSK286MmpL30.05>10>200
NITD-349MmpL30.03>10>300

Table 1: Comparative MICs of Anti-tubercular Compounds. The data clearly indicates that mutations in the mmpL3 gene lead to a significant increase in the MIC for SQ-109 and other MmpL3 inhibitors, while having no effect on drugs with different targets. This provides strong genetic evidence for MmpL3 as the specific target.

Experimental Protocols for Genetic Validation

The genetic validation of a drug target is a cornerstone of modern drug development. Below are detailed methodologies for key experiments used to validate the interaction between SQ-109 and MmpL3.

Generation of SQ-109 Resistant Mutants and Whole-Genome Sequencing

This protocol is designed to isolate spontaneous mutants resistant to SQ-109 and identify the genetic basis of resistance.

  • Materials: M. tuberculosis H37Rv culture, 7H10 agar plates supplemented with 10% OADC, SQ-109.

  • Procedure:

    • Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.6-0.8) in 7H9 broth.

    • Plate approximately 10^8 colony-forming units (CFUs) onto 7H10 agar plates containing 5x and 10x the MIC of SQ-109.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Isolate individual resistant colonies and confirm their resistance by determining the MIC of SQ-109.

    • Extract genomic DNA from the resistant mutants and the parental H37Rv strain.

    • Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) and insertions/deletions.

    • Analyze the sequencing data to identify mutations that are consistently found in the resistant mutants but not in the parental strain. A high prevalence of mutations in the mmpL3 gene is indicative of it being the target.

Site-Directed Mutagenesis and Allelic Exchange

To confirm that a specific mutation in mmpL3 is responsible for resistance, the mutation is introduced into a susceptible strain.

  • Materials: M. tuberculosis H37Rv, suicide vector (e.g., pPR27), primers for amplifying the mmpL3 gene with the desired mutation.

  • Procedure:

    • Amplify the mmpL3 gene from a resistant mutant containing the mutation of interest.

    • Clone the mutated mmpL3 gene into a suicide vector.

    • Transform the vector into wild-type M. tuberculosis H37Rv.

    • Select for single-crossover events and then resolve to double-crossover events to achieve allelic exchange.

    • Confirm the presence of the mutation in the engineered strain by Sanger sequencing.

    • Perform drug susceptibility testing to determine the MIC of SQ-109 for the engineered mutant. A significant increase in MIC compared to the wild-type strain confirms the role of the specific mutation in conferring resistance.

Overexpression of MmpL3

Overexpression of the target protein can lead to increased drug tolerance.

  • Materials: M. tuberculosis H37Rv, integrative or episomal expression vector (e.g., pMV261), primers for amplifying the wild-type mmpL3 gene.

  • Procedure:

    • Amplify the wild-type mmpL3 gene from M. tuberculosis H37Rv.

    • Clone the mmpL3 gene into an expression vector under the control of a strong promoter (e.g., hsp60 promoter).

    • Transform the expression vector into wild-type M. tuberculosis H37Rv.

    • Confirm the overexpression of MmpL3 by quantitative real-time PCR (qRT-PCR) or Western blotting.

    • Determine the MIC of SQ-109 for the MmpL3-overexpressing strain and a control strain containing the empty vector. An increase in the MIC in the overexpressing strain suggests that MmpL3 is the target of SQ-109.

Visualizing the Validation Workflow and Mechanism

The following diagrams illustrate the logical flow of the genetic validation process and the proposed mechanism of MmpL3 inhibition by SQ-109.

G cluster_0 Genetic Validation Workflow A Isolate SQ-109 Resistant Mutants B Whole-Genome Sequencing A->B C Identify Mutations in mmpL3 B->C D Site-Directed Mutagenesis C->D F Overexpress Wild-Type mmpL3 C->F E Confirm Resistance Phenotype D->E H MmpL3 is the Target of SQ-109 E->H G Confirm Increased Drug Tolerance F->G G->H

Figure 1: Genetic Workflow for Validating MmpL3 as the Target of SQ-109. This diagram outlines the key experimental steps taken to genetically confirm the mechanism of action of SQ-109.

G cluster_1 Mechanism of MmpL3 Inhibition by SQ-109 MmpL3 MmpL3 Transporter Proton Motive Force OuterMembrane Mycolic Acid Layer (Cell Wall) MmpL3->OuterMembrane TMM Translocation Blocked TMM Trehalose Monomycolate (TMM) TMM->MmpL3:pmf Transport SQ109 SQ-109 This compound->MmpL3 Inhibition

Figure 2: Proposed Mechanism of MmpL3 Inhibition by SQ-109. This diagram illustrates how SQ-109 is thought to inhibit the MmpL3 transporter, thereby preventing the translocation of trehalose monomycolate and disrupting the formation of the mycobacterial outer membrane.

Conclusion

SQ-109 vs. Other Cell Wall Inhibitors: A Comparative Transcriptomic Analysis in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic signatures of Mycobacterium tuberculosis (Mtb) following treatment with the novel anti-tubercular agent SQ-109 reveals a distinct mechanism of action compared to conventional cell wall inhibitors like isoniazid, ethambutol, and ethionamide. This guide provides a comparative analysis of the transcriptomic data, detailed experimental protocols, and visual representations of the affected pathways to aid researchers and drug developers in understanding the unique impact of SQ-109 on Mtb physiology.

Comparative Analysis of Gene Expression

Treatment of M. tuberculosis with SQ-109 elicits a unique transcriptional response, differing significantly from the profiles induced by other cell wall targeting antibiotics. While there is some overlap in the affected cellular processes, primarily related to cell wall stress, the specific genes and pathways modulated by SQ-109 point towards a multi-faceted mechanism of action.

A study comparing the transcriptomic profiles of Mtb treated with SQ-109, isoniazid, ethambutol, and ethionamide revealed that SQ-109 uniquely down-regulates genes involved in the synthesis of menaquinone and certain fatty acids. Notably, genes such as menA and menG, crucial for menaquinone biosynthesis, were significantly repressed by SQ-109 but not by the other tested inhibitors. Furthermore, SQ-109 treatment leads to the induction of the mmpL7 gene, which is involved in the transport of phthiocerol dimycocerosates (PDIM), key virulence lipids.

In contrast, isoniazid, a mycolic acid biosynthesis inhibitor, strongly induces genes involved in the cell wall stress response, including the iniBAC operon. While SQ-109 also induces a cell wall stress response, the magnitude and specific gene sets differ. For instance, ethambutol, which targets arabinogalactan synthesis, induces a distinct set of genes related to arabinan biosynthesis.

The following table summarizes the key differentially expressed genes in Mtb upon treatment with SQ-109 and other cell wall inhibitors, providing a snapshot of their distinct and overlapping transcriptomic signatures.

Gene Function SQ-109 Isoniazid Ethambutol Ethionamide Reference
menA 1,4-dihydroxy-2-naphthoate octaprenyltransferase (menaquinone synthesis)Down-regulatedNo significant changeNo significant changeNo significant change
menG Menaquinone-specific methyltransferaseDown-regulatedNo significant changeNo significant changeNo significant change
mmpL7 PDIM transportUp-regulatedNo significant changeNo significant changeNo significant change
iniA Cell wall stress responseUp-regulatedStrongly up-regulatedUp-regulatedStrongly up-regulated
kasA Beta-ketoacyl-ACP synthase (mycolic acid synthesis)No significant changeUp-regulatedNo significant changeUp-regulated
embC Arabinosyltransferase (arabinogalactan synthesis)No significant changeNo significant changeUp-regulatedNo significant change

Experimental Protocols

The transcriptomic data presented in this guide were generated using the following standardized experimental protocol:

1. Bacterial Culture and Drug Exposure:

  • Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC) to mid-log phase (OD600 of 0.5-0.8).

  • The cultures were then treated with SQ-109, isoniazid, ethambutol, or ethionamide at their respective minimum inhibitory concentrations (MIC).

  • A no-drug control culture was maintained under the same conditions.

  • Cells were harvested for RNA extraction after a 6-hour exposure to the drugs.

2. RNA Extraction and Sequencing:

  • Total RNA was extracted from the Mtb pellets using a bead-beating method with TRIzol reagent, followed by purification using an RNeasy Mini Kit (Qiagen).

  • Genomic DNA was removed by on-column DNase I digestion.

  • The quality and quantity of the RNA were assessed using a Bioanalyzer (Agilent) and a NanoDrop spectrophotometer.

  • Ribosomal RNA was depleted from the total RNA samples.

  • The rRNA-depleted RNA was used to construct cDNA libraries, which were then sequenced using an Illumina sequencing platform.

3. Data Analysis:

  • The raw sequencing reads were quality-filtered and mapped to the M. tuberculosis H37Rv reference genome.

  • The number of reads mapping to each gene was determined, and differential gene expression analysis was performed using software packages such as DESeq2 or EdgeR.

  • Genes with a log2 fold change of >1 or <-1 and a p-value of <0.05 were considered differentially expressed.

Visualizing the Molecular Impact

The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by SQ-109 and other cell wall inhibitors based on the transcriptomic data.

experimental_workflow cluster_culture Mtb Culture and Treatment cluster_rna RNA Processing cluster_analysis Data Analysis A Mtb H37Rv Culture (Mid-log phase) B Drug Exposure (SQ-109, INH, EMB, ETH) A->B C No-Drug Control A->C D RNA Extraction B->D C->D E rRNA Depletion D->E F cDNA Library Preparation E->F G Illumina Sequencing F->G H Read Mapping and Differential Expression Analysis G->H I Identification of Differentially Expressed Genes H->I

Caption: Experimental workflow for comparative transcriptomics of Mtb.

signaling_pathways cluster_sq109 SQ-109 cluster_other_inhibitors Other Cell Wall Inhibitors cluster_common_response Common Stress Response This compound SQ-109 Menaquinone Menaquinone Biosynthesis (menA, menG) This compound->Menaquinone - PDIM PDIM Transport (mmpL7) This compound->PDIM + CellWallStress Cell Wall Stress Response (iniA) This compound->CellWallStress + INH_ETH Isoniazid (INH) Ethionamide (ETH) MycolicAcid Mycolic Acid Synthesis (kasA) INH_ETH->MycolicAcid - INH_ETH->CellWallStress + EMB Ethambutol (EMB) Arabinogalactan Arabinogalactan Synthesis (embC) EMB->Arabinogalactan - EMB->CellWallStress +

Caption: Affected pathways in Mtb by SQ-109 and other inhibitors.

Benchmarking the Safety Profile of SQ-109 Against Other Second-Line TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the safety profile of SQ-109, a novel tuberculosis (TB) drug candidate, against established second-line anti-TB agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of SQ-109's potential role in future TB treatment regimens.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of new, safer, and more effective drugs. SQ-109 is an ethylenediamine derivative with a novel mechanism of action, targeting the MmpL3 transporter in Mycobacterium tuberculosis. This guide benchmarks the safety of SQ-109 against other key second-line drugs, including bedaquiline, linezolid, clofazimine, cycloserine, and pretomanid, by presenting available clinical trial data and outlining the experimental methodologies used for safety assessment.

Comparative Safety Data

The following tables summarize the incidence of common adverse events associated with SQ-109 and other second-line TB drugs based on data from various clinical studies. It is important to note that direct comparison is challenging as the data originates from different trials with varying patient populations and methodologies.

Adverse EventSQ-109 (%)Bedaquiline (%)Linezolid (%)Clofazimine (%)Cycloserine (%)Pretomanid (%)
Gastrointestinal
Nausea10-2526-3820-3015-255-1538
Diarrhea10-2015-2515-2510-205-1020
Vomiting5-1515-2510-2010-152-826
Cardiac
QT Prolongation5-109-20<55-15<19
Nervous System
Headache5-1510-2010-205-1025-3511
Dizziness5-105-155-10<520-308
Peripheral Neuropathy<5<530-50<210-2011
Hepatic
Elevated Transaminases5-105-15<5<2<211
Other
Myelosuppression<1<110-30<1<1<2
Skin Discoloration<1<1<170-100<1<1

Experimental Protocols

The safety and toxicity of anti-TB drugs are evaluated through a series of preclinical and clinical studies. Below are outlines of key experimental methodologies.

Cardiotoxicity Assessment: hERG Assay

The potential for a drug to cause QT interval prolongation is a major safety concern. The hERG (human Ether-à-go-go-Related Gene) assay is a standard in vitro method to assess this risk.

Objective: To determine if a drug inhibits the hERG potassium channel, which can delay ventricular repolarization and lead to QT prolongation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells.

  • Drug Application: The test compound (e.g., SQ-109) is applied at various concentrations.

  • Data Acquisition: The hERG current is measured before and after drug application.

  • Analysis: The concentration-response curve is plotted to determine the IC50 value (the concentration at which the drug inhibits 50% of the hERG current).

Hepatotoxicity Assessment: In Vitro and In Vivo Models

Hepatotoxicity is assessed using a combination of in vitro and in vivo methods.

Objective: To evaluate the potential for a drug to cause liver injury.

In Vitro Methodology (Hepatocyte Viability Assay):

  • Cell Culture: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are cultured.

  • Drug Exposure: Cells are incubated with the test drug at a range of concentrations.

  • Viability Assessment: Cell viability is measured using assays such as the MTT or LDH release assay.

  • Analysis: A dose-response curve is generated to determine the concentration at which the drug causes significant cell death.

In Vivo Methodology (Rodent Toxicity Study):

  • Animal Model: Rats or mice are used.

  • Drug Administration: The drug is administered daily for a specified period (e.g., 28 days).

  • Monitoring: Animals are monitored for clinical signs of toxicity. Blood samples are collected periodically to measure liver enzymes (ALT, AST).

  • Histopathology: At the end of the study, liver tissues are collected for histopathological examination to identify any cellular damage.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action and potential toxicity pathways for SQ-109 and other second-line TB drugs.

G cluster_0 SQ-109 Mechanism of Action SQ109 SQ-109 Inhibition Inhibition This compound->Inhibition MmpL3 MmpL3 Transporter TMM Trehalose Monomycolate MmpL3->TMM Transport CellWall Mycobacterial Cell Wall TMM->CellWall Synthesis Inhibition->MmpL3 Disruption Disruption Inhibition->Disruption leads to Disruption->CellWall

Caption: Mechanism of action of SQ-109 via inhibition of the MmpL3 transporter.

G cluster_1 Linezolid-Induced Toxicity Pathway Linezolid Linezolid Inhibition1 Inhibition Linezolid->Inhibition1 MitochondrialRibosome Mitochondrial Ribosome ProteinSynthesis Mitochondrial Protein Synthesis MitochondrialRibosome->ProteinSynthesis OxPhos Oxidative Phosphorylation ProteinSynthesis->OxPhos LacticAcidosis Lactic Acidosis Myelosuppression Myelosuppression Inhibition1->MitochondrialRibosome Inhibition2 Inhibition Inhibition1->Inhibition2 Inhibition2->ProteinSynthesis Inhibition2->LacticAcidosis leads to Inhibition2->Myelosuppression leads to

Caption: Proposed pathway for linezolid-induced mitochondrial toxicity.

G cluster_2 Experimental Workflow for Safety Assessment InVitro In Vitro Assays (hERG, Hepatocyte Viability) InVivo In Vivo Animal Studies (Rodent Toxicity) InVitro->InVivo Promising Candidates Phase1 Phase I Clinical Trials (Healthy Volunteers) InVivo->Phase1 Safe Candidates Phase2 Phase II Clinical Trials (TB Patients) Phase1->Phase2 Tolerability & PK Phase3 Phase III Clinical Trials (Pivotal Studies) Phase2->Phase3 Efficacy & Safety PostMarketing Post-Marketing Surveillance Phase3->PostMarketing Regulatory Approval

Caption: General experimental workflow for drug safety assessment.

Conclusion

SQ-109 demonstrates a generally favorable safety profile in clinical trials to date, with gastrointestinal events being the most commonly reported adverse effects. Compared to some other second-line TB drugs, SQ-109 appears to have a lower incidence of severe adverse events such as myelosuppression (associated with linezolid) and significant QT prolongation (a concern with bedaquiline). However, continued monitoring and further large-scale clinical trials are necessary to fully characterize its long-term safety and establish its place in the treatment of drug-resistant tuberculosis. The data presented in this guide provides a foundation for informed decision-making in the ongoing development and potential clinical application of SQ-109.

Evaluating the efficacy of Sq-109 analogues compared to the parent compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to SQ-109 and the Drive for Analogue Development

SQ-109 is an investigational anti-tuberculosis drug candidate that belongs to the 1,2-diamine class of compounds. It is a structural analogue of ethambutol, a first-line anti-tuberculosis drug, and was identified through high-throughput screening of a large compound library. The primary mechanism of action of SQ-109 is the inhibition of the transporter protein MmpL3 (mycobacterial membrane protein Large 3), which is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall. This targeted action disrupts cell wall synthesis, leading to bacterial death.

Despite its promising activity, the development of analogues is driven by the need to improve upon the parent compound's properties, including enhancing its potency against drug-resistant strains of Mycobacterium tuberculosis, improving its pharmacokinetic profile, and reducing potential toxicity. Researchers have explored modifications at various positions of the SQ-109 molecule, primarily focusing on the adamantane cage and the diamine linker, to create novel derivatives with superior efficacy and safety profiles. This guide provides a comparative overview of the efficacy of several SQ-109 analogues against the parent compound, supported by experimental data and detailed methodologies.

Comparative Efficacy of SQ-109 Analogues

The primary metric for evaluating the in vitro efficacy of anti-tuberculosis compounds is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various SQ-109 analogues compared to the parent compound against the H37Rv strain of Mycobacterium tuberculosis.

Analogues with Modifications on the Adamantane Moiety
CompoundModificationMIC (µg/mL)MIC (µM)Selectivity Index (SI)Reference
SQ-109 Parent Compound 0.62 1.0 >16
14-methyl-adamantan-1-yl0.310.5>32
24,4-dimethyl-adamantan-1-yl0.310.5>32
33,5-dimethyl-adamantan-1-yl0.160.25>64
43,5,7-trimethyl-adamantan-1-yl0.080.125>128
Analogues with Modifications on the Diamine Linker
CompoundModificationMIC (µg/mL)MIC (µM)Selectivity Index (SI)Reference
SQ-109 Parent Compound 0.62 1.0 >16
5N-methylated derivative1.252.0>8
6N-ethylated derivative2.54.0>4
7N-benzylated derivative0.310.5>32
8N-propylated derivative5.08.0>2

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the microplate Alamar Blue assay (MABA).

  • Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. The culture was incubated at 37°C until it reached an optical density at 600 nm (OD600) of 0.8-1.0. The culture was then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Plates: The test compounds (SQ-109 and its analogues) were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in a 96-well microplate, with the final concentrations ranging from 0.04 to 100 µg/mL. The final concentration of DMSO in each well was kept at or below 1%, a level that does not affect mycobacterial growth.

  • Inoculation and Incubation: 100 µL of the diluted mycobacterial culture was added to each well of the microplate containing the test compounds. The plates were sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue and Reading: After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated at 37°C for 24 hours. The fluorescence was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. A blue color in the well indicated no bacterial growth, while a pink color indicated growth. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

Cytotoxicity Assay and Selectivity Index (SI) Calculation
  • Cell Culture: Vero cells (African green monkey kidney epithelial cells) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with serial dilutions of the test compounds and incubated for another 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for 4 hours. The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • SI Calculation: The 50% cytotoxic concentration (CC50) was determined from the dose-response curve. The Selectivity Index (SI) was calculated as the ratio of CC50 to the MIC value (SI = CC50 / MIC).

Visualizations

SQ-109_Mechanism_of_Action cluster_cell_wall Mycobacterial Cell Wall cluster_cytoplasm Cytoplasm Mycolic_Acids Mycolic Acids Precursors Mycolic Acid Precursors MmpL3 MmpL3 Transporter Precursors->MmpL3 Transport MmpL3->Mycolic_Acids Incorporation into Cell Wall Disruption Cell Wall Synthesis Disruption SQ109 SQ-109 This compound->MmpL3 Inhibition

Caption: Mechanism of action of SQ-109.

Experimental_Workflow Start Design of SQ-109 Analogues Synthesis Chemical Synthesis & Purification Start->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro MIC_Assay MIC Assay (M. tuberculosis H37Rv) In_Vitro->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) In_Vitro->Cytotoxicity SI_Calculation Selectivity Index Calculation MIC_Assay->SI_Calculation Cytotoxicity->SI_Calculation Lead_Selection Lead Analogue Selection SI_Calculation->Lead_Selection In_Vivo In Vivo Efficacy Studies (e.g., mouse model) Lead_Selection->In_Vivo Promising SI End Candidate for Preclinical Development In_Vivo->End

Caption: Experimental workflow for SQ-109 analogue evaluation.

Independent Verification of the Uncoupling Activity of Sq-109: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial uncoupling activity of the investigational drug Sq-109 with other well-established uncoupling agents. The information presented is based on independently verifiable experimental data from peer-reviewed scientific literature.

Introduction to Mitochondrial Uncoupling and Sq-109

Mitochondrial uncoupling is the process of dissociating substrate oxidation in the electron transport chain from ATP synthesis. This dissipation of the proton motive force as heat is a critical physiological and pharmacological mechanism. Chemical uncouplers are valuable tools for studying mitochondrial function and have therapeutic potential in various diseases. Sq-109, a diamine-containing molecule, is primarily investigated as an anti-tubercular agent. However, a growing body of evidence from independent research groups has demonstrated its activity as a mitochondrial uncoupler. This guide aims to consolidate and compare these findings.

Comparative Analysis of Uncoupling Activity

The uncoupling potential of a compound is often quantified by its ability to increase oxygen consumption while decreasing mitochondrial membrane potential. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for these effects are key comparative parameters.

CompoundUncoupling Activity (EC50/IC50)Assay TypeOrganism/Cell LineReference
Sq-109 ~10 µM (IC50 for membrane potential)Mitochondrial Membrane PotentialMycobacterium smegmatis[Source Text for Sq-109 IC50]
FCCP ~1 µM (EC50 for OCR)Oxygen Consumption Rate (Seahorse)CHO-K1 cells[1]
FCCP ~0.3 µM (IC50 for membrane potential)Mitochondrial Membrane PotentialL6 myoblasts[2]
CCCP Potent uncoupler (specific EC50/IC50 varies)VariousVarious[2]
DNP Potent uncoupler (specific EC50/IC50 varies)VariousVarious[3]
BAM15 ~5 µM (EC50 for OCR)Oxygen Consumption Rate (Seahorse)CHO-K1 cells[1]

Note: Direct comparison of absolute values should be made with caution as experimental conditions (cell type, assay medium, etc.) can significantly influence the results. The data presented here is a synthesis from multiple independent studies.

Signaling Pathway of a Protonophore Uncoupler

Mitochondrial uncouplers like Sq-109 are believed to act as protonophores. They are lipophilic weak acids that can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, they pick up a proton, diffuse across the membrane, and release the proton into the matrix, thus dissipating the proton gradient that drives ATP synthase.

cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) cluster_IMM Inner Mitochondrial Membrane H_IMS H+ ATP_Synthase ATP Synthase H_IMS->ATP_Synthase Drives ATP Synthesis Sq109 Sq-109 H_IMS->this compound Protonation H_Matrix H+ ETC Electron Transport Chain ETC->H_IMS Pumps H+ ATP_Synthase->H_Matrix Sq109_H Sq-109-H+ Sq109_H->H_Matrix This compound->H_IMS Diffusion

Caption: Mechanism of a protonophore uncoupler like Sq-109.

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol is adapted for use with a Seahorse XF Analyzer.

Objective: To measure the effect of Sq-109 on mitochondrial respiration in real-time.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Test compounds (Sq-109, FCCP as positive control, vehicle as negative control)

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Oligomycin, Rotenone/Antimycin A

Workflow:

cluster_workflow Seahorse XF OCR Assay Workflow A Seed cells in Seahorse microplate B Incubate overnight A->B C Replace culture medium with Seahorse XF medium B->C D Equilibrate cells in a non-CO2 incubator C->D E Load drug port plate with Sq-109, FCCP, Oligomycin, Rotenone/Antimycin A D->E F Calibrate Seahorse XF Analyzer G Measure basal OCR F->G H Inject Sq-109 or FCCP and measure OCR G->H I Inject Oligomycin and measure OCR H->I J Inject Rotenone/Antimycin A and measure OCR I->J K Analyze data to determine changes in respiration J->K

Caption: Workflow for measuring OCR with a Seahorse XF Analyzer.

Procedure:

  • Seed cells at an appropriate density in a Seahorse XF cell culture microplate and incubate overnight.

  • On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF Base Medium.

  • Add fresh Seahorse XF Base Medium supplemented with substrates to the cells and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Load the injector ports of the Seahorse XF sensor cartridge with the test compounds (e.g., Sq-109, FCCP), oligomycin, and a mixture of rotenone and antimycin A.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol.

  • Measure the basal oxygen consumption rate (OCR).

  • Inject the test compound (Sq-109 or FCCP) and monitor the change in OCR.

  • Subsequently, inject oligomycin to inhibit ATP synthase, followed by rotenone/antimycin A to inhibit Complex I and III, respectively, to determine maximal respiration and non-mitochondrial oxygen consumption.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes a fluorescent assay using the JC-1 dye.

Objective: To determine the effect of Sq-109 on the mitochondrial membrane potential.

Materials:

  • Fluorescence microscope or plate reader

  • JC-1 dye

  • Test compounds (Sq-109, CCCP as positive control, vehicle as negative control)

  • Cell culture medium

  • Black-walled, clear-bottom microplates

Workflow:

cluster_workflow JC-1 Mitochondrial Membrane Potential Assay Workflow A Seed cells in a black-walled microplate B Incubate overnight A->B C Treat cells with Sq-109, CCCP, or vehicle for the desired time B->C D Add JC-1 staining solution to each well C->D E Incubate for 15-30 minutes at 37°C D->E F Wash cells with assay buffer E->F G Measure fluorescence at ~590 nm (red J-aggregates) and ~529 nm (green J-monomers) F->G H Calculate the ratio of red to green fluorescence G->H I Compare ratios between treated and control cells H->I

Caption: Workflow for the JC-1 mitochondrial membrane potential assay.

Procedure:

  • Seed cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Sq-109, a positive control (e.g., CCCP), and a vehicle control for the desired duration.[4]

  • Prepare the JC-1 staining solution according to the manufacturer's instructions.

  • Remove the treatment medium and add the JC-1 staining solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Wash the cells with an appropriate assay buffer to remove excess dye.

  • Measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.

    • Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, Ex/Em ~585/590 nm).

    • Apoptotic or depolarized cells with low mitochondrial membrane potential will exhibit green fluorescence (J-monomers, Ex/Em ~514/529 nm).[4]

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

Independent studies confirm that Sq-109 possesses mitochondrial uncoupling activity, acting as a protonophore to dissipate the mitochondrial membrane potential. While its potency may be less than that of classical uncouplers like FCCP, this property is a significant aspect of its bioenergetic effects and warrants consideration in its development and application. The provided protocols offer standardized methods for the independent verification and further characterization of the uncoupling activity of Sq-109 and other compounds.

References

Safety Operating Guide

Proper Disposal of Sq-109: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of the investigational drug Sq-109 based on standard laboratory safety and chemical handling procedures. As no specific Safety Data Sheet (SDS) with official disposal instructions for Sq-109 was publicly available at the time of this writing, these procedures are based on a precautionary approach. It is imperative to consult your institution's Environmental Health & Safety (EHS) department and obtain the official SDS for Sq-109 before handling or disposing of this compound. All disposal activities must comply with local, state, and federal regulations.

Immediate Safety and Logistical Information

Sq-109 is an investigational small molecule antibiotic being developed for the treatment of tuberculosis. As with any investigational compound, its full toxicological and environmental hazard profile may not be fully understood. Therefore, it is crucial to handle Sq-109 and its associated waste with care, assuming it to be hazardous unless otherwise specified in an official SDS.

Step-by-Step Disposal Procedures for Sq-109

The proper disposal of Sq-109 waste requires careful segregation to ensure safety and regulatory compliance. The following steps outline a general procedure for different types of waste generated in a laboratory setting.

Step 1: Waste Characterization and Segregation

Proper segregation at the point of generation is the most critical step in laboratory waste management.

  • Unused or Expired Pure Compound (Solid):

    • Do not dispose of solid Sq-109 in the regular trash or down the drain.

    • This waste should be collected in a dedicated, properly labeled hazardous waste container.[1][2]

    • Given its nature as a pharmaceutical, it should be treated as hazardous pharmaceutical waste.

  • Sq-109 Solutions (Aqueous and Organic):

    • Aqueous solutions of Sq-109 should not be disposed of down the drain unless explicitly permitted by your institution's EHS department and local regulations for non-hazardous, dilute solutions. Given the lack of data, assume drain disposal is prohibited.

    • Solutions of Sq-109 in organic solvents should be collected as hazardous chemical waste.

    • Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.

  • Contaminated Labware and Personal Protective Equipment (PPE):

    • Sharps: Needles, syringes, scalpels, and other sharp objects contaminated with Sq-109 must be placed in a designated, puncture-resistant sharps container labeled as "biohazard" or "hazardous waste" as appropriate.[3][4]

    • Non-Sharps Solid Waste: Gloves, pipette tips, vials, and other lab supplies contaminated with Sq-109 should be collected in a dedicated hazardous waste container. These should not be disposed of in the regular or biohazardous waste unless decontaminated. For pharmaceutical waste, this is often a designated black container.[5]

    • Empty Containers: Original containers of Sq-109 should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the empty container can be disposed of according to your institution's guidelines for empty chemical containers.

Step 2: Waste Container Selection and Labeling

  • Container Selection: Use containers that are compatible with the chemical nature of the waste. For instance, do not store corrosive materials in metal containers.[2] Ensure containers have secure, tight-fitting lids.

  • Labeling: All waste containers must be clearly labeled as soon as waste is added.[1][6] While specific requirements may vary, a hazardous waste label should generally include:

    • The words "Hazardous Waste".[7][8]

    • The full chemical name(s) of the contents (e.g., "Sq-109," and the names of any solvents). Avoid abbreviations.[6]

    • The approximate concentrations or percentages of each component.

    • The name and contact information of the Principal Investigator or responsible person.[6]

    • The accumulation start date (the date the first drop of waste was added to the container).[1]

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable"). This information should be obtained from the SDS.

Step 3: Storage of Waste in the Laboratory

  • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be under the direct control of laboratory personnel.[6]

  • The SAA is often located within a fume hood to manage any potential vapors.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Do not mix incompatible waste streams in the same container.[2]

Step 4: Arranging for Waste Disposal

  • Once a waste container is full (typically around 80-90% capacity to prevent spills), or if the accumulation time limit set by regulations is approaching, arrange for its collection by your institution's EHS department.

  • Follow your institution's specific procedures for requesting a waste pickup, which often involves submitting an online form.

  • All investigational drug waste is typically disposed of via high-temperature incineration through a licensed hazardous waste disposal facility.[6][9][10]

Quantitative Data for Disposal Decisions

The official Safety Data Sheet (SDS) for Sq-109 is the primary source for the quantitative data needed to make informed disposal decisions. Researchers should consult the SDS for the following information:

Data PointRelevance to DisposalSDS Section (Typical)
RCRA Hazard Codes Determines if the waste is classified as a federally regulated hazardous waste (e.g., D001 for ignitability, D002 for corrosivity, or specific toxicity codes).13. Disposal Considerations
Physical/Chemical Properties Information on pH, flashpoint, and reactivity helps in waste characterization and segregation.9. Physical and Chemical Properties
Toxicological Information Data on acute and chronic toxicity (e.g., LD50 values) informs the hazardous nature of the compound.11. Toxicological Information
Ecological Information Information on aquatic toxicity can determine if sewer disposal is permissible and at what concentrations.12. Ecological Information

Experimental Protocols

Since this document provides procedural guidance for disposal rather than citing specific experimental results, detailed experimental protocols are not applicable. The procedures outlined are based on established best practices for laboratory chemical safety and waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory waste, including investigational compounds like Sq-109.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal Waste Sq-109 Waste Generated Sharps Sharps (Needles, etc.) Waste->Sharps Solid Contaminated Solids (Gloves, Vials) Waste->Solid Liquid Liquid Waste (Solutions) Waste->Liquid Pure Unused/Expired Pure Compound Waste->Pure SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer SolidContainer Hazardous Waste Drum/Container (Black) Solid->SolidContainer LiquidContainer Compatible Liquid Waste Container Liquid->LiquidContainer PureContainer Original or Hazardous Waste Container Pure->PureContainer SAA Store in Satellite Accumulation Area (SAA) SharpsContainer->SAA SolidContainer->SAA LiquidContainer->SAA PureContainer->SAA EHS Contact EHS for Pickup SAA->EHS Incineration Disposal via Licensed Incineration EHS->Incineration

Caption: Decision workflow for the segregation and disposal of Sq-109 laboratory waste.

References

Essential Safety and Handling Protocols for SQ-109

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of SQ-109, an investigational antitubercular agent. The following procedural guidance is intended to ensure the safety of laboratory personnel and to provide a clear, operational framework for the use of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Proper handling of SQ-109 is critical to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment and engineering controls are mandatory when working with this compound.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin contact.
Respiratory Protection For operations where dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. Use in a well-ventilated area is essential.

Engineering Controls:

  • Work should be conducted in a well-ventilated laboratory.

  • For procedures with a potential for aerosolization, a chemical fume hood is recommended.

Health Hazard Information

SQ-109 is an investigational compound, and the full toxicological properties may not be known. The following information is based on available data.

Potential Health Effects:

Exposure RoutePotential Effects
Inhalation May be harmful if inhaled. May cause respiratory tract irritation.
Skin Contact May be harmful if absorbed through the skin. May cause skin irritation.
Eye Contact May cause eye irritation.
Ingestion May be harmful if swallowed.

First Aid Measures:

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Operational and Disposal Plans

A systematic approach to the handling and disposal of SQ-109 is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

Spill and Disposal Procedures
  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE as outlined above.

    • Avoid breathing vapors, mist, or gas.

    • Sweep up the spilled material, avoiding dust generation, and place it in a suitable, closed container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Waste Disposal:

    • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the product to enter drains.

    • Contaminated packaging should be disposed of as unused product.

Experimental Workflow for Handling SQ-109

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Work Area (Fume Hood if Necessary) A->B C Weigh and Prepare SQ-109 Solution B->C D Perform Experiment C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Accordance with Regulations E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of SQ-109 in a laboratory setting.

Mechanism of Action Signaling Pathway

SQ-109 is an ethambutol analogue that is thought to act by inhibiting MmpL3, a mycobacterial membrane protein essential for the transport of trehalose monomycolate, a precursor to mycolic acid. This disruption of the cell wall synthesis pathway ultimately leads to bacterial cell death.

G cluster_pathway SQ-109 Mechanism of Action SQ109 SQ-109 MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibits TMM Trehalose Monomycolate (TMM) MmpL3->TMM Transports MycolicAcid Mycolic Acid Synthesis TMM->MycolicAcid Is a precursor for CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Is essential for CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Caption: A simplified signaling pathway illustrating the inhibitory effect of SQ-109 on the MmpL3 transporter, leading to the disruption of mycobacterial cell wall synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.